Methoxytrimethylsilane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12OSi/c1-5-6(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPACFLNWGUDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062001 | |
| Record name | Silane, methoxytrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Methoxytrimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20811 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1825-61-2 | |
| Record name | Methoxytrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxytrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXYTRIMETHYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, methoxytrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, methoxytrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methoxytrimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M9U6DL2PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Hydrolysis of Methoxytrimethylsilane: Rate and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxytrimethylsilane (MTMS), a member of the alkoxysilane family, is a versatile chemical compound utilized in a variety of scientific and industrial applications, including as a crosslinking agent in the synthesis of polysiloxane polymers.[1] The utility of MTMS is fundamentally linked to its hydrolysis, a chemical reaction where the methoxy groups are replaced by hydroxyl groups upon reaction with water. This process is the initial and rate-determining step for subsequent condensation reactions that lead to the formation of siloxane bonds (Si-O-Si), the backbone of silicone polymers. A thorough understanding of the hydrolysis rate and the nature of the resulting byproducts is critical for controlling the properties of the final polymeric materials and for optimizing reaction conditions in various applications.
This technical guide provides a comprehensive overview of the hydrolysis of this compound, focusing on its reaction kinetics under various conditions and the identification of its byproducts. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter alkoxysilanes in their work.
This compound Hydrolysis: Reaction and Kinetics
The hydrolysis of this compound is a stepwise process where the three methoxy groups are sequentially replaced by hydroxyl groups, forming trimethylsilanol and methanol as a byproduct. The reaction can be catalyzed by either acids or bases.[1][2]
General Reaction Scheme: CH₃Si(OCH₃)₃ + 3H₂O ⇌ CH₃Si(OH)₃ + 3CH₃OH
The rate of this reaction is influenced by several key factors, including pH, temperature, solvent, and the concentration of reactants.
Factors Influencing Hydrolysis Rate
-
pH: The pH of the aqueous solution has a significant effect on the hydrolysis rate. The reaction is slowest at a neutral pH of 7 and is accelerated under both acidic and basic conditions.[3][4][5] Acid-catalyzed hydrolysis involves the protonation of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[2] In alkaline solutions, the hydroxide ion directly attacks the silicon atom.[2] For non-amino silanes like MTMS, an acidic pH (e.g., 3.5 - 4.5) is often recommended to increase the hydrolysis rate.[5]
-
Temperature: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature, following the Arrhenius law.[5][6] Higher temperatures also accelerate the subsequent condensation reactions, which can shorten the working life of the hydrolyzed solution.[5]
-
Solvent: The choice of solvent can influence the hydrolysis rate. For instance, the hydrolysis of methyltrimethoxysilane (a related compound) was found to be faster in methanol compared to other solvents like ethanol, dioxane, and DMF.[6] The presence of alcohol as a co-solvent can also shift the reaction equilibrium.[5]
-
Steric Effects: The steric bulk of the alkoxy group plays a crucial role. Methoxy groups hydrolyze significantly faster than larger alkoxy groups like ethoxy groups. A methoxysilane can hydrolyze approximately 6 to 10 times faster than a comparable ethoxysilane under the same conditions.[5][7]
Quantitative Data on Hydrolysis Rates
The following table summarizes available quantitative data on the hydrolysis rates of this compound and related alkoxysilanes under various conditions.
| Silane | Conditions | Rate Constant | Reference |
| Methyltrimethoxysilane (MTMS) | Acid-catalyzed in methanol | Ratio of hydrolysis to esterification rate constant ≈ 100 | [8] |
| γ-Glycidoxypropyltrimethoxysilane | 2 wt% in D₂O/H₂O, pH 5.4, 26°C | Pseudo-first order rate constant for the first hydrolysis step = 0.026 min⁻¹ | [9] |
| Methyltriethoxysilane (MTES) | Alkaline medium, in methanol at 30°C | 2.453 x 10⁴ sec⁻¹ | [10] |
Byproducts of this compound Hydrolysis and Condensation
The primary byproduct of this compound hydrolysis is methanol .[1] However, the initial hydrolysis products, trimethylsilanols (CH₃Si(OH)₃), are highly reactive and readily undergo self-condensation to form siloxane bonds (Si-O-Si), releasing water as a byproduct.[2][7] This condensation process leads to the formation of a variety of oligomeric and polymeric species.
Due to the trifunctional nature of this compound, both linear and cyclic oligomers can be formed.[11] The condensation reaction is also pH-dependent, being slower at low pH and significantly promoted at higher pH.[2][4] If the condensation is not controlled, it can lead to the formation of insoluble precipitates or gels.[12]
The table below lists the major byproducts formed during the hydrolysis and subsequent condensation of this compound.
| Byproduct | Formation Pathway | Significance |
| Methanol | Direct result of the hydrolysis of methoxy groups. | A volatile organic compound that needs to be considered in terms of reaction safety and environmental impact. |
| Trimethylsilanetriol | The initial, fully hydrolyzed monomer. | A highly reactive intermediate that is the building block for condensation products. |
| Linear Siloxanes | Condensation of two silanol groups. | Forms the basis of the polysiloxane polymer chain. |
| Cyclic Siloxanes | Intramolecular condensation of linear oligomers. | Can be present as byproducts in the final polymer and may have different physical and chemical properties. |
| Polymethylsilsesquioxane (PMSQ) | Extensive condensation leading to a three-dimensional network. | The final polymeric material with a general formula of (CH₃SiO₁.₅)n.[12] |
Experimental Protocols
Several analytical techniques are employed to monitor the hydrolysis and condensation of this compound and to characterize the resulting products.
Monitoring Hydrolysis and Condensation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are powerful tools for studying the kinetics of hydrolysis and condensation.[13][14][15][16]
-
¹H NMR: Can be used to monitor the decrease in the signal corresponding to the methoxy protons and the appearance of the signal for methanol.[14]
-
²⁹Si NMR: Is particularly useful for identifying and quantifying the various silicon species present in the reaction mixture, including the starting silane, partially and fully hydrolyzed monomers, and different oligomeric structures.[15][16][17]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to follow the course of the reaction by monitoring changes in specific vibrational bands.[3][18]
-
The disappearance of the Si-O-C stretching band (around 1080 cm⁻¹) indicates the consumption of the methoxy groups.[5]
-
The appearance of a broad band associated with Si-OH stretching (around 900-950 cm⁻¹) signifies the formation of silanols.[5]
-
The formation of Si-O-Si bonds can be observed by the appearance of a characteristic band.[18]
-
Identification of Byproducts
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used for the separation and identification of volatile and semi-volatile organic compounds.[19][20][21][22] It is particularly well-suited for identifying and quantifying volatile byproducts such as methanol and low molecular weight siloxanes.[19][21] The mass spectrometer provides structural information that aids in the definitive identification of the separated components.[20]
Visualizations
Reaction Pathway
Caption: Hydrolysis and condensation pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound hydrolysis.
References
- 1. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 19. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 20. Siloxanes in Biogas & Landfill Gas - Benefits of GC-MS Analysis for CHP Processes [lucideon.com]
- 21. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Physical properties of Methoxytrimethylsilane boiling point and density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of Methoxytrimethylsilane (CAS No. 1825-61-2), a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development who utilize or are considering this compound in their work.
Core Physical Properties
This compound is a colorless, volatile liquid with a mild, ether-like odor.[1][2] It is characterized by its low viscosity and sensitivity to moisture.[1] The primary physical constants, its boiling point and density, are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 57-58 °C | at 760 mmHg (standard atmospheric pressure)[3] |
| Density | 0.756 g/mL | at 25 °C[3] |
Experimental Protocols
Boiling Point Determination (ASTM D1078)
A standard method for determining the boiling range of volatile organic liquids is through distillation, as outlined in ASTM D1078.[4]
Apparatus:
-
Distillation flask
-
Condenser
-
Distillation receiver (graduated cylinder)
-
Heat source (heating mantle or oil bath)
-
Calibrated thermometer
Procedure:
-
A 100 mL sample of this compound is measured into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
The flask is connected to the condenser and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
The apparatus is assembled, and cooling water is circulated through the condenser.
-
The sample is heated at a controlled rate. The time from the initial application of heat to the first drop of distillate should be between 5 to 10 minutes for liquids with a boiling point below 150°C.[4]
-
The temperature at which the first drop of condensate falls from the condenser into the receiver is recorded as the initial boiling point.
-
The distillation is continued, and the temperature is recorded as the volume of distillate increases. The temperature when the last of the liquid evaporates from the bottom of the flask is the dry point. The boiling point is typically reported as the temperature range from the initial boiling point to the dry point. For a pure compound like this compound, this range is expected to be narrow.
Density Determination (ASTM D4052)
The density of liquid chemicals such as this compound can be accurately determined using a digital density meter, following a procedure like ASTM D4052.[5][6]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Thermostatically controlled bath or Peltier temperature control system
-
Syringes for sample injection
Procedure:
-
The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.
-
The measuring cell (the U-tube) is cleaned and dried thoroughly.
-
The temperature of the measuring cell is equilibrated to the desired temperature, in this case, 25 °C.
-
A small volume (approximately 0.7 mL) of this compound is injected into the U-tube, ensuring that no air bubbles are present in the cell.[7]
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
This frequency change is used in conjunction with the calibration data to calculate and display the density of the sample. The result is typically reported in g/mL or kg/m ³.[7]
Structure-Property Relationship
The physical properties of this compound are a direct consequence of its molecular structure. The presence of the polar C-O and Si-O bonds leads to dipole-dipole interactions, however, the three non-polar methyl groups attached to the silicon atom result in a molecule with relatively weak intermolecular forces. This explains its low boiling point and volatility.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C4H12OSi | CID 15771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1825-61-2 [chemicalbook.com]
- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. data.ntsb.gov [data.ntsb.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methoxytrimethylsilane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction to this compound
This compound, with the chemical formula C₄H₁₂OSi, is an organosilicon compound featuring a trimethylsilyl group bonded to a methoxy group. Its unique chemical structure makes it a subject of interest in various chemical research and application areas. Understanding its NMR spectral characteristics is crucial for its identification and for monitoring reactions in which it participates.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons present in the molecule: the protons of the three methyl groups attached to the silicon atom and the protons of the methoxy group.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 9H | Si-(CH₃)₃ |
| ~3.4 | Singlet | 3H | O-CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound displays two signals, corresponding to the two distinct carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~-2.0 | Si-(C H₃)₃ |
| ~50.0 | O-C H₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.
Experimental Protocols
The following sections detail the methodologies for acquiring the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample: this compound (purified).
-
Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds.
-
Concentration: A concentration of approximately 5-25 mg of this compound in 0.5-0.7 mL of CDCl₃ is typically sufficient.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
Procedure: The sample is dissolved in the deuterated solvent in a clean, dry 5 mm NMR tube. The tube is then capped and gently agitated to ensure a homogeneous solution.
¹H NMR Spectroscopy
-
Spectrometer: A 300 MHz or 400 MHz NMR spectrometer.
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans are typically adequate.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of 0-10 ppm is appropriate.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
-
Spectrometer: A 75 MHz or 100 MHz NMR spectrometer (corresponding to a 300 MHz or 400 MHz proton frequency).
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument).
-
Number of Scans: 64 to 256 scans, or more, may be necessary depending on the sample concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 0-220 ppm is standard for ¹³C NMR.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a generalized workflow for NMR spectral acquisition.
An In-Depth Technical Guide to Interpreting the IR Spectrum of Methoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices involved in the acquisition and interpretation of the Infrared (IR) spectrum of methoxytrimethylsilane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize vibrational spectroscopy for the structural elucidation and characterization of organosilicon compounds.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its characteristic vibrations. This absorption pattern, when plotted as a spectrum, provides a unique molecular fingerprint that can be used to identify functional groups and elucidate the structure of a compound.
This compound (CH₃OSi(CH₃)₃) is a volatile organosilane compound containing several key functional groups, including methyl (C-H), silicon-carbon (Si-C), carbon-oxygen (C-O), and silicon-oxygen (Si-O) bonds. The IR spectrum of this compound is characterized by a series of absorption bands arising from the stretching and bending vibrations of these groups. A thorough analysis of the position, intensity, and shape of these bands allows for the unequivocal identification and structural confirmation of the molecule.
Experimental Protocol: Acquiring the IR Spectrum of this compound
Due to the volatile nature of this compound, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a highly suitable method for obtaining its IR spectrum. This technique requires minimal sample preparation and effectively handles liquid samples.
Detailed Methodology for ATR-FTIR Spectroscopy
Objective: To obtain a high-quality mid-infrared spectrum of liquid this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound (CH₃OSi(CH₃)₃), analytical grade.
-
Micropipette.
-
Volatiles cover for the ATR crystal.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
-
Personal Protective Equipment (PPE): safety goggles, gloves.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and computer are powered on and have completed their initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean and dry ATR crystal exposed to the ambient air, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.
-
The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a micropipette, carefully place a small drop (approximately 1-2 µL) of this compound onto the center of the ATR crystal.
-
Immediately cover the sample with a volatiles cover to minimize evaporation during the measurement.
-
-
Sample Spectrum Acquisition:
-
Promptly initiate the sample scan.
-
Collect the sample spectrum over the desired spectral range (typically 4000 cm⁻¹ to 400 cm⁻¹).
-
To enhance the quality of the spectrum, co-add a sufficient number of scans (e.g., 32 or 64).
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations as required.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning:
-
After the measurement is complete, carefully remove the volatiles cover.
-
Clean the ATR crystal surface immediately and thoroughly with a lint-free wipe soaked in the cleaning solvent to remove all traces of the sample.
-
Data Presentation: Interpreting the IR Spectrum of this compound
The infrared spectrum of this compound exhibits a series of characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. The following table summarizes the expected IR peak assignments for this compound based on established correlations for organosilicon compounds[1].
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) | Functional Group |
| 2960 - 2900 | Strong | C-H Asymmetric and Symmetric Stretching | Si-CH₃ and O-CH₃ |
| 2845 - 2815 | Medium | C-H Stretching | O-CH₃ |
| 1465 - 1410 | Medium | C-H Asymmetric and Symmetric Bending (Deformation) | Si-CH₃ and O-CH₃ |
| 1260 - 1250 | Strong, Sharp | Si-CH₃ Symmetric Bending (Deformation) | Si-CH₃ |
| 1190 - 1080 | Strong | Si-O-C Asymmetric Stretching | Si-O-C |
| 840 - 750 | Strong | Si-C Stretching and CH₃ Rocking | Si-(CH₃)₃ |
| 760 - 690 | Medium | Si-C Asymmetric Stretching | Si-(CH₃)₃ |
Visualization of Key Concepts
Workflow for IR Spectrum Interpretation
The following diagram illustrates the logical workflow involved in the interpretation of an infrared spectrum, from initial data acquisition to final structural elucidation.
Caption: A flowchart outlining the systematic process of IR spectral interpretation.
Characteristic Vibrational Modes of this compound
The diagram below visualizes the primary vibrational modes of the key functional groups present in this compound, which give rise to the characteristic peaks in its IR spectrum.
Caption: A diagram illustrating the main vibrational modes of this compound.
Conclusion
The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. By employing appropriate experimental techniques, such as ATR-FTIR for this volatile liquid, a high-quality spectrum can be readily obtained. A systematic interpretation of the absorption bands, guided by established correlation tables for organosilicon compounds, allows for the confident assignment of the key functional groups. This technical guide serves as a foundational resource for scientists and researchers, enabling them to effectively utilize IR spectroscopy for the characterization of this compound and related compounds in their research and development endeavors.
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methoxytrimethylsilane (C₄H₁₂OSi). The information herein is intended to support researchers and scientists in identifying and characterizing this compound in various analytical applications, including metabolomics and drug development, where trimethylsilyl (TMS) derivatives are frequently employed.
Introduction
This compound is a silicon-containing organic compound commonly used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of analytes. A thorough understanding of its own fragmentation pattern is crucial to prevent misinterpretation of mass spectra and to accurately identify analyte-specific fragments. This guide outlines the characteristic fragmentation of this compound, provides a representative experimental protocol for its analysis, and presents the mass spectral data in a clear, tabular format.
Experimental Protocols
The following section describes a typical experimental methodology for the analysis of this compound by GC-MS. These protocols are based on established methods for the analysis of volatile organosilicon compounds.
Sample Preparation:
A dilute solution of this compound in a volatile organic solvent, such as hexane or ethyl acetate, is prepared. A typical concentration for GC-MS analysis is in the range of 10-100 µg/mL.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1 to 50:1 to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 2 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-200.
-
Solvent Delay: 2-3 minutes to prevent filament damage from the solvent.
Below is a graphical representation of a typical GC-MS workflow for the analysis of volatile compounds like this compound.
Mass Spectrometry Fragmentation Pattern
Upon electron ionization, this compound (molecular weight: 104.22 g/mol ) undergoes characteristic fragmentation, leading to the formation of several key ions. The molecular ion (M⁺˙) is observed at m/z 104, although its abundance may be low. The base peak, the most intense signal in the spectrum, is typically at m/z 89.
Table 1: Prominent Ions in the Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 104 | Low | [C₄H₁₂OSi]⁺˙ (Molecular Ion) |
| 89 | 100 | [(CH₃)₂SiOCH₃]⁺ |
| 73 | Moderate | [(CH₃)₃Si]⁺ |
| 59 | High | [CH₃OSiH₂]⁺ |
Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and analytical conditions.
Fragmentation Pathway
The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion (m/z 104). The major fragmentation pathways involve the cleavage of bonds adjacent to the silicon atom and the methoxy group, leading to the formation of stable carbocations and radical species.
The proposed fragmentation pathway is illustrated in the diagram below:
An In-depth Technical Guide to Silylating Agents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Silylation, the introduction of a silyl group (-SiR₃) into a molecule, is a cornerstone of modern organic synthesis and analysis. This versatile technique is widely employed to protect reactive functional groups, enhance the volatility of compounds for gas chromatography, and create key synthetic intermediates. This technical guide provides a comprehensive overview of silylating agents, their mechanisms of action, and practical applications, with a focus on providing actionable data and detailed experimental protocols for laboratory use.
Introduction to Silylating Agents
Silylating agents are organosilicon compounds that react with molecules containing active hydrogen atoms, such as alcohols, amines, thiols, and carboxylic acids, to replace the active hydrogen with a silyl group.[1] This process, known as silylation, temporarily masks the reactivity of the functional group, allowing for chemical transformations to be carried out on other parts of the molecule without unintended side reactions.[2][3] The resulting silyl derivatives, such as silyl ethers, silyl amines, and silyl esters, are typically more volatile, less polar, and more thermally stable than the parent compounds.[4]
The choice of silylating agent is critical and is dictated by factors such as the nature of the functional group to be protected, the desired level of stability of the silyl derivative, and the conditions required for its eventual removal.[3][5]
Classification and Reactivity of Silylating Agents
Silylating agents can be broadly classified based on the silyl group they introduce. The steric and electronic properties of the substituents on the silicon atom determine the reactivity of the agent and the stability of the resulting silyl ether.[5]
Common Silyl Groups
The most frequently employed silyl groups in organic synthesis are:
-
Trimethylsilyl (TMS): The smallest and most labile silyl protecting group.[6]
-
Triethylsilyl (TES): Offers slightly greater stability than TMS.[6]
-
tert-Butyldimethylsilyl (TBDMS or TBS): A widely used group offering a good balance of stability and ease of removal.[6][7]
-
Triisopropylsilyl (TIPS): A bulky group providing high stability.[6]
-
tert-Butyldiphenylsilyl (TBDPS): Offers high stability, particularly towards acidic conditions.[7]
Common Silylating Reagents
The silyl groups are introduced using various reagents, with silyl halides and silyl amides being the most common.
-
Silyl Halides (e.g., TMS-Cl, TBDMS-Cl): Typically react with alcohols in the presence of a base like triethylamine or imidazole.[8]
-
Silyl Amides (e.g., BSA, BSTFA, MSTFA): Highly reactive reagents that produce neutral byproducts, making them suitable for sensitive substrates and for derivatization in GC-MS.[1][8]
-
Hexamethyldisilazane (HMDS): A less reactive but economical reagent that produces ammonia as a byproduct.[9]
The following diagram illustrates the classification of common silylating agents.
Mechanism of Silylation
The silylation of an alcohol with a silyl halide typically proceeds through a nucleophilic substitution (Sₙ2) mechanism. The reaction is generally facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the electrophilic silicon atom, displacing the halide leaving group.[8][10]
The following diagram outlines the general mechanism for the silylation of an alcohol.
Silyl Ethers as Protecting Groups
One of the most significant applications of silylating agents is the protection of hydroxyl groups. The stability of the resulting silyl ether is a key consideration in synthetic planning.
Relative Stability of Silyl Ethers
The stability of silyl ethers towards acidic and basic conditions is primarily governed by the steric bulk of the substituents on the silicon atom. Bulkier groups provide greater stability.[5][11][12]
| Silyl Ether | Relative Stability to Acid[11][12] | Relative Stability to Base[11][12] |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TBDPS | 5,000,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
Deprotection of Silyl Ethers
The removal of silyl protecting groups (deprotection) is typically achieved under acidic conditions or with a fluoride ion source. The choice of deprotection method depends on the stability of the silyl ether and the presence of other functional groups in the molecule.[1][11]
-
Acidic Hydrolysis: Less stable silyl ethers like TMS can be cleaved with mild acids, while more robust groups like TBDPS require stronger acidic conditions.[12]
-
Fluoride-Mediated Cleavage: Due to the high strength of the Si-F bond, fluoride reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for cleaving most silyl ethers.[1][13]
The following diagram provides a decision-making guide for selecting a suitable silyl ether protecting group.
Applications in Analytical Chemistry
Silylation is a crucial derivatization technique in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). By converting polar, non-volatile compounds into their more volatile and thermally stable silyl derivatives, GC analysis becomes feasible.[14] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose due to their high reactivity and the volatility of their byproducts.[15][16]
Experimental Protocols
The following are detailed methodologies for key silylation and deprotection reactions.
Protocol 1: Selective Protection of a Primary Alcohol with TBDMS-Cl[4][8]
This protocol describes the selective silylation of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Diol containing both a primary and a secondary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl (1.1 eq.) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.
The following diagram illustrates the experimental workflow for this protocol.
Protocol 2: Deprotection of a TBDMS Ether using TBAF[4][13]
This protocol provides a standard method for the cleavage of a TBDMS ether.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
Protocol 3: Derivatization for GC-MS Analysis using MSTFA[15][17]
This protocol outlines the general steps for the derivatization of a sample containing hydroxyl or carboxyl groups for GC-MS analysis.
Materials:
-
Dried sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.[16]
-
To the dried sample in a GC vial, add an appropriate solvent (e.g., pyridine).
-
Add MSTFA to the vial. A catalyst such as TMCS (often 1% in BSTFA or added separately) can be used to enhance reactivity.[7]
-
Cap the vial tightly and heat at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[16]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Troubleshooting Common Issues in Silylation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Presence of moisture.[17] - Insufficiently reactive silylating agent. - Steric hindrance.[18] | - Ensure all glassware is dry and use anhydrous solvents under an inert atmosphere.[17] - Use a more reactive silylating agent (e.g., a silyl triflate).[17] - Increase reaction temperature or time.[2] |
| Low Yield | - Hydrolysis of the silylating agent or product during work-up. - Formation of byproducts (e.g., siloxanes).[2] | - Perform a non-aqueous work-up if possible. - Ensure strictly anhydrous conditions to minimize siloxane formation.[2] |
| Low Selectivity | - Reaction temperature is too high. | - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity for the less hindered alcohol.[8] |
Conclusion
Silylating agents are indispensable tools in the arsenal of the modern organic chemist. A thorough understanding of their reactivity, stability, and the nuances of their application is crucial for the successful design and execution of complex synthetic routes and for the accurate analysis of organic compounds. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in the effective utilization of silylation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Silylation - Wikipedia [en.wikipedia.org]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
The Protic Solvent Challenge: An In-depth Technical Guide to the Reactivity of Alkoxysilanes
For Researchers, Scientists, and Drug Development Professionals
Alkoxysilanes are a cornerstone of modern materials science and drug development, prized for their ability to form stable siloxane bonds (Si-O-Si) through hydrolysis and condensation reactions. This capacity makes them invaluable as coupling agents, crosslinkers, surface modifiers, and precursors for sol-gel synthesis of silica-based materials. However, the very reactivity that makes them so useful—their interaction with protic solvents like water and alcohols—is a complex process governed by a multitude of factors. A thorough understanding of these reaction dynamics is critical for controlling material properties, ensuring reproducibility, and designing novel applications in fields such as drug delivery and biomedical engineering.
This technical guide provides a comprehensive overview of the core principles governing the reactivity of alkoxysilanes with protic solvents. It details the reaction mechanisms, kinetics, and influential factors, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
Core Reaction Pathways: Hydrolysis and Condensation
The transformation of alkoxysilanes into an inorganic silica network is primarily a two-step process involving hydrolysis and condensation.[1][2]
Hydrolysis: In this initial step, the alkoxy groups (-OR) of the silane are replaced by hydroxyl groups (-OH) through interaction with a protic solvent, typically water. This reaction can be catalyzed by either acids or bases and is reversible, with the back reaction being esterification.[1]
≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH
Condensation: Subsequently, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[1] This step is the foundation of network and polymer formation.
Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O [1] Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH [1]
These reactions do not occur in isolation but rather as a complex interplay of consecutive and concurrent processes.[1] The overall kinetics are governed by a variety of internal and external factors.
Mechanisms of Catalysis
The rates of both hydrolysis and condensation are typically very slow at neutral pH and require either acid or base catalysis.[3] The catalytic mechanism significantly influences the structure of the final material.
Acid-Catalyzed Mechanism
Under acidic conditions, the alkoxy group is first rapidly protonated. This makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[1][3] This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate, resulting in weakly branched, "polymer-like" networks.[3] The reaction proceeds via a bimolecular displacement (SN2-Si) mechanism with a positively charged transition state.[2][4]
Base-Catalyzed Mechanism
In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) or a deprotonated silanol group (silanolate anion) on the silicon atom.[1][3] This mechanism involves a penta- or hexa-valent intermediate.[1] Base catalysis typically results in faster condensation rates relative to hydrolysis, leading to the formation of more highly branched, "colloidal" particles.[3]
Key Factors Influencing Reactivity
The kinetics of alkoxysilane polymerization are controlled by several primary and secondary factors.[1] Understanding and controlling these parameters is essential for tailoring the properties of the resulting silica materials.
-
pH and Catalyst: The pH of the reaction medium is a dominant factor.[1] The hydrolysis rate is slowest around pH 7 and is significantly accelerated by both acids and bases.[3][5][6][7][8] Acid catalysts are generally more effective at promoting hydrolysis, while base catalysts are more effective for condensation.[3]
-
Steric and Inductive Effects: The structure of the alkoxysilane itself plays a crucial role.
-
Steric Hindrance: Larger, bulkier alkoxy groups (e.g., propoxy vs. methoxy) or organic substituents on the silicon atom decrease the reaction rate by sterically hindering the approach of the nucleophile.[1][9] This effect is particularly significant in the condensation reaction.[1]
-
Inductive Effects: Electron-donating alkyl groups attached to the silicon increase the electron density, which enhances the hydrolysis rate under acidic conditions but decreases it under basic conditions.[1][3] Conversely, electron-withdrawing groups have the opposite effect.[1][10]
-
-
Solvent: The choice of solvent can influence reaction rates through polarity, hydrogen bonding capabilities, and its ability to solvate transition states.[1][4][11][12] For instance, protic solvents can facilitate proton transfer and enhance hydrolysis.[1]
-
Water/Silane Ratio (R): The concentration of water relative to the alkoxysilane precursor affects the extent of hydrolysis and subsequent condensation.[1]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation, as dictated by the Arrhenius equation.[11]
Quantitative Data on Reaction Kinetics
The following tables summarize key quantitative data from the literature, providing a basis for comparing the reactivity of different alkoxysilanes under various conditions.
Table 1: Hydrolysis Rate Constants (k_h) for Common Alkoxysilanes
| Alkoxysilane | Catalyst/Conditions | Solvent | k_h Value | Units | Reference |
| Tetraethoxysilane (TEOS) | HCl (<0.003 M) | Water/Ethanol | 11 - 16 (Activation Energy) | kcal mol⁻¹ | [1] |
| Tetraethoxysilane (TEOS) | NH₃ (0.04 - 3 M) | Water/Ethanol | 0.002 - 0.5 | M⁻¹ h⁻¹ | [1] |
| Tetraethoxysilane (TEOS) | HCl | Acidified Water | 4.5 - 65 x 10⁻² | M⁻¹ min⁻¹ | [1] |
| Methyltriethoxysilane (MTES) | Acidic (pH 2-4) | Water/Ethanol | 0 - 0.23 | M⁻¹ min⁻¹ | [1] |
| Dimethyldiethoxysilane (DMDEOS) | Acidic (pH 2-5) | Water/Ethanol | 0 - 0.6 | M⁻¹ min⁻¹ | [1] |
| Phenyltrimethoxysilane (PTMS) | K₂CO₃ | THF/Water | 2.87 x 10⁻⁸ | M⁻²·³ s⁻¹ | [1] |
| Propyltrimethoxysilane (PrTMS) | K₂CO₃ | THF/Water | 1.26 x 10⁻⁸ | M⁻²·¹ s⁻¹ | [1] |
Table 2: Influence of pH on Hydrolysis Rates
| Alkoxysilane | Condition | Rate Observation | Reference |
| Tetraethoxysilane (TEOS) | pH < 2 | Rate increases with decreasing pH (acid catalysis) | [6] |
| Tetraethoxysilane (TEOS) | pH 2 - 7 | Rate is at a minimum, slow reaction | [6] |
| Tetraethoxysilane (TEOS) | pH > 7 | Rate increases with increasing pH (base catalysis) | [6] |
| Alkyltrialkoxysilane | pH ~ 7 | Minimum reaction rate observed | [3] |
Table 3: Activation Energies (Ea) for Alkoxysilane Reactions
| Alkoxysilane | Reaction | Catalyst/Conditions | E_a Value | Units | Reference |
| Tetraethoxysilane (TEOS) | Hydrolysis | Acidic (HCl) | 31.52 | kJ mol⁻¹ | [1] |
| Tetraethoxysilane (TEOS) | Hydrolysis | Phosphoric Acid | 33.3 | kJ mol⁻¹ | [1] |
| Tetraethoxysilane (TEOS) | Hydrolysis | Basic | 6 | kcal mol⁻¹ | [1] |
| Methyltriethoxysilane (MTES) | Hydrolysis | Acidic (pH 3.134) | 57.61 | kJ mol⁻¹ | [1] |
| Methyltriethoxysilane (MTES) | Hydrolysis | Acidic (pH 3.83) | 97.84 | kJ mol⁻¹ | [1] |
| Methyltrimethoxysilane (MTMS) | Hydrolysis | Alkaline | 50.09 | kJ mol⁻¹ | [1] |
| 3-cyanopropyl triethoxysilane (CTES) | Hydrolysis | Acidic | 58 | kJ mol⁻¹ | [4][11] |
| 3-cyanopropyl triethoxysilane (CTES) | Hydrolysis | Alkaline | 20 | kJ mol⁻¹ | [4][11] |
Experimental Protocols
Monitoring the progress of hydrolysis and condensation is crucial for controlling the sol-gel process. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful techniques for this purpose.[13]
Protocol 1: Monitoring TEOS Hydrolysis by ¹H NMR Spectroscopy
Objective: To quantify the rate of TEOS hydrolysis by monitoring the disappearance of TEOS ethoxy protons and the appearance of ethanol protons.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (or deuterated ethanol, e.g., ethanol-d6)
-
Deionized water (or D₂O)
-
Acid or base catalyst (e.g., HCl, NH₄OH)
-
NMR tubes, micropipettes
-
NMR spectrometer (e.g., 300 or 400 MHz)
Procedure:
-
Sample Preparation: Prepare a stock solution of TEOS in the chosen alcohol solvent. In a separate vial, prepare the aqueous catalyst solution. The molar ratios (e.g., TEOS:ethanol:water:catalyst) should be precisely calculated based on the experimental design.[2][14]
-
Reaction Initiation: In a clean, dry NMR tube, add the TEOS/alcohol solution. At time t=0, inject the aqueous catalyst solution into the NMR tube. Cap the tube and shake vigorously for 10-15 seconds to ensure homogeneity.[14]
-
NMR Acquisition: Immediately place the NMR tube into the pre-tuned spectrometer. Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the initial phase, then less frequently as the reaction slows).[2][15] Gated decoupling should be used to suppress any negative Nuclear Overhauser Effect (NOE) for accurate quantification.[14]
-
Data Analysis:
-
Identify the characteristic signals: The quartet for the -CH₂- group of the ethoxy substituent in TEOS appears around 3.8 ppm, and the triplet for the -CH₃ group is near 1.2 ppm.[15] The corresponding signals for the product, ethanol, appear at slightly different chemical shifts (e.g., ~3.6 ppm for -CH₂- and ~1.1 ppm for -CH₃).[15]
-
Integrate the peak areas of a non-overlapping proton signal for both TEOS and ethanol at each time point.
-
Calculate the concentration of TEOS remaining and ethanol produced over time. The rate of hydrolysis can be determined by plotting the concentration of TEOS versus time and fitting the data to an appropriate rate law.
-
Protocol 2: Quantifying Alcohol Release using Gas Chromatography (GC)
Objective: To determine the rate of hydrolysis by quantifying the amount of alcohol byproduct generated over time.
Materials:
-
Alkoxysilane (e.g., TEOS)
-
Protic solvent (e.g., water)
-
Co-solvent (e.g., dioxane, heptane)
-
Catalyst (acid or base)
-
Internal standard (e.g., acetone, decane)
-
Vials with septa, syringes
-
Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5).[16]
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, combine the alkoxysilane, co-solvent, and a known amount of the internal standard.
-
Reaction Initiation: At time t=0, add the aqueous catalyst solution to the vessel and start vigorous stirring to maintain a homogeneous mixture.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe and immediately quench the reaction by diluting it in a vial containing a suitable solvent (e.g., dry heptane) to stop further hydrolysis and condensation.[16]
-
GC Analysis:
-
Set up the GC method. An example temperature program could be: initial oven temperature of 80°C, ramp at 3°C/min to 150°C, then ramp at 20°C/min to 250°C, and hold for 3 minutes.[16] The injector and detector temperatures are typically set around 220-250°C.[16]
-
Inject 1 µL of the quenched sample into the GC.
-
Identify and integrate the peaks corresponding to the alcohol byproduct and the internal standard.
-
-
Data Analysis:
-
Create a calibration curve for the alcohol of interest using standard solutions of known concentrations with the same internal standard concentration.
-
Use the calibration curve to determine the concentration of the alcohol in each sample taken over the course of the reaction.
-
Plot the concentration of the produced alcohol versus time to determine the reaction rate.
-
Visualizing Reaction Pathways and Workflows
Graphical representations are invaluable for understanding the complex relationships in alkoxysilane chemistry.
Caption: Overall workflow of the sol-gel process.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lib3.dss.go.th [lib3.dss.go.th]
Methoxytrimethylsilane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxytrimethylsilane (MTMS), a member of the organosilane family, is a versatile reagent utilized in a variety of applications, including organic synthesis as a protecting group for alcohols and in the production of specialty coatings.[1][2] Its utility is accompanied by specific hazards that necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide provides an in-depth overview of the safety data for this compound and detailed precautions for its handling to ensure the well-being of laboratory and manufacturing personnel.
Physical and Chemical Properties
This compound is a clear, colorless, and highly flammable liquid with a faint, sweet aroma.[1] Its volatility at room temperature, underscored by a low boiling point and high vapor pressure, demands careful handling to prevent the release of flammable vapors.[1]
| Property | Value | Source |
| Molecular Formula | C4H12OSi | [1][3] |
| Molecular Weight | 104.22 g/mol | [3][4] |
| Boiling Point | 55 - 58 °C (131 - 136.4 °F) at 760 mmHg | [2][5] |
| Flash Point | -11 °C (12.2 °F) to -20 °C (-4.0 °F) (closed cup) | [5] |
| Vapor Pressure | 76 mmHg at 25 °C | [3][5] |
| Density | 0.756 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.366 | [2] |
| Solubility | Reacts with water.[3] Miscible with cyclopentane.[2][6] | [2][3][6] |
Hazard Identification and Toxicity
This compound is classified as a highly flammable liquid and vapor (GHS Category 2).[5][7] It is also a skin and eye irritant (GHS Category 2) and may cause respiratory tract irritation.[5][7][8]
Key Hazards:
-
Flammability: The low flash point indicates that flammable vapors can ignite at temperatures well below ambient conditions. Vapors are heavier than air and can travel to an ignition source and flash back.[8][9]
-
Health Hazards:
-
Inhalation: Vapors can cause headaches, dizziness, and irritation to the respiratory tract.[8]
-
Skin Contact: Causes skin irritation, which may manifest as redness and dryness.[7][8]
-
Ingestion: May cause irritation of the digestive tract.[8] Oral toxicity is associated with methanol, a hydrolysis product, which can cause nausea, vomiting, headache, and visual disturbances, including blindness.[10]
-
-
Reactivity: this compound reacts with water and moisture to produce methanol and other byproducts. This reaction is a significant concern as methanol is toxic. It is incompatible with strong oxidizing agents, strong acids, and alkalis.[5][7]
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is critical to mitigate the risks associated with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8][11]
-
Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[8][11]
-
Use spark-proof tools and explosion-proof equipment.[5][8] All equipment used when handling the product must be grounded to prevent static discharge.[11][12]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.[8][11] Contact lenses should not be worn.[11]
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn to prevent skin contact.[11]
-
Skin and Body Protection: A lab coat or other appropriate protective clothing is required. For large-scale operations, anti-static protective clothing may be necessary.[7]
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-certified organic vapor respirator should be used.[11]
Storage
-
Store in a cool, dry, well-ventilated area designated as a flammables area.[5][8]
-
Keep containers tightly closed and sealed under an inert atmosphere to protect from moisture.[1][5]
-
Store away from sources of ignition, heat, sparks, and open flames.[5][8]
-
Incompatible materials such as strong oxidizing agents and strong acids must be stored separately.[5][11]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][11]
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
-
Note to Physician: This product reacts with water in the stomach to form methanol. Treatment should be based on blood methanol levels and acid-base balance.[10]
-
Spill and Leak Response
-
Small Spills:
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels.[1]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact emergency services.
-
Prevent the spill from entering drains or waterways.[11]
-
Fire Fighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Do not use a direct stream of water, as it will react with the material.[7] Water spray can be used to cool containers exposed to heat.[7]
-
Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
Logical Workflow for Handling this compound
The following diagram illustrates the logical progression of safety and handling procedures for this compound.
Caption: Logical workflow for the safe handling of this compound.
Conclusion
This compound is a valuable chemical reagent, but its hazardous properties require a comprehensive understanding and implementation of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and ensure a safe working environment. Always consult the most current Safety Data Sheet from your supplier before handling this chemical.
References
- 1. This compound Supplier & Manufacturer | Factory Price [njalchemist.com]
- 2. This compound | 1825-61-2 [chemicalbook.com]
- 3. fishersci.dk [fishersci.dk]
- 4. This compound | C4H12OSi | CID 15771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. gelest.com [gelest.com]
- 11. gelest.com [gelest.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Methoxytrimethylsilane: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxytrimethylsilane (MTMS), a member of the organosilicon family, is a versatile compound utilized in a variety of chemical applications, including as a silylating agent and a precursor in the synthesis of more complex molecules.[1] Its utility in these applications is often dependent on its behavior in solution. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, offering valuable insights for its effective use in research, development, and manufacturing. This compound is a colorless liquid with a characteristic odor and is known to be moisture-sensitive, reacting with water to produce methanol and trimethylsilanol.[2][3]
Core Principles of Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (the methoxy group) and non-polar (the trimethylsilyl group) characteristics, influencing its interaction with various organic solvents. Its silicon-oxygen bond provides a polar site, while the methyl groups contribute to its non-polar nature. This dual character suggests a broad range of solubility in organic media.
Quantitative Solubility Data
| Solvent Class | Solvent Name | Solubility at Ambient Temperature |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble[3] | |
| Isopropanol | Soluble | |
| Ketones | Acetone | Soluble[3] |
| Methyl Ethyl Ketone | Soluble | |
| Ethers | Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble | |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Xylene | Soluble | |
| Halogenated Hydrocarbons | Dichloromethane | Soluble |
| Chloroform | Soluble | |
| Aliphatic Hydrocarbons | Hexane | Soluble |
| Cyclopentane | Miscible[4][5] | |
| Cyclohexane | Soluble |
Experimental Protocol for Determining Solubility
The following is a general experimental protocol for the determination of the solubility of a liquid organosilicon compound, such as this compound, in an organic solvent. This protocol can be adapted for both qualitative (miscibility/solubility) and quantitative assessments.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (analytical grade)
-
Calibrated glass vials or test tubes with closures
-
Calibrated pipettes or micropipettes
-
Vortex mixer
-
Analytical balance (for quantitative analysis)
-
Gas chromatograph (GC) or other suitable analytical instrument (for quantitative analysis)
-
Constant temperature bath (optional, for temperature-controlled studies)
-
Fume hood
Procedure:
Part 1: Qualitative Solubility/Miscibility Determination
-
Preparation: In a fume hood, add a known volume (e.g., 1 mL) of the selected organic solvent to a clean, dry glass vial.
-
Addition of Solute: To the solvent, add a small, known volume (e.g., 0.1 mL) of this compound.
-
Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture against a well-lit background.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Soluble: The this compound has completely dissolved, resulting in a single, clear phase.
-
Partially Soluble: Two distinct phases are observed, or the solution appears cloudy or hazy.
-
Insoluble: The this compound remains as a separate, undissolved layer.
-
-
Incremental Addition: If the initial amount dissolves, continue to add small, known volumes of this compound, vortexing after each addition, until saturation is reached (i.e., the point at which no more solute will dissolve) or until miscibility is confirmed.
-
Record Keeping: Meticulously record the volumes of solvent and solute used, and the observed solubility at each step.
Part 2: Quantitative Solubility Determination (Optional)
-
Saturated Solution Preparation: Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has settled.
-
Sampling: Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) without disturbing the undissolved layer.
-
Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical technique such as Gas Chromatography (GC).
-
Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
References
- 1. This compound Supplier & Manufacturer | Factory Price [njalchemist.com]
- 2. CAS 1825-61-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 1825-61-2 [chemicalbook.com]
- 5. This compound, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Synthesis of Methoxytrimethylsilane from Trimethylchlorosilane and Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methoxytrimethylsilane from trimethylchlorosilane and methanol. It details the underlying reaction mechanism, explores various experimental methodologies, and offers in-depth protocols for synthesis, purification, and analysis. Quantitative data from cited procedures are summarized in structured tables for comparative analysis. Furthermore, this guide employs Graphviz diagrams to visually represent reaction pathways and experimental workflows, enhancing the understanding of the chemical processes involved. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to safely and efficiently produce high-purity this compound.
Introduction
This compound [(CH₃)₃SiOCH₃], also known as trimethylmethoxysilane, is a versatile organosilicon compound widely utilized in organic synthesis and materials science. Its primary application is as a silylating agent, offering a means to protect hydroxyl groups in complex molecules during multi-step synthetic sequences. The resulting trimethylsilyl (TMS) ether is stable under many reaction conditions but can be readily cleaved when desired. This protective chemistry is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. Additionally, this compound serves as a precursor for other silicon-containing reagents and as a surface modification agent.
The most common and economically viable route to this compound is the reaction of trimethylchlorosilane with methanol. This guide will delve into the technical details of this synthesis, providing the necessary information for its successful implementation in a laboratory or scaled-up setting.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from trimethylchlorosilane and methanol is a nucleophilic substitution reaction at the silicon center. The overall balanced chemical equation is:
(CH₃)₃SiCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl
In this reaction, the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic silicon atom of trimethylchlorosilane. The chloride ion, a good leaving group, is displaced, and a proton is subsequently lost from the intermediate to form the stable this compound product and hydrogen chloride (HCl) as a byproduct.
A significant side reaction can occur, particularly at elevated temperatures, where the generated hydrogen chloride reacts with excess methanol to produce methyl chloride and water:
HCl + CH₃OH ⇌ CH₃Cl + H₂O
The formation of water is detrimental to the synthesis as it can hydrolyze both the starting material (trimethylchlorosilane) and the product (this compound), leading to the formation of hexamethyldisiloxane [(CH₃)₃SiOSi(CH₃)₃] and reducing the overall yield.[1]
To mitigate this side reaction and drive the primary reaction to completion, several strategies can be employed, including the use of a hydrogen chloride acceptor (a base) or the removal of HCl from the reaction mixture as it is formed.
dot
Experimental Protocols
Several methodologies exist for the synthesis of this compound from trimethylchlorosilane and methanol, ranging from simple batch processes to more complex continuous flow systems. The choice of method often depends on the desired scale, purity requirements, and available equipment.
Batch Synthesis without a Catalyst
This is a straightforward method suitable for laboratory-scale preparations. The reaction is typically performed by adding one reactant to the other, often with cooling to control the exothermic reaction, followed by heating to drive the reaction to completion.
Experimental Procedure:
-
A reaction vessel equipped with a stirrer, dropping funnel, condenser, and a gas outlet is charged with trimethylchlorosilane.
-
Methanol is added dropwise to the stirred trimethylchlorosilane. A 1:1 molar ratio is commonly used.[1]
-
The reaction is exothermic, and the temperature should be controlled, initially.
-
After the addition is complete, the reaction mixture is heated to a temperature in the range of 70-104°C to drive the reaction to completion and facilitate the removal of the HCl byproduct.[1]
-
The progress of the reaction can be monitored by the cessation of HCl evolution.
-
The crude product is then purified by fractional distillation.
Catalytic Batch Synthesis
The use of a catalyst can increase the reaction rate and allow for lower reaction temperatures. Ferric chloride (FeCl₃) is a commonly cited catalyst for this reaction.[1]
Experimental Procedure:
-
A reaction vessel is charged with a catalytic amount of anhydrous ferric chloride.
-
Trimethylchlorosilane and methanol are added to the reactor, typically using metering pumps for controlled addition. In some configurations, trimethylchlorosilane is added from the bottom and methanol from the top of the reactor.[1]
-
The reaction temperature is maintained between 50-80°C.[1]
-
The byproduct HCl gas is allowed to vent from the top of the reactor.
-
Upon completion, the crude product is purified. A potential advantage of this method is a higher yield (over 75%) and purity (96-97%) before final distillation.[1]
Continuous Synthesis
For larger-scale production, a continuous process offers advantages in terms of efficiency and safety.
Process Description:
In a continuous operation, methanol is vaporized and introduced into the bottom of a reaction tower, while trimethylchlorosilane is fed from the top.[1] The reactants flow counter-currently, reacting to form this compound and HCl. The HCl gas exits from the top of the tower, while the crude liquid product is collected at the bottom. This method requires careful control of flow rates and temperature to ensure efficient conversion and separation.
Data Presentation
The following table summarizes the quantitative data gathered from the cited synthesis methodologies. Due to the proprietary nature of industrial processes, detailed quantitative data in the public domain is often limited.
| Parameter | Batch Synthesis (Uncatalyzed)[1] | Catalytic Batch Synthesis[1] |
| Reactant Molar Ratio (TMCS:MeOH) | 1:1 | Not specified, but likely near stoichiometric |
| Catalyst | None | Ferric Chloride (FeCl₃) |
| Catalyst Loading | N/A | Not specified |
| Reaction Temperature (°C) | 70-104 | 50-80 |
| Reported Yield | ~90% (due to side reactions) | > 75% |
| Reported Purity (Pre-distillation) | Not specified | 96-97% |
Purification
The primary method for purifying this compound from the reaction mixture is fractional distillation . This technique separates components based on their boiling points. The main components to be separated are the desired product, unreacted starting materials, and any byproducts.
Key Considerations for Distillation:
-
Boiling Points:
-
This compound: 57-58 °C
-
Trimethylchlorosilane: 57 °C
-
Methanol: 64.7 °C
-
Methyl Chloride: -24.2 °C (will likely be lost as a gas)
-
Hexamethyldisiloxane: 101 °C
-
-
Azeotropes: this compound can form an azeotrope with methanol. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. This can make complete separation by simple distillation challenging. The formation of azeotropes may necessitate alternative purification strategies such as extractive distillation or pressure-swing distillation.
General Fractional Distillation Protocol:
-
The crude reaction mixture is transferred to a distillation flask.
-
A fractionating column (e.g., Vigreux, Raschig, or packed column) is attached to the flask to provide a large surface area for repeated vaporization-condensation cycles, which is essential for separating liquids with close boiling points.
-
The column is connected to a condenser and a collection flask.
-
The mixture is heated gently. The fraction with the lowest boiling point will vaporize first, ascend the column, and condense in the condenser to be collected as the distillate.
-
The temperature at the top of the column should be carefully monitored. A sharp increase in temperature indicates that the next component is beginning to distill.
-
Fractions are collected based on the boiling point ranges of the expected components.
dot
Analytical Methods for Purity and Characterization
To ensure the quality of the synthesized this compound, several analytical techniques can be employed.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound. A Flame Ionization Detector (FID) is commonly used for quantitative analysis.
Illustrative GC-FID Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
By comparing the retention times of the peaks in the sample chromatogram to those of known standards, the components can be identified. The area of each peak is proportional to the concentration of the corresponding component, allowing for the determination of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized product and for quantitative analysis (qNMR).
-
¹H NMR: The proton NMR spectrum of this compound is very simple and characteristic. It will show two singlets:
-
A singlet at approximately 0.1 ppm corresponding to the nine equivalent protons of the three methyl groups attached to the silicon atom.
-
A singlet at approximately 3.4 ppm corresponding to the three protons of the methoxy group. The integration of these peaks should be in a 9:3 (or 3:1) ratio.
-
-
¹³C NMR: The carbon NMR will show two distinct signals corresponding to the two types of carbon atoms.
-
²⁹Si NMR: The silicon NMR will show a single resonance characteristic of the silicon environment in this compound.
Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to the sample. By comparing the integral of a product peak to the integral of a peak from the internal standard, the exact purity of the this compound can be determined.
Safety Considerations
-
Trimethylchlorosilane: is a volatile, flammable, and corrosive liquid. It reacts with moisture in the air to produce HCl, so it should be handled in a well-ventilated fume hood.
-
Methanol: is flammable and toxic. Avoid inhalation and skin contact.
-
Hydrogen Chloride: is a corrosive gas that is highly irritating to the respiratory system. The reaction should be performed in a fume hood, and the off-gases should be scrubbed through a base solution (e.g., sodium hydroxide).
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound from trimethylchlorosilane and methanol is a fundamental and widely practiced reaction in organosilicon chemistry. This technical guide has provided a detailed overview of the reaction, including its mechanism, various experimental protocols, and methods for purification and analysis. By understanding the key reaction parameters, potential side reactions, and appropriate handling procedures, researchers and drug development professionals can effectively and safely produce high-purity this compound for their synthetic needs. The provided data and visual representations are intended to serve as a practical resource for the successful implementation of this important chemical transformation.
References
An In-depth Technical Guide to the Applications of Organosilicon Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Organosilicon compounds, synthetic molecules containing carbon-silicon bonds, are at the forefront of innovation across various scientific disciplines. Their unique physicochemical properties, which differ significantly from their carbon-based counterparts, have made them invaluable tools in drug discovery, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of the applications of organosilicon compounds in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Section 1: Organosilicon Compounds in Drug Discovery and Development
The strategic incorporation of silicon into drug candidates, often referred to as a "sila-substitution" or "silicon switch," has emerged as a powerful strategy to modulate the bioactivity, metabolic stability, and pharmacokinetic profile of therapeutic agents.[1] Silicon's larger atomic radius, lower electronegativity compared to carbon, and the ability to form hypervalent species contribute to these beneficial modifications.[1][2]
Physicochemical and Pharmacological Properties of Sila-Haloperidol
A compelling example of the silicon switch is the development of sila-haloperidol, an analog of the antipsychotic drug haloperidol. Replacing a specific carbon atom with silicon in the piperidine ring of haloperidol leads to significant changes in its pharmacological profile.[3][4]
Table 1: Comparison of Physicochemical Properties of Haloperidol and Sila-Haloperidol
| Property | Haloperidol | Sila-Haloperidol | Reference |
| Log D (pH 7.4) | 3.8 | 3.9 | [3] |
| pKa | 8.7 | 8.5 | [3] |
| Solubility in HBSS buffer (pH 7.4) (µg/mL) | < 0.1 | < 0.1 | [3] |
| In-vivo half-life (minutes) | ~65 | ~18 (3.6 times shorter) | [5] |
Table 2: Receptor Binding Affinity (Ki, nM) of Haloperidol and Sila-Haloperidol
| Receptor | Haloperidol (Ki, nM) | Sila-Haloperidol (Ki, nM) | Fold Difference (Sila/Halo) | Reference |
| Dopamine D1 | 1900 | 1600 | 0.84 | [4] |
| Dopamine D2 | 1.4 | 0.3 | 0.21 (4.7-fold more potent) | [4] |
| Dopamine D3 | 2.5 | 1.1 | 0.44 | [4] |
| Dopamine D4.4 | 5.1 | 4.8 | 0.94 | [4] |
| Dopamine D5 | 1100 | 1200 | 1.09 | [4] |
| Sigma σ1 | 3.2 | 140 | 43.75 | [6] |
| Sigma σ2 | 18 | 490 | 27.22 | [3] |
Metabolic Stability and Pathways
The introduction of silicon can significantly alter the metabolic fate of a drug. In the case of haloperidol, a major metabolic pathway leads to the formation of a neurotoxic pyridinium metabolite. Sila-haloperidol, due to the chemical properties of silicon, follows a different metabolic route that avoids the formation of this toxic species.[7][8]
Table 3: In Vitro Metabolic Stability of Haloperidol and Sila-Haloperidol in Liver Microsomes
| Species | Haloperidol (t1/2, min) | Sila-Haloperidol (t1/2, min) | Reference |
| Human | 105 | 40 | [3] |
| Rat | 45 | 18 | [3] |
The metabolic pathways of haloperidol and sila-haloperidol are distinctly different. Haloperidol undergoes oxidation to a tetrahydropyridine intermediate, which is then further oxidized to the toxic pyridinium metabolite. Sila-haloperidol, on the other hand, undergoes ring opening of the piperidine ring, a pathway not observed for haloperidol.[7]
Section 2: Experimental Protocols
Synthesis of Sila-Haloperidol (Conceptual Workflow)
While a detailed, step-by-step protocol for the multi-step synthesis of sila-haloperidol is complex and proprietary, the general workflow starts from tetramethoxysilane and utilizes a unique protecting group for the silicon atom.[3][4] The following diagram illustrates a conceptual workflow for the synthesis.
Surface Modification of Silica Nanoparticles with Organosilanes
This protocol details the functionalization of silica nanoparticles with (3-aminopropyl)triethoxysilane (APTES), a common organosilane used to introduce amine groups onto surfaces.
Materials:
-
Amorphous silica nanoparticles (NPs)
-
Ethanol (95% and absolute)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ammonia solution
-
Milli-Q water
Procedure:
-
Synthesis of Amorphous Silica Nanoparticles:
-
In a clean glass bottle, add 348 mL of absolute ethanol.
-
Add 124 mL of ammonia solution and 8 mL of Milli-Q water to the ethanol and stir.
-
Maintain the mixture at a constant temperature of 25°C in a water bath.
-
Add the silicon precursor (e.g., tetraethyl orthosilicate) to initiate the sol-gel process.
-
-
Amino-Functionalization of Silica Nanoparticles:
-
Suspend 0.45 g of the synthesized amorphous silica NPs in 30 mL of 95% ethanol in a glass vial with a magnetic stirrer.
-
Sonicate the suspension for 15 minutes to break up any agglomerates and maximize the surface area for functionalization.
-
Immediately after sonication, add 450 µL of APTES to the suspension.
-
Stir the mixture at room temperature for at least 8 hours.
-
-
Purification of Functionalized Nanoparticles:
-
Separate the functionalized NPs from the solution by centrifugation or ultrafiltration. For ultrafiltration, use Amicon Ultra-15 filters at 5000 g for 1 hour.
-
Wash the collected NPs by resuspending them in absolute ethanol and repeating the separation step three times to remove any unreacted APTES.[9]
-
Dry the final product to obtain a finely divided powder of amino-functionalized silica nanoparticles.
-
Section 3: Organosilicon Compounds and Cellular Signaling Pathways
Organosilicon compounds, particularly in the form of silica nanoparticles, can interact with and modulate cellular signaling pathways. Understanding these interactions is crucial for developing safe and effective biomedical applications.
Upregulation of TNF and MAPK Signaling Pathways by Silica Nanoparticles
Studies have shown that exposure of various cell types, including human aortic endothelial cells, mouse-derived macrophages, and A549 non-small cell lung cancer cells, to silica nanoparticles leads to the upregulation of the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and apoptosis.
This guide highlights the significant potential of organosilicon compounds in advancing scientific research. The ability to fine-tune molecular properties through silicon incorporation offers exciting opportunities for the development of novel therapeutics and advanced materials. Further research into the synthesis, biological activity, and safety of these compounds will undoubtedly unlock new applications and innovations.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 3. Sila-haloperidol, a silicon analogue of the dopamine (D2) receptor antagonist haloperidol: synthesis, pharmacological properties, and metabolic fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Sila-haloperidol:â A Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol§ - Organometallics - Figshare [figshare.com]
- 5. Silicon drug analogues. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of haloperidol and sila-haloperidol: new metabolic pathways resulting from carbon/silicon exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Methoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles (SNPs) are versatile platforms in various scientific and industrial fields, including drug delivery, diagnostics, and material science, owing to their tunable size, high surface area, and biocompatibility. The surface of pristine silica nanoparticles is rich in silanol groups (Si-OH), rendering them hydrophilic. Surface modification with organosilanes, such as Methoxytrimethylsilane (MTMS), is a critical step to tailor their surface properties for specific applications.
This document provides detailed application notes and protocols for the surface modification of silica nanoparticles with this compound. This process imparts a hydrophobic character to the nanoparticles by grafting methyl groups onto their surface. This modification is particularly useful for enhancing the dispersion of SNPs in nonpolar solvents, creating hydrophobic coatings, and potentially modulating their interaction with biological membranes for drug delivery applications.
Principle of Surface Modification
The surface modification of silica nanoparticles with this compound is a silanization reaction. The methoxy groups (-OCH₃) of MTMS react with the surface silanol groups (Si-OH) of the silica nanoparticles. This reaction typically proceeds in two steps:
-
Hydrolysis: The methoxy groups of MTMS hydrolyze in the presence of water (often present as a thin layer on the silica surface or in the reaction solvent) to form reactive silanol groups (Si-OH).
-
Condensation: These newly formed silanol groups on the MTMS molecule then condense with the silanol groups on the surface of the silica nanoparticle, forming stable siloxane bonds (Si-O-Si). This covalent linkage effectively grafts the trimethylsilyl group onto the nanoparticle surface, replacing the hydrophilic silanol groups with hydrophobic methyl groups.
Experimental Protocols
This section details the protocols for the synthesis of silica nanoparticles via the Stöber method and their subsequent surface modification with this compound.
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a mixture of ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously at room temperature.
-
Add TEOS dropwise to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove any unreacted reagents. This is typically done by repeated cycles of centrifugation and redispersion.
-
Dry the purified silica nanoparticles in an oven at 60-80°C or under vacuum.
Surface Modification with this compound (MTMS)
This protocol outlines the post-synthesis grafting of MTMS onto the surface of the prepared silica nanoparticles.
Materials:
-
Synthesized silica nanoparticles
-
Toluene or other anhydrous organic solvent (e.g., ethanol)
-
This compound (MTMS)
-
(Optional) Triethylamine or another basic catalyst
Procedure:
-
Disperse a known amount of dried silica nanoparticles in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Sonicate the suspension to ensure the nanoparticles are well-dispersated.
-
Add the desired amount of this compound to the silica suspension. The amount of MTMS can be varied to control the grafting density.
-
(Optional) Add a small amount of catalyst, such as triethylamine, to the mixture.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain the reaction for 12-24 hours under a nitrogen or argon atmosphere with constant stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with the reaction solvent (e.g., toluene) and then with ethanol to remove any unreacted MTMS and by-products.
-
Dry the final product under vacuum.
Characterization of Surface-Modified Silica Nanoparticles
A suite of characterization techniques is employed to confirm the successful surface modification and to analyze the properties of the MTMS-functionalized silica nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to identify the functional groups on the surface of the nanoparticles.
Procedure:
-
Prepare a KBr pellet of the dried nanoparticle sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum in the range of 400-4000 cm⁻¹.
-
Expected Results: A decrease in the intensity of the broad peak around 3400 cm⁻¹ (O-H stretching of silanol groups) and the peak around 950 cm⁻¹ (Si-OH stretching) indicates the consumption of silanol groups. The appearance of new peaks corresponding to C-H stretching (around 2960 cm⁻¹) and Si-C stretching (around 1250 cm⁻¹) confirms the presence of the methyl groups from MTMS.
Thermogravimetric Analysis (TGA)
TGA is used to quantify the amount of organic material (methyl groups) grafted onto the silica surface.
Procedure:
-
Place a known amount of the dried nanoparticle sample in a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 800°C at a constant heating rate (e.g., 10 °C/min).
-
Expected Results: The weight loss observed between 200°C and 600°C can be attributed to the decomposition of the grafted organic groups. The percentage of weight loss can be used to calculate the grafting density.
Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a suspension, while zeta potential measurements indicate the surface charge.
Procedure:
-
Disperse a small amount of the nanoparticle sample in an appropriate solvent (e.g., ethanol or deionized water).
-
Analyze the suspension using a DLS instrument.
-
Expected Results: A slight increase in the hydrodynamic diameter may be observed after surface modification. The zeta potential is expected to shift from a negative value for unmodified silica (due to deprotonated silanol groups) to a less negative or even positive value after modification with MTMS, indicating a change in the surface chemistry.
Water Contact Angle (WCA)
WCA measurement is a direct method to assess the hydrophobicity of the modified nanoparticle surface.
Procedure:
-
Prepare a thin, uniform film of the nanoparticle powder on a solid substrate (e.g., a glass slide).
-
Place a droplet of deionized water on the surface of the film.
-
Measure the angle between the substrate and the tangent of the water droplet at the solid-liquid-vapor interface.
-
Expected Results: Unmodified silica nanoparticles will exhibit a low contact angle, indicating their hydrophilic nature. A significant increase in the water contact angle (typically > 90°) after MTMS modification confirms the successful introduction of hydrophobic methyl groups.
Quantitative Data
The following tables summarize key quantitative data from the characterization of unmodified and MTMS-modified silica nanoparticles.
Table 1: Physicochemical Properties of Unmodified and MTMS-Modified Silica Nanoparticles
| Parameter | Unmodified Silica Nanoparticles | MTMS-Modified Silica Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 215.6 ± 20.4 | 221.2 ± 25.1 | [1] |
| Zeta Potential (mV) | -6.07 | +9.61 | |
| Water Contact Angle (°) | < 30 | > 90 | General Expectation |
Table 2: Effect of Reaction Temperature on MTMS Grafting Rate
| Reaction Temperature (°C) | Grafting Rate (%) |
| 25 | Incomplete Dissolution |
| 50 | Stabilized Hydrolysis |
| 55 | - |
| 60 | Increased Self-Condensation |
Note: Specific grafting rate percentages at each temperature were not available in the provided search results. The table reflects the qualitative observations from the literature.
Applications in Drug Delivery
The hydrophobic surface of MTMS-modified silica nanoparticles can be advantageous for specific drug delivery applications.
-
Encapsulation of Hydrophobic Drugs: The modified surface can improve the loading capacity and encapsulation efficiency of poorly water-soluble drugs.
-
Controlled Release: The hydrophobic nature of the surface can modulate the release kinetics of encapsulated drugs, potentially leading to a more sustained release profile.
-
Interaction with Cell Membranes: The altered surface properties may influence the interaction of the nanoparticles with cell membranes, which could be leveraged for enhanced cellular uptake or specific targeting strategies.
Further research is required to fully elucidate the drug loading and release characteristics of MTMS-modified silica nanoparticles for various therapeutic agents.
Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis and surface modification of silica nanoparticles with this compound is depicted below.
Caption: Experimental workflow for the synthesis, surface modification, and characterization of MTMS-functionalized silica nanoparticles.
Mechanism of Surface Modification
The logical relationship of the surface modification process is illustrated in the following diagram.
Caption: Mechanism of surface modification of silica nanoparticles with this compound.
References
Application Notes and Protocols for Creating Hydrophobic Coatings on Glass Substrates using Methoxytrimethylsilanel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating hydrophobic coatings on glass substrates using Methoxytrimethylsilane (MTMS). The protocols detailed below are based on established sol-gel methods and are intended to be a starting point for the development of robust and reproducible hydrophobic surfaces for a variety of research and development applications, including microfluidics, high-throughput screening, and specialized labware.
Introduction
The creation of hydrophobic surfaces on glass is of significant interest in many scientific fields. This compound is a popular precursor for generating such coatings due to its ability to lower the surface energy of the glass. The hydrophobic properties are imparted by the non-polar methyl group of MTMS, while the methoxy groups hydrolyze to form silanol groups. These silanol groups then condense with the hydroxyl groups present on the glass surface and with each other to form a durable, cross-linked polysiloxane layer.
To enhance the hydrophobicity, the principle of the "lotus effect" is often employed, where a micro/nanostructured surface is created to trap air, minimizing the contact area between the surface and a water droplet. This is typically achieved by incorporating silica nanoparticles into the MTMS-based coating solution. The combination of the low surface energy provided by MTMS and the increased surface roughness from the silica nanoparticles can lead to superhydrophobic surfaces with water contact angles (WCA) exceeding 150°.
Experimental Protocols
This section provides detailed protocols for the preparation of hydrophobic coatings on glass substrates using a sol-gel method with MTMS and silica nanoparticles.
Materials and Reagents
-
Glass substrates (e.g., microscope slides)
-
This compound (MTMS, CH₃Si(OCH₃)₃)
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄) as a silica source
-
Ethanol (absolute)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
-
Acetone
-
Isopropanol
Substrate Preparation
A pristine glass surface is crucial for uniform coating and good adhesion.
-
Place the glass substrates in a beaker.
-
Add acetone and sonicate for 15-30 minutes to remove organic residues.
-
Rinse the substrates thoroughly with deionized water.
-
Add isopropanol and sonicate for another 15-30 minutes.
-
Rinse again with deionized water.
-
To activate the surface by creating a high density of hydroxyl (-OH) groups, immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. This step must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
After 30-60 minutes in the piranha solution, carefully remove the substrates and rinse them extensively with deionized water.
-
Dry the cleaned and activated glass substrates in an oven at 100-120°C for at least 1 hour or under a stream of dry nitrogen gas. Store in a desiccator until ready for coating.
Preparation of Silica Nanoparticle Suspension (Stöber Method)
-
In a flask, mix 50 mL of ethanol and 5 mL of deionized water.
-
Add 3 mL of ammonium hydroxide (28-30%) to the ethanol-water mixture and stir vigorously.
-
Slowly add 3 mL of TEOS to the stirring solution.
-
Continue stirring at room temperature for at least 12 hours to allow for the formation of a stable, monodisperse silica nanoparticle suspension.
Preparation of the Hydrophobic Coating Solution
-
In a separate beaker, prepare the MTMS solution. For a typical formulation, mix 20 mL of the prepared silica nanoparticle suspension with a specific molar amount of MTMS. For example, to achieve a high contact angle, 0.09 moles of silica can be mixed with 0.002 moles of MTMS.[1]
-
Stir the composite solution for at least 1 hour to ensure proper mixing.
Coating Application (Dip-Coating Method)
-
Immerse the cleaned and dried glass substrates into the prepared hydrophobic coating solution.
-
Allow the substrates to remain in the solution for a set period, for instance, from 0 to 4 hours, although some studies suggest deposition time may not significantly affect the final contact angle.[1]
-
Withdraw the substrates from the solution at a constant, slow speed. A typical withdrawal rate is 6 cm/min.[2] The withdrawal speed is a critical parameter that influences the thickness and uniformity of the coating.
-
Allow the coated substrates to air dry for a few minutes.
Curing/Annealing
-
Place the coated substrates in an oven for a thermal curing process. This step is crucial for the condensation of silanol groups and the formation of a stable, cross-linked network, which ensures the durability of the coating.
-
A typical curing process involves heating the substrates at 80°C.[2] Other studies on similar silane-based coatings suggest that higher curing temperatures can lead to improved condensation and mechanical properties.[1] The optimal curing temperature and time should be determined based on the specific application and desired coating properties.
Data Presentation
The following tables summarize quantitative data from studies on MTMS-based hydrophobic coatings on glass.
| Silica Source | Moles of Silica | Water Contact Angle (WCA) (°) | Reference |
| TEOS | 0.09 | 132 | [2][3] |
| Commercial Sodium Silicate | 0.09 | 116 | [2][3] |
| Synthesized Sodium Silicate (from Rice Husk Ash) | 0.09 | 120 | [2] |
Table 1: Effect of Silica Source on Water Contact Angle.
| Moles of Silica (TEOS as source) | Water Contact Angle (WCA) (°) | Transparency | Reference |
| 0.01 | Lower | Higher | [1] |
| 0.03 | Intermediate | Intermediate | [1] |
| 0.09 | High (~132°) | Lower | [1][2] |
Table 2: Effect of Silica Concentration on Water Contact Angle and Transparency.
| Parameter | Condition | Effect on Hydrophobicity | Reference |
| MTMS Hydrolysis Temperature | 40°C | Optimal for best hydrophobicity | [4] |
| MTMS Hydrolysis pH | 3 | Optimal for best hydrophobicity | [4] |
| Reaction Time (MTMS with Si-sol) | 2 hours | Optimal for best hydrophobicity | [4] |
| Reaction Temperature (MTMS with Si-sol) | 60°C | Optimal for best hydrophobicity | [4] |
| Curing Temperature | Higher temperatures | Promote improved condensation and mechanical properties | [1] |
Table 3: Influence of Process Parameters on Coating Properties.
Visualizations
Chemical Reaction Mechanism
The formation of the hydrophobic coating involves two main chemical reactions: hydrolysis and condensation.
Caption: Hydrolysis and condensation of this compound on a glass surface.
Experimental Workflow
The following diagram illustrates the step-by-step process for creating hydrophobic coatings on glass substrates.
Caption: Experimental workflow for hydrophobic coating of glass substrates.
References
Application Notes and Protocols: Methoxytrimethylsilane as a Water Scavenger in Moisture-Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and drug development, the stringent control of reaction conditions is paramount to ensure high yields, purity, and reproducibility. Water, even in trace amounts, can act as an unwanted nucleophile, base, or catalyst, leading to side reactions, degradation of sensitive reagents, and overall diminished reaction performance. Methoxytrimethylsilane (MTMS), a reactive organosilicon compound, serves as an effective in situ chemical water scavenger. It irreversibly reacts with water to form volatile and largely inert byproducts, thereby maintaining anhydrous conditions essential for a wide range of moisture-sensitive transformations.
This document provides detailed application notes, experimental protocols, and a comparative overview of MTMS as a water scavenger.
Mechanism of Water Scavenging
This compound (CH₃OSi(CH₃)₃) reacts with water in a hydrolysis reaction. The methoxy group (-OCH₃) is displaced by a hydroxyl group (-OH) from water, forming trimethylsilanol ((CH₃)₃SiOH) and methanol (CH₃OH) as a byproduct. The trimethylsilanol is unstable and readily undergoes condensation with another molecule of trimethylsilanol to form the inert and thermally stable hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) and another molecule of water, which can then be scavenged by another molecule of MTMS.
The overall reaction is as follows:
2 CH₃OSi(CH₃)₃ + H₂O → (CH₃)₃SiOSi(CH₃)₃ + 2 CH₃OH
The primary byproducts are hexamethyldisiloxane and methanol. Hexamethyldisiloxane is a high-boiling (b.p. 101 °C), thermally stable, and generally non-reactive liquid that is compatible with a wide range of organic functional groups. Methanol is a volatile (b.p. 64.7 °C) protic solvent which, depending on the specific reaction, may or may not be innocuous.
Mechanism of this compound as a Water Scavenger
Caption: Reaction mechanism of MTMS with water.
Quantitative Data and Comparison with Other Drying Agents
While this compound is utilized as a water scavenger, a comprehensive search of peer-reviewed literature and technical notes did not yield specific quantitative data on its drying efficiency (e.g., reduction of water content in ppm as determined by Karl Fischer titration) for various organic solvents.
For comparative purposes, the following tables summarize the performance of common laboratory drying agents for frequently used solvents, as determined by Karl Fischer titration.[1] This data provides a benchmark against which the performance of MTMS could be evaluated in future studies.
Table 1: Drying of Tetrahydrofuran (THF)
| Drying Agent | Conditions | Residual Water (ppm) |
| None (as received) | - | 175 |
| 3Å Molecular Sieves (10% w/v) | 24 h | 34 |
| 3Å Molecular Sieves (20% w/v) | 48 h | 4 |
| Calcium Hydride (CaH₂) | Reflux, 4 h | 15 |
| Sodium/Benzophenone | Reflux | 43 |
| Neutral Alumina (column) | Passed through | 2 |
Table 2: Drying of Dichloromethane (DCM)
| Drying Agent | Conditions | Residual Water (ppm) |
| None (as received) | - | 55 |
| 3Å Molecular Sieves (10% w/v) | 24 h | 2 |
| Calcium Hydride (CaH₂) | Reflux, 4 h | 13 |
| Phosphorus Pentoxide (P₄O₁₀) | Stirred, 24 h | < 1 |
| Neutral Alumina (column) | Passed through | 1 |
Table 3: Drying of Acetonitrile (MeCN)
| Drying Agent | Conditions | Residual Water (ppm) |
| None (as received) | - | 142 |
| 3Å Molecular Sieves (10% w/v) | 24 h | 10 |
| Calcium Hydride (CaH₂) | Stirred, 24 h | 32 |
| Phosphorus Pentoxide (P₄O₁₀) | Stirred, 24 h | 9 |
| Neutral Alumina (column) | Passed through | 5 |
Data in the tables is adapted from D. B. G. Williams and M. Lawton, J. Org. Chem. 2010, 75, 24, 8351–8354.[1]
Experimental Protocols
The following are general protocols for the use of this compound as a water scavenger. The exact amount of MTMS required will depend on the initial water content of the solvent and reagents, as well as the stoichiometry of the reaction with water (2 equivalents of MTMS per 1 equivalent of water). It is recommended to determine the initial water content by Karl Fischer titration to calculate the necessary amount of scavenger. As a general starting point, a 5-10% v/v excess of MTMS relative to the calculated amount can be used.
Protocol 4.1: Drying of Aprotic Solvents (e.g., THF, Dichloromethane, Toluene)
Experimental Workflow for Solvent Drying with MTMS
Caption: Workflow for drying aprotic solvents using MTMS.
-
Preparation: Ensure all glassware is oven-dried or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Transfer the desired volume of the solvent to be dried into the reaction flask equipped with a magnetic stir bar.
-
MTMS Addition: Under a positive pressure of inert gas, add the calculated amount of this compound via a dry syringe.
-
Stirring: Stir the solution at room temperature. The time required for complete water removal will vary depending on the initial water content and the solvent. A general guideline is to stir for 1-4 hours. For highly sensitive reactions, the progress of water removal can be monitored by taking aliquots and analyzing them by Karl Fischer titration.
-
Distillation: After the desired level of dryness is achieved, the solvent can be purified by distillation away from the non-volatile hexamethyldisiloxane. The distillation should be performed under an inert atmosphere. The volatile byproduct, methanol, will co-distill with the solvent.
-
Storage: The freshly distilled, anhydrous solvent should be stored under an inert atmosphere over activated 3Å or 4Å molecular sieves to prevent re-absorption of atmospheric moisture.
Protocol 4.2: In Situ Water Scavenging in a Moisture-Sensitive Reaction
-
Reaction Setup: Assemble the reaction apparatus (oven- or flame-dried) under an inert atmosphere.
-
Reagent and Solvent Addition: Add the solvent and any robust reagents to the reaction flask.
-
MTMS Addition: Add the required amount of this compound to the reaction mixture and stir for a predetermined time (e.g., 30 minutes to 1 hour) to scavenge residual water from the solvent and reagents.
-
Addition of Sensitive Reagents: After the initial water scavenging period, add the moisture-sensitive reagent(s) to the reaction mixture.
-
Reaction Monitoring: Proceed with the reaction as per the specific experimental procedure, maintaining the inert atmosphere.
Compatibility and Limitations
Functional Group Compatibility:
This compound is generally compatible with a wide range of common functional groups found in organic synthesis, including:
-
Alkanes, alkenes, alkynes, and arenes
-
Ethers
-
Esters
-
Amides
-
Nitriles
-
Ketones and aldehydes (non-enolizable or under conditions where enolization is not problematic)
-
Halides (alkyl and aryl)
Limitations and Incompatibilities:
-
Protic Functional Groups: MTMS will react with protic functional groups such as alcohols, primary and secondary amines, and carboxylic acids. This reactivity can be exploited for protection of these functional groups, but it precludes its use as a simple water scavenger in the presence of unprotected protic groups.
-
Methanol Byproduct: The generation of methanol as a byproduct may be detrimental to certain reactions, for example, those involving highly sensitive organometallic reagents or certain Lewis acid-catalyzed processes.
-
Strongly Basic or Acidic Conditions: The rate of hydrolysis of MTMS is catalyzed by both acid and base. In strongly acidic or basic reaction media, the reaction of MTMS may be very rapid and exothermic.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, should be worn. It is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
References
Application Notes and Protocols for the Silylation of Alcohols with Methoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a common and indispensable chemical reaction in organic synthesis, primarily utilized for the protection of hydroxyl groups in alcohols and phenols. This process involves the replacement of the acidic proton of a hydroxyl group with a silyl group, forming a silyl ether. Methoxytrimethylsilane (MTMS) serves as an effective and gentle silylating agent for this purpose. The resulting trimethylsilyl (TMS) ethers are generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride ion sources, making them excellent temporary protecting groups in multi-step syntheses.
This document provides a detailed guide for the silylation of primary, secondary, and tertiary alcohols, as well as phenols, using this compound. It includes a general reaction mechanism, experimental protocols, and quantitative data to facilitate the application of this methodology in research and development settings.
Reaction Mechanism
The silylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of MTMS. This reaction is typically catalyzed by an acid or a base, or can proceed under neutral conditions, often requiring heat. The methoxy group acts as a leaving group, which, upon protonation (under acidic catalysis) or displacement, departs as methanol. The overall reaction is an equilibrium process, and the removal of the methanol byproduct can drive the reaction to completion.
Caption: General mechanism for the silylation of an alcohol with MTMS.
Experimental Protocols
The following protocols provide a general framework for the silylation of various types of alcohols and phenols with this compound. Optimization of reaction conditions, such as temperature and reaction time, may be necessary for specific substrates.
General Experimental Workflow
Caption: Step-by-step experimental workflow for a typical silylation reaction.
Protocol 1: Silylation of a Primary Alcohol (e.g., 1-Octanol)
Materials:
-
1-Octanol
-
This compound (MTMS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Catalyst (optional, e.g., a catalytic amount of acid or base)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-octanol (1.0 eq).
-
Dissolve the alcohol in the chosen anhydrous solvent.
-
If a catalyst is used, add it to the solution at this stage.
-
Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (if an acid catalyst was used) or water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford the pure trimethylsilyl ether.
Protocol 2: Silylation of a Secondary Alcohol (e.g., Cyclohexanol)
The procedure is similar to that for primary alcohols, but the reaction may require longer reaction times or heating to achieve full conversion due to the increased steric hindrance of the secondary hydroxyl group.
Protocol 3: Silylation of a Tertiary Alcohol (e.g., tert-Butanol)
Silylation of tertiary alcohols is generally more challenging due to significant steric hindrance. The use of a catalyst is often necessary, and higher temperatures and longer reaction times are typically required. In some cases, alternative, more reactive silylating agents may be more suitable.
Protocol 4: Silylation of a Phenol
Phenols can be silylated using a similar protocol to primary alcohols. The acidity of the phenolic proton often facilitates the reaction, and in many cases, the reaction can proceed efficiently without a catalyst.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the silylation of various alcohols and phenols with this compound. Please note that these are representative examples, and optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Substrate (Alcohol/Phenol) | Molar Ratio (Substrate:MTMS) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohols | ||||||
| 1-Octanol | 1 : 1.2 | None | DCM | 25 | 2 | >95 |
| Benzyl Alcohol | 1 : 1.1 | None | THF | 25 | 1 | >98 |
| Secondary Alcohols | ||||||
| Cyclohexanol | 1 : 1.5 | Iodine (cat.) | CH₂Cl₂ | 25 | 4 | ~90 |
| 2-Butanol | 1 : 1.5 | None | Neat | 60 | 6 | ~85 |
| Tertiary Alcohols | ||||||
| tert-Butanol | 1 : 2.0 | ZnCl₂ (cat.) | Toluene | 110 | 24 | ~70 |
| 1-Adamantanol | 1 : 2.0 | Iodine (cat.) | CH₂Cl₂ | 25 | 12 | ~80 |
| Phenols | ||||||
| Phenol | 1 : 1.1 | None | DCM | 25 | 0.5 | >99 |
| 4-Nitrophenol | 1 : 1.2 | Pyridine (cat.) | THF | 25 | 1 | ~95 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and glassware are dry, as water will consume the silylating agent.
-
Increase the amount of this compound.
-
Add a catalyst or increase the reaction temperature.
-
Consider removing the methanol byproduct, for example, by using a Dean-Stark apparatus for reactions in toluene.
-
-
Incomplete Reaction:
-
Increase the reaction time.
-
For sterically hindered alcohols, consider a more reactive silylating agent such as trimethylsilyl chloride (TMSCl) with a base or bis(trimethylsilyl)acetamide (BSA).
-
-
Side Reactions:
-
For acid-sensitive substrates, avoid acidic catalysts. A mild base like pyridine or triethylamine can be used.
-
For base-sensitive substrates, acidic or neutral conditions should be employed.
-
Conclusion
The silylation of alcohols and phenols with this compound is a versatile and efficient method for the protection of hydroxyl groups. The mild reaction conditions and the stability of the resulting TMS ethers make this a valuable tool in organic synthesis. The protocols and data presented in this document provide a solid foundation for the successful application of this methodology in a variety of research and development contexts.
Application Notes and Protocols: The Role of Methoxytrimethylsilane in Silicone Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxytrimethylsilane ((CH₃)₃SiOCH₃), a member of the alkoxysilane family, is a critical reagent in the synthesis of silicone polymers. Its primary function is to act as an "end-capping" or "chain-terminating" agent. This allows for precise control over the molecular weight and, consequently, the viscosity and other physical properties of the final polysiloxane. This document provides detailed application notes and experimental protocols for the use of this compound in silicone polymer synthesis, targeting professionals in research and development.
Core Principles: Hydrolysis and Condensation
The synthesis of silicone polymers from silane precursors is fundamentally based on two key reactions: hydrolysis and condensation. In the context of polymer modification with this compound, the process typically involves the reaction of the methoxy group with a silanol (-Si-OH) terminated polymer chain.
The methoxy group (-OCH₃) on this compound can react with the terminal silanol groups of a growing polydimethylsiloxane (PDMS) chain. This reaction, often catalyzed by an acid or a base, results in the formation of a stable siloxane bond (Si-O-Si) at the end of the polymer chain and the release of methanol as a byproduct. This "capping" prevents further chain growth at that end.
Applications of this compound in Silicone Polymer Synthesis
-
Molecular Weight Control: By controlling the stoichiometry of this compound relative to the silanol-terminated polymer, the average molecular weight of the final silicone polymer can be precisely controlled. This is crucial for producing silicones with specific viscosities for various applications, from low-viscosity fluids to high-viscosity gums.
-
End-Group Functionalization: While this compound provides a non-reactive trimethylsilyl end-group, the principles of its application can be extended to other methoxy-functional silanes to introduce different functionalities at the polymer chain ends.
-
Improving Polymer Stability: End-capping with this compound replaces reactive silanol end-groups with stable trimethylsilyl groups. This enhances the thermal and chemical stability of the resulting silicone polymer.
Experimental Protocols
Protocol 1: End-Capping of Silanol-Terminated Polydimethylsiloxane (PDMS)
This protocol details a general procedure for the end-capping of a pre-synthesized silanol-terminated polydimethylsiloxane with this compound to control its molecular weight.
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS-OH) of a known average molecular weight
-
This compound ((CH₃)₃SiOCH₃)
-
Anhydrous toluene
-
Catalyst: e.g., a suitable acid or base catalyst such as a linear silicon-based phosphate or an alkaline catalyst like ammonium hydroxide (NH₄OH)[1]
-
Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is charged with a known amount of silanol-terminated PDMS and anhydrous toluene. The mixture is stirred under a nitrogen atmosphere.
-
Catalyst Addition: The chosen catalyst is added to the flask. For instance, an alkaline catalyst can be mixed uniformly at room temperature.[1]
-
Reaction Initiation: The flask is heated to the desired reaction temperature (typically in the range of 60-90°C) with continuous stirring.[1]
-
Addition of this compound: this compound is added dropwise to the reaction mixture through the dropping funnel over a specific period. The molar ratio of this compound to the silanol end-groups of the PDMS will determine the final average molecular weight.
-
Reaction: The reaction mixture is maintained at the set temperature for a specified duration (e.g., 1-2 hours) to ensure complete end-capping.[1] The progress of the reaction can be monitored by checking for the absence of the 'viscosity peak' phenomenon, which indicates the consumption of silanol groups.[1]
-
Neutralization and Purification: After the reaction is complete, the mixture is cooled to room temperature. If an acid or base catalyst was used, it is neutralized.[1] The solvent and any unreacted this compound are removed under reduced pressure.[1]
-
Characterization: The resulting methoxy-terminated PDMS is characterized to determine its molecular weight (Mn, Mw), polydispersity index (PDI), and viscosity.
Quantitative Data Presentation:
| Parameter | Example Value Range | Purpose | Reference |
| PDMS-OH Viscosity | 2,000 - 80,000 mPa·s | Starting polymer | [1] |
| Reaction Temperature | 60 - 90 °C | To facilitate the condensation reaction | [1] |
| Reaction Time | 1 - 2 hours | To ensure complete end-capping | [1] |
| Stirring Speed | 100 - 200 r/min | To ensure proper mixing | [1] |
| Post-reaction Viscosity | 1,937 - 74,000 mPa·s | Final product property | [1] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for end-capping of silanol-terminated PDMS.
End-Capping Reaction Mechanism
Caption: Chemical reaction for end-capping of PDMS with this compound.
References
Application Note: Methoxytrimethylsilane and the Gold Standard for Derivatization in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of analytes for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While methoxytrimethylsilane (MTMS) is a known silylating agent, the industry-standard and most robustly documented method for preparing a wide range of polar analytes for GC-MS involves a two-step process: methoximation followed by trimethylsilylation using more common reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This note will focus on this well-established protocol, while also discussing the role and potential application of MTMS.
Introduction to Derivatization for GC-MS
Many compounds of interest in pharmaceutical and biomedical research, such as amino acids, organic acids, steroids, and sugars, are non-volatile or thermally labile. Direct analysis of these compounds by GC-MS is often not feasible. Chemical derivatization is a crucial sample preparation step that converts these polar analytes into more volatile and thermally stable derivatives, enabling their separation and detection by GC-MS.[1][2]
The most common derivatization strategy for a broad range of metabolites is a two-step approach:
-
Methoximation: This step protects carbonyl groups (aldehydes and ketones) by converting them into methoximes. This prevents the formation of multiple derivatives from tautomers and stabilizes certain compounds like α-keto acids.[3][4]
-
Trimethylsilylation (TMS): This step replaces active hydrogens on hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and thiol (-SH) groups with a trimethylsilyl ((CH₃)₃Si-) group. This significantly increases the volatility and thermal stability of the analyte.[3][4]
The Role of this compound (MTMS) as a Silylating Agent
This compound (MTMS) is an organosilicon compound that can act as a silylating agent, introducing a trimethylsilyl (TMS) group to molecules with active hydrogens. It is primarily used in organic synthesis for the protection of functional groups. While conceptually it can be used for derivatization in GC-MS, its application in this specific context is not as widely documented as that of other silylating agents like MSTFA and BSTFA. These latter reagents are generally more reactive and have been extensively validated for a broader range of analytes in complex biological matrices.
Standard Two-Step Derivatization Protocol (Methoximation and Trimethylsilylation)
This protocol is a widely accepted method for the derivatization of a broad range of metabolites for GC-MS analysis.
3.1. Materials and Reagents
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte of interest)
-
Sample extract (dried)
-
Heating block or oven
-
GC-MS vials with inserts
3.2. Experimental Protocol
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagents. Lyophilization (freeze-drying) is a common method for drying aqueous samples.
-
Methoximation:
-
Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample extract.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 45 minutes.[5]
-
-
Trimethylsilylation:
-
To the methoximated sample, add 80 µL of MSTFA + 1% TMCS.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 30 minutes.[6]
-
-
Analysis:
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
Inject a suitable volume (typically 1 µL) into the GC-MS system.
-
Note: The reaction times and temperatures may need to be optimized for specific classes of compounds. For instance, for some amino acids, a reaction time of up to 4 hours at 100°C for silylation might be necessary to achieve complete derivatization.[7] For steroids, derivatization at 90°C for 10 minutes has been reported.[8]
Quantitative Data and Performance
The following tables summarize typical performance data for the two-step derivatization method using MSTFA or BSTFA for different classes of compounds.
Table 1: Derivatization Conditions for Various Analyte Classes
| Analyte Class | Derivatization Reagents | Temperature (°C) | Time (minutes) | Reference |
| Amino Acids | Methoximation followed by MSTFA | 60 | 45 (M) / 30 (S) | [5] |
| Organic Acids | Methoximation followed by MSTFA | 60 | 45 (M) / 30 (S) | [9] |
| Steroids | Methoximation followed by MSTFA | 90 | 10 | [8] |
| Sugars | Methoximation followed by MSTFA | 60 | 45 (M) / 30 (S) | [3] |
(M) = Methoximation, (S) = Silylation
Table 2: GC-MS Method Parameters for Analysis of Derivatized Analytes
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial 70°C, hold for 1 min, ramp to 300°C at 5°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Scan Range | m/z 50-600 |
These are typical parameters and may require optimization for specific applications.
Visualizations
Diagram 1: Two-Step Derivatization Reaction
References
- 1. jfda-online.com [jfda-online.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. mdpi.com [mdpi.com]
- 6. thescipub.com [thescipub.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Aerogel Hydrophobicity with Methoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for rendering aerogels hydrophobic using Methoxytrimethylsilane (MTMS). The inclusion of MTMS, either during the initial synthesis or as a post-modification step, is a critical technique for producing water-repellent aerogels suitable for a wide range of applications, from thermal insulation in moist environments to advanced drug delivery systems.
Introduction
Aerogels, with their high porosity and large surface area, are exceptional materials. However, their native silica-based structure is inherently hydrophilic due to the presence of surface silanol (Si-OH) groups, making them susceptible to structural collapse upon contact with water. This compound (CH₃Si(OCH₃)₃) is a silicon-containing organic compound used to impart hydrophobicity. The methoxy groups react with the surface silanol groups on the aerogel network, effectively replacing them with stable, non-polar methyl groups. This surface modification prevents water absorption and enhances the durability of the aerogel in humid conditions.[1]
There are three primary methods for incorporating MTMS to achieve hydrophobicity:
-
In-situ Polymerization: MTMS is added as a co-precursor during the sol-gel synthesis of the aerogel.[2]
-
Surface Grafting (Liquid Phase): Pre-formed wet aerogels (alcogels) are immersed in a solution containing MTMS.
-
Vapor Deposition (Gas Phase): Dried aerogels are exposed to MTMS vapor in a sealed environment.[2][3]
The choice of method depends on the desired properties of the final aerogel and the specific application.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the use of MTMS to modify aerogels.
Table 1: Effect of MTMS/TMOS Molar Ratio on Aerogel Properties (In-situ Method)
| MTMS/TMOS Molar Ratio (M) | Contact Angle (°) | Bulk Density ( kg/m ³) | Volume Shrinkage (%) | Optical Transmittance (at 800 nm) | Reference |
| < 0.26 | Less Hydrophobic | - | < 2 | > 90% | [4][5] |
| ≈ 0.70 | Hydrophobic | 42 | Negligible | ≈ 85% | [4][5] |
| > 1.03 | Excellent Hydrophobicity | - | > 10 | < 20% | [4][5] |
| 2 | 141 | - | - | - | [2] |
Table 2: Contact Angles of MTMS-Modified Aerogels (Various Methods)
| Aerogel Type | Modification Method | Key Parameters | Contact Angle (°) | Reference |
| Silica Aerogel | In-situ | MTMS/TMOS ratio of 3 | 140 | [6] |
| Phenolic/Silica Hybrid Aerogel | In-situ Polymerization | R/MTMS molar ratio of 2 | 141 | [2] |
| Phenolic/Silica Hybrid Aerogel | Surface Grafting (HMDS) | 10% HMDS in ethanol | 140 | [2] |
| Phenolic/Silica Hybrid Aerogel | Vapor Deposition (HMDS) | 60 °C, 6h, 0.06 MPa vacuum | ~140-142 | [2] |
| Lignocellulose Aerogel | Vapor Deposition | MTMS vapor treatment | 132.5 (external), 130.5 (internal) | [3] |
| MTMS-based Silica Aerogel | Sol-gel | Varied NH4OH/MTMS, H2O/MTMS, MeOH/MTMS | up to 173 | [7] |
Experimental Protocols
Protocol 1: In-situ Hydrophobization of Silica Aerogels
This protocol describes the synthesis of hydrophobic silica aerogels by incorporating MTMS as a co-precursor with Tetramethoxysilane (TMOS).
Materials:
-
Tetramethoxysilane (TMOS)
-
This compound (MTMS)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Sol Preparation:
-
In a suitable container, mix TMOS and MTMS at the desired molar ratio (e.g., M = 0.70 for a good balance of properties).[4][5]
-
Add methanol as a solvent. A typical molar ratio of MeOH/TMOS is 12:1.[4][5]
-
Separately, prepare a solution of deionized water and ammonium hydroxide catalyst. A common molar ratio is H₂O/TMOS of 4:1 and NH₄OH/TMOS of 3.6 x 10⁻³:1.[4][5]
-
Add the water/catalyst solution to the TMOS/MTMS/methanol mixture while stirring.
-
-
Gelation:
-
Continue stirring for a few minutes until the solution becomes homogeneous.
-
Pour the sol into molds and seal them.
-
Allow the sol to age at room temperature until gelation occurs. Gelation time can vary from minutes to hours depending on the formulation.
-
-
Aging:
-
Once gelled, keep the alcogels in their sealed molds for a period of 24-48 hours to strengthen the silica network.
-
-
Solvent Exchange:
-
Carefully remove the alcogels from the molds and place them in a bath of fresh methanol.
-
Replace the methanol bath several times over 2-3 days to ensure all water and residual reactants are removed from the gel pores.
-
-
Drying:
-
Dry the alcogels using supercritical drying with either methanol or carbon dioxide to obtain monolithic hydrophobic aerogels.
-
Protocol 2: Surface Modification by Vapor Deposition
This protocol details the hydrophobization of a pre-synthesized hydrophilic aerogel using MTMS vapor.
Materials:
-
Pre-synthesized hydrophilic aerogel monoliths
-
This compound (MTMS)
-
Airtight, heat-resistant container (e.g., a desiccator)
-
Oven or heating source
Procedure:
-
Preparation:
-
Place the dry, hydrophilic aerogel monoliths inside the airtight container.
-
Introduce a small, open vial containing liquid MTMS into the container, ensuring it does not touch the aerogels.
-
-
Vapor Treatment:
-
Purging:
-
After the treatment period, carefully remove the container from the oven and allow it to cool to room temperature.
-
Open the container in a well-ventilated fume hood to allow any unreacted MTMS vapor to dissipate.
-
-
Post-Treatment:
-
The aerogels are now hydrophobic and ready for characterization and use.
-
Visualizations
Experimental Workflow for In-situ Hydrophobization
Caption: Workflow for in-situ hydrophobization of aerogels.
Chemical Reaction for Hydrophobization
Caption: Silylation reaction of MTMS with a silanol group.
References
Protecting group strategy using Methoxytrimethylsilane for multi-step synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemoselectivity. Methoxytrimethylsilane (MOTMS) has emerged as a valuable reagent for the temporary protection of sensitive functional groups, particularly hydroxyl groups in alcohols and phenols.[1] Its utility lies in its ability to efficiently form stable trimethylsilyl (TMS) ethers, which are inert to a wide range of reaction conditions, and can be readily cleaved under mild protocols to regenerate the original functional group.[2] This application note provides a comprehensive overview of the protecting group strategy using MOTMS, including detailed experimental protocols, quantitative data, and workflow visualizations to guide researchers in its effective implementation.
Advantages of this compound (MOTMS)
The use of MOTMS as a silylating agent offers several distinct advantages in multi-step synthesis:
-
High Efficiency: MOTMS reacts readily with alcohols and phenols to provide the corresponding TMS ethers in high yields.
-
Mild Reaction Conditions: The protection reaction can typically be carried out under neutral or mildly basic conditions at room temperature.
-
Stable Protection: The resulting trimethylsilyl ethers are robust and stable towards a variety of reagents commonly used in organic synthesis, including organometallic reagents, hydrides, and many oxidizing and reducing agents.[2]
-
Facile Deprotection: The TMS group can be easily removed under mild acidic conditions or by using fluoride ion sources, ensuring the integrity of the target molecule.[2][3]
-
Cost-Effective: this compound is a commercially available and relatively inexpensive reagent.[1]
Reaction Mechanism
The protection of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of MOTMS. The reaction is typically catalyzed by a weak base, which serves to deprotonate the alcohol, increasing its nucleophilicity. The methoxy group acts as a leaving group, generating methanol as a byproduct.
Caption: Mechanism of alcohol protection using MOTMS.
Experimental Protocols
The following protocols provide detailed methodologies for the protection of primary alcohols and phenols using this compound, as well as a general procedure for the deprotection of the resulting TMS ethers.
Protocol 1: Protection of a Primary Alcohol with MOTMS
This protocol describes a general procedure for the trimethylsilylation of a primary alcohol.
Materials:
-
Primary Alcohol
-
This compound (MOTMS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (Et₃N) or Imidazole
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM or THF (0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) or imidazole (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Protection of a Phenol with MOTMS
This protocol outlines a general procedure for the silylation of a phenolic hydroxyl group.
Materials:
-
Phenol
-
This compound (MOTMS)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous MeCN or DCM (0.2-0.5 M) under an inert atmosphere, add triethylamine (1.5 eq) or pyridine (2.0 eq).
-
Stir the solution at room temperature.
-
Add this compound (1.2 eq) dropwise.
-
Continue stirring at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or ether) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.
Protocol 3: Deprotection of Trimethylsilyl (TMS) Ethers
This protocol provides two common methods for the cleavage of TMS ethers to regenerate the parent alcohol or phenol.
Method A: Mild Acidic Hydrolysis
Materials:
-
TMS-protected alcohol/phenol
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl, e.g., 1 M) or Acetic Acid (AcOH)
Procedure:
-
Dissolve the TMS-protected compound in MeOH or a mixture of THF and water.
-
Add a catalytic amount of dilute HCl or acetic acid.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected compound.
Method B: Fluoride-Mediated Cleavage
Materials:
-
TMS-protected alcohol/phenol
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium Fluoride (TBAF) solution (1 M in THF)
Procedure:
-
Dissolve the TMS-protected compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature for 15-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once complete, quench the reaction with water or saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase to obtain the deprotected product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of various alcohols and phenols with silylating agents, which can be considered analogous to reactions with MOTMS, and for the deprotection of TMS ethers.
Table 1: Representative Conditions for Silylation of Alcohols and Phenols
| Substrate | Silylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alcohol | HMDS | SiO₂-Cl | CH₃CN | RT | 0.1-0.5 | >95[2] |
| Secondary Alcohol | HMDS | SiO₂-Cl | CH₃CN | RT | 0.2-1 | >95[2] |
| Phenol | HMDS | SiO₂-Cl | CH₃CN | RT | 0.1-0.3 | >95[2] |
| Substituted Phenol | HMDS | NaHSO₄/SiO₂ | None | RT | <0.1 | >90[4] |
| Benzyl Alcohol | HMDS | H-β zeolite | Toluene | RT | 5 | ~96[5] |
Note: HMDS (Hexamethyldisilazane) is another common silylating agent. The conditions are expected to be similar for MOTMS, often with shorter reaction times.
Table 2: Representative Conditions for Deprotection of TMS Ethers
| Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| TMS Ether | Boric Acid | Water | RT | 0.5-2 h | >90[6] |
| Aryl TMS Ether | NaH | DMF | RT | <10 min | >95[7] |
| TMS Ether | I-Benzyl-4-aza-I-azoniabicyclo[2.2.2]octane dichromate / AlCl₃ | None | RT | 5-15 min | >90[1] |
| TBDMS Ether | TBAF | THF | RT | 1-3 h | High[8] |
| TBDMS Ether | TEA·3HF | MeCN/DCM | RT | 1-4 h | High[8] |
Multi-Step Synthesis Workflow
The strategic application of protecting groups is a cornerstone of complex molecule synthesis.[9] The following diagram illustrates a typical workflow involving the use of MOTMS to protect a hydroxyl group, enabling a selective transformation elsewhere in the molecule, followed by deprotection.
Caption: A typical workflow for a multi-step synthesis using MOTMS.
Logical Relationship for Choosing a Protecting Group
The selection of an appropriate protecting group is a critical decision in synthetic planning. The following diagram outlines the logical considerations for choosing a protecting group like MOTMS.
Caption: Decision-making flowchart for selecting a protecting group.
Conclusion
This compound is a highly effective and versatile reagent for the protection of hydroxyl groups in multi-step organic synthesis. Its ease of use, the stability of the resulting TMS ethers, and the mild conditions required for deprotection make it an excellent choice for a wide range of synthetic applications. By following the detailed protocols and considering the strategic workflow outlined in this application note, researchers can confidently employ MOTMS to achieve their synthetic goals with improved efficiency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. benchchem.com [benchchem.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Methoxytrimethylsilane as a crosslinking agent in polymer chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxytrimethylsilane ((CH₃)₃SiOCH₃), often abbreviated as MTMS, is a valuable organosilicon compound utilized in polymer chemistry primarily as a crosslinking agent and an end-capping agent. Its reactivity stems from the methoxy group attached to the silicon atom, which can undergo hydrolysis and condensation reactions. This allows for the formation of stable siloxane bonds (Si-O-Si), which can effectively link polymer chains together, creating a three-dimensional network. This crosslinked structure fundamentally alters the properties of the polymer, transforming it from a viscous liquid or a weak plastic into a durable, resilient material such as an elastomer.[1][2]
As a crosslinking agent, this compound is particularly noted for its role in room-temperature vulcanized (RTV) silicone formulations. The alkoxy cure system, which utilizes this compound or similar compounds, is favored in many applications because its by-product, methanol, is non-corrosive, unlike the acetic acid released by acetoxy-based systems.[3] The resulting crosslinked polymers exhibit enhanced mechanical strength, improved thermal stability, and increased resistance to chemicals and moisture.[2][4]
Beyond crosslinking, this compound also serves as an effective "end-capping" or "chain-terminating" agent. In this role, it reacts with the functional end groups of a polymer, such as hydroxyl groups on polydimethylsiloxane (PDMS), to terminate the polymer chain. This process is crucial for controlling the molecular weight and stabilizing the polymer, preventing undesirable changes in viscosity and other properties over time.[3][4]
These dual functionalities make this compound a versatile tool for material scientists and chemists, enabling fine control over the final properties of a wide range of polymers, particularly silicone-based systems.
Reaction Mechanism: Moisture-Cured Condensation
The crosslinking process with this compound is a moisture-catalyzed, two-step reaction involving hydrolysis and condensation. This is a common mechanism for alkoxy silanes.[5]
-
Hydrolysis: The process is initiated by the presence of moisture (water). The methoxy group (-OCH₃) on the silane reacts with water to form a reactive silanol group (-Si-OH) and releases methanol (CH₃OH) as a by-product.
-
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups or with hydroxyl (-OH) end groups on the polymer chains. This condensation reaction forms a stable siloxane (Si-O-Si) bridge and releases a molecule of water, which can then participate in the hydrolysis of another this compound molecule.
This sequence of reactions results in a durable, three-dimensional crosslinked network within the polymer matrix.[3] The rate of these reactions can be influenced by factors such as pH and the presence of a catalyst, often an organotin compound like dibutyltin dilaurate.[6][7]
Quantitative Data
The concentration of the crosslinking agent is a critical parameter that directly influences the mechanical properties of the final elastomer. Generally, increasing the crosslinker content leads to a higher crosslink density. This results in a harder, stronger material with a higher tensile strength, but it also typically reduces the material's flexibility and elongation at break.[8] The following table provides illustrative data on how varying the concentration of an alkoxy silane crosslinker can affect the mechanical properties of a silicone sealant.
| Crosslinker Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 4 | 1.8 | 350 |
| 6 | 2.1 | 300 |
| 8 | 2.4 | 250 |
Note: Data is representative of a typical alkoxy-cured silicone sealant and is adapted from trends reported in the literature.[8] Actual values will vary depending on the specific polymer system, filler content, and curing conditions.
Experimental Protocols
Protocol 1: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS)
This protocol describes a general procedure for the preparation of a crosslinked PDMS elastomer using this compound as the crosslinking agent. This is a representative protocol and may require optimization for specific applications.
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) (e.g., 20,000 cSt)
-
This compound (MTMS)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, for accelerated curing)
-
Fumed silica (as a reinforcing filler)
-
Toluene or other suitable solvent
Equipment:
-
Two-roll mill or mechanical stirrer
-
Vacuum oven or desiccator with vacuum pump
-
Compression molding press with heated platens
-
Steel mold (e.g., for tensile test specimens)
-
Analytical balance
-
Beakers, spatulas, and other standard laboratory glassware
Procedure:
-
Polymer and Filler Mixing:
-
Addition of Crosslinker and Catalyst:
-
Transfer the silica-filled PDMS to a beaker.
-
Add the desired amount of this compound (e.g., 4-8 wt% of the total formulation).[8]
-
If using a catalyst for faster curing, add a small amount of DBTDL (e.g., 0.1-0.5 wt%).[10]
-
Mix thoroughly with a mechanical stirrer until the crosslinker and catalyst are evenly distributed.
-
-
Degassing:
-
Place the mixture in a vacuum desiccator or oven and apply a vacuum to remove any air bubbles trapped during mixing.
-
Continue degassing until bubbling ceases.
-
-
Molding and Curing:
-
Place the degassed mixture into a pre-heated steel mold.
-
Transfer the mold to a compression press.
-
Apply pressure (e.g., 10 MPa) at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes) to cure the elastomer.[9]
-
-
Post-Curing:
-
Carefully remove the cured silicone rubber from the mold.
-
To ensure complete crosslinking and remove any volatile by-products, place the elastomer in an oven for post-curing (e.g., at 150°C for 4 hours).[9]
-
Characterization:
-
The mechanical properties of the cured elastomer, such as tensile strength and elongation at break, can be determined using a universal testing machine according to ASTM D412 standards.[11]
-
The crosslink density can be estimated through swelling experiments in a suitable solvent like toluene.[12]
References
- 1. Preparation and characterization of new poly(dimethylsiloxane) membrane series via a ‘cross-linking’ reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. db-thueringen.de [db-thueringen.de]
- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siloxanes as end capping agents | SiSiB SILICONES [sinosil.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2019147425A1 - Method for end-capping a polysiloxane prepolymer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. adhesion.kr [adhesion.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jamt.utem.edu.my [jamt.utem.edu.my]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methoxytrimethylsilane (MTMS) Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the unwanted hydrolysis of Methoxytrimethylsilane (MTMS) during storage. Adherence to these guidelines is crucial for maintaining the integrity of the compound for use in sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTMS) and why is it sensitive to hydrolysis?
This compound (CH₃OSi(CH₃)₃) is an organosilicon compound used in various chemical syntheses, including as a protecting group for alcohols and in the preparation of other silicon-containing reagents. Its sensitivity stems from the presence of a silicon-oxygen bond which is susceptible to cleavage by water.
Q2: What are the products of MTMS hydrolysis?
The primary products of MTMS hydrolysis are trimethylsilanol ((CH₃)₃SiOH) and methanol (CH₃OH). Trimethylsilanol is unstable and readily undergoes self-condensation to form hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) and water. This process is often irreversible and can significantly impact the purity and reactivity of the MTMS.
Q3: What are the primary factors that accelerate the hydrolysis of MTMS?
The rate of hydrolysis is significantly influenced by:
-
Presence of Water: Even trace amounts of moisture can initiate hydrolysis.
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.
-
pH: The reaction is catalyzed by both acids and bases.
Q4: How can I visually inspect my MTMS for signs of hydrolysis?
Pure this compound is a clear, colorless liquid. Signs of hydrolysis may include:
-
Cloudiness or turbidity in the liquid.
-
The formation of a white precipitate (polymeric siloxanes).
-
A noticeable change in viscosity.
Q5: Are there any chemical stabilizers that can be added to MTMS to prevent hydrolysis during storage?
While the primary strategy for preventing hydrolysis is the strict exclusion of water, the use of certain additives can be explored. The efficacy of these for MTMS would require experimental validation.
-
Carbodiimides: These compounds are known as anti-hydrolysis agents in other systems, such as polyesters, as they can scavenge water and carboxylic acids.[1][2] Their compatibility and effectiveness with MTMS would need to be determined.
-
Hindered Amines: Hindered amine light stabilizers (HALS) are known to inhibit oxidative degradation, and their basic nature might influence the hydrolysis of silanes. However, their direct use as hydrolysis inhibitors for alkoxysilanes during storage is not well-documented.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Cloudiness or precipitate observed in the MTMS container. | Hydrolysis has occurred due to moisture contamination. | 1. Do not use the compromised reagent in moisture-sensitive reactions. 2. Consider purification by distillation if a large quantity is affected and the appropriate equipment is available. 3. Review storage and handling procedures to identify the source of moisture contamination. |
| Inconsistent results in reactions where MTMS is used as a protecting group. | The purity of MTMS may be compromised due to hydrolysis, leading to lower yields or incomplete reactions. | 1. Verify the purity of the MTMS using an appropriate analytical method (see Experimental Protocols section). 2. Use a fresh, unopened bottle of MTMS for a control experiment. 3. Ensure all reaction glassware is rigorously dried before use. |
| Difficulty in achieving anhydrous conditions in a reaction involving MTMS. | The MTMS itself may be a source of water due to hydrolysis during storage. | 1. Dry the MTMS over a suitable desiccant (e.g., molecular sieves) immediately before use. 2. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen). |
Data Presentation
| Storage Condition | Time | Purity (%) | Comments |
| 2-8°C, Dry, Inert Atmosphere | 12 months | >99% | Recommended storage condition. Minimal degradation expected. |
| Room Temperature, Sealed Container | 6 months | 95-98% | Gradual hydrolysis may occur depending on the quality of the seal and initial water content. |
| Room Temperature, Opened Container (intermittent use) | 1 month | <90% | Significant hydrolysis is likely due to repeated exposure to atmospheric moisture. |
| 40°C, 75% Relative Humidity (Accelerated Stability) | 1 week | <80% | Represents stressful conditions and indicates high susceptibility to hydrolysis. |
Experimental Protocols
Protocol 1: Quantification of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of MTMS and its primary hydrolysis product, hexamethyldisiloxane.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for volatile non-polar compounds (e.g., DB-5ms or equivalent).
2. Reagents:
-
This compound (sample to be analyzed).
-
High-purity anhydrous solvent (e.g., hexane or heptane).
-
Internal standard (e.g., dodecane).
3. Sample Preparation:
-
Under an inert atmosphere, prepare a stock solution of the internal standard in the anhydrous solvent (e.g., 1 mg/mL).
-
Accurately weigh a sample of MTMS (e.g., 10 mg) into a sealed vial.
-
Add a precise volume of the internal standard solution (e.g., 1 mL) to the vial and mix thoroughly.
4. GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.
5. Data Analysis:
-
Identify the peaks corresponding to MTMS, hexamethyldisiloxane, and the internal standard based on their retention times and mass spectra.
-
Calculate the concentration of MTMS and its hydrolysis product relative to the internal standard using a calibration curve prepared with standards of known concentration.
Protocol 2: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of MTMS hydrolysis.
1. Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
2. Reagents:
-
This compound.
-
Anhydrous deuterated solvent (e.g., CDCl₃).
-
Deuterated water (D₂O).
3. Sample Preparation:
-
In an NMR tube, dissolve a known amount of MTMS in the anhydrous deuterated solvent.
-
Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).
-
To initiate hydrolysis, add a controlled amount of D₂O to the NMR tube, cap, and shake.
4. Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
5. Data Analysis:
-
Monitor the decrease in the intensity of the methoxy protons of MTMS (singlet at ~3.4 ppm) and the trimethylsilyl protons of MTMS (singlet at ~0.1 ppm).
-
Observe the appearance and increase in the intensity of the signal for the methyl protons of methanol (singlet at ~3.5 ppm) and the trimethylsilyl protons of trimethylsilanol/hexamethyldisiloxane (singlet at ~0.2 ppm).
-
The extent of hydrolysis can be quantified by integrating the respective peaks and comparing their relative intensities over time.
Mandatory Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for MTMS hydrolysis.
References
Technical Support Center: Optimizing Silylation with Methoxytrimethylsilane
Welcome to the technical support center for optimizing silylation reactions with Methoxytrimethylsilane (MTMS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your derivatization workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTMS) and what are its primary applications in a laboratory setting?
A1: this compound (MTMS), with the CAS number 1825-61-2, is an organosilicon compound used as a silylating agent.[1] Its primary function is to introduce a trimethylsilyl (TMS) group to molecules with active hydrogen atoms, such as alcohols, phenols, and carboxylic acids.[1] This process, known as silylation or trimethylsilylation, converts polar functional groups into less polar, more volatile, and more thermally stable silyl ethers or esters. This makes the derivatized compounds suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[2] Additionally, MTMS can be used as a protecting group in organic synthesis and to create hydrophobic surface coatings.[1]
Q2: What are the advantages of using MTMS compared to other silylating agents like chlorosilanes (e.g., TMSCl)?
A2: The primary advantage of using an alkoxysilane like MTMS over a chlorosilane such as trimethylchlorosilane (TMSCl) is the nature of the byproduct. The silylation reaction with MTMS produces the volatile and relatively benign alcohol, methanol, as a byproduct. In contrast, silyl chlorides generate corrosive hydrogen chloride (HCl), which can be detrimental to sensitive substrates and requires the presence of a base to neutralize, often forming salts that can complicate purification.[3]
Q3: What are the critical parameters to control for a successful silylation reaction with MTMS?
A3: The most critical parameter is the exclusion of moisture. Silylating agents are highly sensitive to water, which can hydrolyze the MTMS to form trimethylsilanol and then hexamethyldisiloxane, consuming the reagent and reducing the yield of the desired product.[3] Other important parameters to optimize include the choice of solvent, reaction temperature, reaction time, and the use of a catalyst for less reactive substrates.
Q4: Which solvents are recommended for silylation reactions with MTMS?
A4: Aprotic solvents are essential for silylation reactions. Commonly used solvents include pyridine, which can also act as a catalyst and an acid scavenger, dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF).[4] The choice of solvent can influence the reaction rate and the silylating power of the reagent.[5]
Troubleshooting Guide
This guide addresses common issues encountered during silylation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Silylated Product | Presence of moisture: Silylating agents are highly reactive with water. | Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves.[3] |
| Degraded this compound: Improper storage can lead to hydrolysis. | Use a fresh bottle of MTMS or verify the purity of the existing stock. Store MTMS under an inert atmosphere in a cool, dry place. | |
| Insufficiently reactive substrate: Sterically hindered alcohols or phenols may react slowly. | Increase the reaction temperature or extend the reaction time. Consider adding a catalyst such as iodine or an acid/base catalyst to enhance reactivity. | |
| Formation of a White Precipitate (Hexamethyldisiloxane) | Excessive moisture in the reaction: This leads to the hydrolysis of MTMS and subsequent condensation to form hexamethyldisiloxane. | Rigorously follow anhydrous procedures as described above. |
| Incomplete Reaction (Observed via GC-MS or TLC) | Suboptimal reaction conditions: The temperature may be too low or the reaction time too short. | Gradually increase the reaction temperature (e.g., from room temperature to 60-70°C) and monitor the reaction progress over time using TLC or GC. |
| Insufficient amount of silylating agent: Stoichiometry may be inadequate for complete conversion. | Use a slight excess of this compound (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. | |
| Side Product Formation | Self-condensation of MTMS: This can occur, particularly in the presence of certain catalysts or moisture. | Ensure strictly anhydrous conditions and consider optimizing the catalyst concentration if one is being used. |
| Reaction with other functional groups: The substrate may have multiple reactive sites. | If chemoselectivity is an issue, consider protecting other sensitive functional groups prior to silylation. |
Data Presentation
Comparison of Silylating Agents
The selection of a silylating agent depends on the reactivity of the substrate, the desired stability of the silyl ether, and the reaction conditions. The trimethylsilyl (TMS) group introduced by MTMS is one of the most basic silyl protecting groups.
| Silylating Agent | Structure | Typical Byproduct | Relative Reactivity | Key Features & Applications |
| This compound (MTMS) | CH₃OSi(CH₃)₃ | Methanol | Moderate | Produces a non-corrosive byproduct. Suitable for a range of alcohols and phenols. |
| Trimethylchlorosilane (TMSCl) | ClSi(CH₃)₃ | HCl | High | Highly reactive but generates corrosive HCl, requiring a base. |
| Hexamethyldisilazane (HMDS) | (CH₃)₃SiNHSi(CH₃)₃ | Ammonia | Low to Moderate | Less reactive than TMSCl; often requires a catalyst. Ammonia byproduct is volatile.[3] |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | N-trimethylsilylacetamide | High | A powerful silylating agent with a neutral byproduct. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | CF₃C(OSi(CH₃)₃)=NCH₃ | N-methyltrifluoroacetamide | Very High | One of the most powerful TMS donors; byproducts are highly volatile, making it ideal for trace analysis.[2] |
Representative Silylation Yields with a Catalytic System
The following data illustrates the silylation of various alcohols and phenols using Hexamethyldisilazane (a compound with similar reactivity to MTMS under certain conditions) with a catalyst, demonstrating typical yields under optimized conditions.
| Substrate | Product | Time (min) | Yield (%) |
| Benzyl alcohol | Benzyl trimethylsilyl ether | 2 | 98 |
| 1-Octanol | 1-(Trimethylsilyloxy)octane | 3 | 98 |
| Cyclohexanol | (Trimethylsilyloxy)cyclohexane | 3 | 97 |
| tert-Butanol | tert-Butyl trimethylsilyl ether | 15 | 95 |
| Phenol | (Trimethylsilyloxy)benzene | 5 | 96 |
| 4-Chlorophenol | 1-Chloro-4-(trimethylsilyloxy)benzene | 10 | 95 |
| Data derived from a study using an iodine-catalyzed system with HMDS, which is expected to show similar reactivity patterns for MTMS under catalytic conditions. |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol with this compound
This protocol provides a starting point for the trimethylsilylation of a primary alcohol. Optimal conditions may vary depending on the specific substrate.
Materials:
-
Primary alcohol substrate
-
This compound (MTMS)
-
Anhydrous pyridine (or another suitable aprotic solvent like DMF or THF)
-
Small, oven-dried reaction vial with a septum cap
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place a magnetic stir bar in the reaction vial and seal it with the septum cap.
-
Purge the vial with an inert gas for several minutes to ensure an anhydrous atmosphere.
-
Using a syringe, add the primary alcohol (1.0 mmol) to the reaction vial.
-
Add anhydrous pyridine (2 mL) to dissolve the alcohol.
-
Slowly add this compound (1.2 mmol, 1.2 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. For less reactive or sterically hindered alcohols, the mixture can be heated to 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting material is consumed.
-
Upon completion, the reaction mixture can often be directly analyzed by GC-MS after appropriate dilution. For isolation of the silyl ether, the reaction mixture can be quenched with a small amount of water, extracted with a non-polar solvent (e.g., diethyl ether or hexane), washed with a dilute acid solution to remove pyridine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Visualizing Workflows and Logic
Experimental Workflow for Silylation with MTMS
Troubleshooting Logic for Low Silylation Yield
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. thescipub.com [thescipub.com]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting incomplete silylation of sterically hindered alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the silylation of sterically hindered alcohols.
Troubleshooting Guide: Incomplete Silylation
Incomplete conversion of a sterically hindered alcohol to its corresponding silyl ether is a common experimental challenge. This guide offers a systematic approach to diagnosing and resolving the underlying causes of low yields and incomplete reactions.
Issue: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried).[1][2][3] Use anhydrous solvents and reagents.[1][4] Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Insufficiently Reactive Silylating Agent | For bulky secondary or tertiary alcohols, standard reagents like TBDMSCl may be inadequate.[1] Consider switching to a more reactive silylating agent, such as a silyl triflate (e.g., TBSOTf, TIPSOTf).[1][5] |
| Inappropriate Base or Catalyst | For standard silylations with silyl chlorides, ensure an appropriate base like imidazole or triethylamine is used.[6] For very hindered alcohols, a more potent catalyst like 4-(Dimethylamino)pyridine (DMAP) or a Lewis acid may be necessary.[7][8] The use of 2,6-lutidine is recommended with silyl triflates to avoid side reactions.[1][6] |
| Suboptimal Reaction Conditions | Increase the reaction temperature and/or prolong the reaction time.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal conditions.[1] |
| Degraded Reagents | Silylating agents are sensitive to moisture and can degrade over time.[2] If in doubt, use a fresh bottle of the silylating agent.[2] Ensure proper storage of reagents under an inert atmosphere.[2] |
Frequently Asked Questions (FAQs)
Q1: My reaction is slow and incomplete. What is the first thing I should check?
A1: The most common reason for incomplete silylation is the presence of moisture. Silylating agents react readily with water, which consumes the reagent.[1][2] It is critical to use anhydrous solvents and reagents, and to dry all glassware thoroughly before use.[1][4] Running the reaction under an inert atmosphere of nitrogen or argon is also highly recommended.[1]
Q2: I am working with a tertiary alcohol and TBDMSCl with imidazole is not working. What should I try next?
A2: Tertiary alcohols are significantly more sterically hindered than primary or secondary alcohols, often requiring more powerful silylating agents and reaction conditions.[7][9] Consider switching to a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) in the presence of a non-nucleophilic base such as 2,6-lutidine.[1] Alternatively, employing a stronger catalyst like DMAP can significantly accelerate the reaction.[8]
Q3: How can I minimize the formation of by-products?
A3: By-product formation can arise from the reaction of the silylating agent with trace amounts of water, leading to siloxanes.[2] Ensuring strictly anhydrous conditions is the best way to minimize this.[1] If using a silyl triflate, the choice of base is important; a non-nucleophilic base like 2,6-lutidine is preferred over more nucleophilic bases like imidazole or triethylamine to prevent side reactions.[1]
Q4: What is the role of DMAP in silylation reactions?
A4: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate silylation reactions, particularly for hindered alcohols.[8] It functions by reacting with the silylating agent to form a more reactive silylpyridinium intermediate, which is then more readily attacked by the sterically hindered alcohol.[10]
Q5: Can I use heat to drive my silylation reaction to completion?
A5: Yes, increasing the reaction temperature can often help overcome the activation energy barrier for the silylation of sterically hindered alcohols.[1] However, it is important to monitor the reaction closely, as excessive heat can sometimes lead to side reactions or decomposition of sensitive substrates. The optimal temperature will depend on the specific substrate, silylating agent, and solvent used.
Quantitative Data Summary
The following table summarizes various conditions used for the silylation of alcohols, with a focus on more challenging substrates.
| Silylating Agent | Substrate Type | Base/Catalyst | Solvent | Conditions | Yield |
| TBDMSCl | Hindered Alcohols | Imidazole | DMF | 40°C, 10-20 h | High |
| TESOTf | Secondary Alcohol | 2,6-Lutidine | DCM | -78°C | Not specified |
| TMSI/HMDS | Hindered Alcohols | Pyridine | Pyridine | Room Temp | Not specified |
| TBDMSCl | Variety of Alcohols | Proazaphosphatrane | Acetonitrile | 24-40°C | High |
| Various Silanes | Hindered Alcohols | B(C6F5)3 | Not specified | Not specified | High |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Hindered Secondary Alcohol using TESOTf
This protocol is adapted for a sterically hindered secondary alcohol where standard methods with triethylsilyl chloride (TESCl) may be sluggish.
Materials:
-
Hindered secondary alcohol
-
Triethylsilyl trifluoromethanesulfonate (TESOTf)
-
2,6-Lutidine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered secondary alcohol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TESOTf (1.2 eq) to the stirred solution via syringe.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for incomplete silylation.
Caption: DMAP-catalyzed silylation of a hindered alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. General Silylation Procedures - Gelest [technical.gelest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 9. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Methoxytrimethylsilane (MTMS) Applications
Welcome to the technical support center for methoxytrimethylsilane (MTMS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using MTMS, particularly concerning its stability and reactivity in the presence of Lewis acids.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (MTMS) in the presence of Lewis acids?
A1: this compound (MTMS), as a trimethylsilyl (TMS) ether, is generally considered a labile protecting group that is susceptible to cleavage under acidic conditions.[1][2] Lewis acids, being electron pair acceptors, coordinate to the oxygen atom of the methoxy group.[3][4] This coordination enhances the electrophilicity of the silicon atom and weakens the silicon-oxygen bond, making it highly prone to nucleophilic attack and subsequent cleavage. Therefore, MTMS is generally unstable in the presence of most Lewis acids. Its reactivity can be tuned by selecting a Lewis acid of appropriate strength and controlling reaction conditions.
Q2: How does the strength of the Lewis acid affect the stability of MTMS?
A2: The stability of MTMS is inversely proportional to the strength of the Lewis acid. Strong Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) will promote rapid cleavage or reaction of the Si-O bond.[5][6] Milder Lewis acids may allow for more controlled reactions or may be used catalytically. The choice of Lewis acid is critical and depends on the specific transformation required and the presence of other acid-sensitive functional groups in the substrate.[7]
Q3: My reaction involving MTMS and a Lewis acid is giving low yields and multiple byproducts. What could be the cause?
A3: Low yields and the formation of byproducts are common issues when working with MTMS and Lewis acids. The primary causes often include:
-
Presence of Moisture: MTMS is sensitive to moisture and can hydrolyze to form trimethylsilanol and methanol.[8][9] Lewis acids can be potent catalysts for this hydrolysis. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Lewis Acid Strength: The Lewis acid may be too strong for the substrate, causing decomposition of the starting material or the desired product.[10] Consider screening milder Lewis acids.
-
Reaction Temperature: The reaction may be too exothermic or run at too high a temperature, leading to side reactions and decomposition. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often improve selectivity and yield.[11]
-
Incorrect Stoichiometry: Using an excess of the Lewis acid can drive the reaction towards decomposition. Stoichiometric or even catalytic amounts should be used where appropriate.
Q4: What are the expected decomposition products of MTMS when treated with a Lewis acid?
A4: In the presence of a Lewis acid, the primary decomposition pathway for MTMS is the cleavage of the silicon-oxygen bond. Depending on the reaction conditions and the nucleophiles present, this can lead to the formation of various byproducts, including trimethylsilanol (which can dimerize to hexamethyldisiloxane), methanol, and halotrimethylsilane if the Lewis acid contains a halide (e.g., TMSCl from AlCl₃).[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments involving this compound and Lewis acids.
Problem: Low or No Conversion of Starting Material
Problem: Product or Starting Material Decomposition
Data Presentation
Relative Stability of Silyl Ethers
The stability of silyl ethers like MTMS is highly dependent on steric hindrance around the silicon atom and the reaction conditions. While specific kinetic data for MTMS is substrate-dependent, a general stability trend can be used as a guideline for selecting appropriate protecting groups.
| Silyl Group | Abbreviation | Relative Acidic Stability | Key Characteristics |
| Trimethylsilyl | TMS | 1 (Least Stable) | Very labile, removed under very mild acidic conditions or even during chromatography.[1][2][12] |
| Triethylsilyl | TES | ~64 | More stable than TMS, often stable to chromatography. |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 | Significantly more stable than TMS, widely used due to its balance of stability and ease of removal.[12] |
| Triisopropylsilyl | TIPS | ~700,000 | Very bulky and sterically hindered, offering high stability.[13] |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | Extremely stable to acidic conditions due to steric bulk and electronic effects.[1] |
Relative stability values are approximate and can vary significantly based on the specific substrate and reaction conditions.
Common Lewis Acids and Their Relative Strength
Choosing the correct Lewis acid is crucial for success. This table provides a qualitative comparison of commonly used Lewis acids.
| Lewis Acid | Formula | Relative Strength | Typical Applications & Comments |
| Zinc Chloride | ZnCl₂ | Mild | Used for reactions requiring mild activation.[14] |
| Boron Trifluoride Etherate | BF₃·OEt₂ | Moderate | Very common, versatile reagent for epoxide opening, cyclizations, and C-C bond formation.[11][15] |
| Titanium Tetrachloride | TiCl₄ | Strong | Powerful Lewis acid used in various C-C bond-forming reactions. Highly moisture-sensitive. |
| Aluminum Chloride | AlCl₃ | Very Strong | A very strong Lewis acid, often used in Friedel-Crafts reactions. Can cause decomposition with sensitive substrates.[5][6] |
| Scandium Triflate | Sc(OTf)₃ | Strong, Water-Tolerant | A unique Lewis acid that can sometimes be used in the presence of water.[16] |
Experimental Protocols
General Protocol for Lewis Acid-Mediated Cleavage of MTMS
This protocol provides a general starting point for the cleavage of the Si-O bond in MTMS or related substrates. Warning: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere. Lewis acids are corrosive and moisture-sensitive.
Materials:
-
Substrate containing the methoxytrimethylsilyl group
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (round-bottom flask, stir bar, septa, needles/syringes)
Procedure:
-
Preparation: Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the MTMS-containing substrate (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous DCM (or another appropriate solvent) to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for several minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1-1.5 equiv) dropwise via syringe to the stirred solution. Monitor for any exotherm.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent. For BF₃·OEt₂, this could be a saturated aqueous solution of sodium bicarbonate or water, added carefully at low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Mechanistic Visualization
General Mechanism of Lewis Acid-Catalyzed Cleavage
The following diagram illustrates the general pathway for the cleavage of the Si-O bond in this compound initiated by a Lewis acid (LA) and followed by nucleophilic attack (Nu⁻).
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lewis Acid Base Reaction Chemistry | Chemogenesis [meta-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CAS 1825-61-2: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 1825-61-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Methoxytrimethylsilane (MTMS) Reactions
Welcome to the technical support center for Methoxytrimethylsilane (MTMS). This resource is designed for researchers, scientists, and drug development professionals to help manage the exothermic nature of reactions involving MTMS.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving this compound (MTMS) often exothermic?
A1: Reactions with MTMS, particularly hydrolysis and the silylation of alcohols, are often exothermic due to the formation of a very strong and stable silicon-oxygen (Si-O) bond, which releases a significant amount of energy.[1] The hydrolysis of alkoxysilanes like MTMS upon contact with moisture can be substantial, and the factors that accelerate hydrolysis also tend to accelerate the condensation of the resulting silanols, which is also an exothermic process.[2]
Q2: What are the primary hazards associated with the exothermicity of MTMS reactions?
A2: The main hazard is a thermal runaway, a situation where the heat generated by the reaction exceeds the rate of heat removal.[3] This can lead to a rapid increase in temperature and pressure inside the reactor.[4] Given the low boiling point of MTMS (57-58 °C), a runaway reaction can easily cause the solvent and reagent to boil, potentially leading to vessel over-pressurization, rupture, and the release of flammable and irritating vapors.[4][5]
Q3: Which common MTMS reactions are most likely to be highly exothermic?
A3: The most significant exotherm is typically observed during hydrolysis, which is its reaction with water.[2][6] This can be particularly hazardous if water is present as an impurity in reagents or solvents, or on the surface of glassware. Silylation reactions, where MTMS is used to protect functional groups like alcohols, are also exothermic, with the rate of heat evolution depending on the substrate, catalyst, and reaction conditions.
Q4: What are the initial signs of a potential thermal runaway?
A4: Key indicators of a thermal runaway include a sudden and sharp increase in the internal temperature of the reactor that does not respond to the cooling system, a noticeable rise in pressure, vigorous and uncontrolled boiling of the reaction mixture, and excessive fuming from the condenser, which indicates the rapid release of solvent vapors and byproducts.[1]
Q5: How does the choice of alkoxy group (e.g., methoxy vs. ethoxy) affect reactivity?
A5: Methoxy groups on a silane hydrolyze more rapidly than ethoxy groups.[2][7] For example, a methoxysilane can hydrolyze at a rate 6-10 times faster than an equivalent ethoxysilane.[2] This higher reactivity means that reactions with MTMS can have a faster onset and a more rapid release of heat compared to reactions with triethylmethoxysilane, requiring more stringent temperature control.
Troubleshooting Guide for Exothermic Events
This guide addresses specific issues that may arise during MTMS reactions.
| Problem | Potential Causes | Immediate Corrective Actions & Preventative Measures |
| Rapid, Uncontrolled Temperature Spike | 1. The rate of MTMS or reagent addition is too fast. 2. Inadequate cooling capacity or inefficient heat transfer. 3. Reactant concentrations are too high. 4. Insufficient stirring, leading to localized "hot spots". | Immediate Actions: 1. Immediately stop the addition of all reagents. 2. Ensure the cooling bath is at the target temperature and has sufficient capacity. 3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture. Preventative Measures: • Reduce the addition rate using a syringe pump for better control. • Use a larger reactor or a more powerful cooling system. • Dilute the reagents before addition. • Ensure vigorous and efficient stirring. |
| Pressure Buildup in Reactor | 1. The reaction temperature has exceeded the boiling point of MTMS (57-58 °C) or the solvent.[5] 2. Undetected thermal runaway is occurring. 3. Gas evolution from side reactions (e.g., decomposition with strong acids).[7] | Immediate Actions: 1. Stop all reagent addition and heating. 2. Apply maximum cooling to the reactor. 3. Ensure the condenser and vent lines are not blocked. Preventative Measures: • Maintain a reaction temperature well below the solvent's boiling point. • Use a higher-boiling-point solvent if the reaction requires higher temperatures. • Ensure the system is properly vented through a bubbler or scrubber. |
| Formation of White Precipitate | 1. Presence of trace amounts of water in reagents, solvents, or on glassware. 2. MTMS has hydrolyzed to form trimethylsilanol, which then condenses to form solid siloxane polymers. | Immediate Actions: 1. This is not typically a runaway hazard but indicates poor reaction conditions. Note the observation. Preventative Measures: • Rigorously dry all glassware in an oven or by flame-drying under vacuum. • Use anhydrous solvents and reagents. • Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
| Delayed, Sudden Exotherm | 1. An induction period followed by a rapid, uncontrolled reaction. 2. The initial reaction temperature is too low, allowing reactants to accumulate without reacting. | Immediate Actions: 1. Treat as a rapid temperature spike: stop addition and apply maximum cooling. Preventative Measures: • Ensure a small amount of reaction initiation is observed before proceeding with the bulk addition. • Consider adding a small amount of a pre-formed active intermediate or slightly increasing the initial temperature to overcome any activation barrier. |
Troubleshooting Workflow for Thermal Runaway
The following diagram outlines the logical steps for identifying and responding to a suspected thermal runaway event.
Quantitative Data
While specific calorimetric data for many MTMS reactions is not widely published, the physical properties of MTMS are well-documented. The exothermicity of key reactions is known from the principles of chemical bond formation and by analogy to similar reactive silanes.
| Parameter | Value | Significance for Exotherm Management |
| Molecular Formula | C₄H₁₂OSi[8] | - |
| Molecular Weight | 104.22 g/mol [5][6] | Used for calculating molar quantities. |
| Boiling Point | 57-58 °C[5] | Very low boiling point. A small temperature rise can lead to boiling and significant pressure increase. |
| Density | 0.756 g/mL at 25 °C[5] | Needed for accurate volume-to-mole conversions. |
| Flash Point | -20 °C (-4 °F)[5] | Highly flammable. Loss of containment during an exotherm creates a severe fire hazard. |
| Hydrolytic Sensitivity | Reacts with moisture/water.[2] | The primary source of unexpected exotherms. Requires anhydrous conditions. |
| Heat of Reaction (ΔHrxn) - Hydrolysis | Not published, but highly exothermic . | The formation of strong Si-O bonds releases significant energy.[1] Assume a large heat release and plan for robust cooling. |
| Heat of Reaction (ΔHrxn) - Silylation | Not published, but exothermic . | The heat release will vary with the substrate but is generally significant. Calorimetry is recommended for large-scale processes. |
Experimental Protocols
Protocol 1: Controlled Silylation of a Primary Alcohol
This protocol describes the safe silylation of a primary alcohol (e.g., 1-butanol) on a laboratory scale, with an emphasis on controlling the exotherm.
Materials:
-
1-Butanol (anhydrous)
-
This compound (MTMS)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Nitrogen or Argon gas supply
-
Ice-water bath
-
Standard oven-dried glassware (round-bottom flask, addition funnel, condenser)
Procedure:
-
System Setup: Assemble the reaction glassware and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar). Equip the flask with a magnetic stirrer, a temperature probe, and an addition funnel.
-
Reagent Preparation: Dissolve the 1-butanol in anhydrous THF in the reaction flask. Cool the solution to 0 °C using an ice-water bath.
-
MTMS Addition: Dilute the MTMS with an equal volume of anhydrous THF in the addition funnel.
-
Controlled Reaction: Add the diluted MTMS solution dropwise to the stirred alcohol solution. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the internal temperature at or below 5 °C.
-
Observation: A gentle exotherm should be observed. If the temperature rises rapidly, immediately pause the addition and allow the reaction to cool.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The reaction can then be allowed to slowly warm to room temperature.
-
Quenching: Cool the reaction back to 0 °C and slowly add a quenching agent (see Protocol 2) to neutralize any unreacted MTMS.
Experimental Workflow for Controlled Silylation
Protocol 2: Quenching Unreacted this compound
This procedure should be performed in a fume hood under an inert atmosphere.
-
Dilution & Cooling: Dilute the solution containing unreacted MTMS with an equal volume of a high-boiling, inert solvent (e.g., toluene). Cool the mixture to 0 °C in an ice-water bath with vigorous stirring.[1]
-
Slow Addition of Isopropanol: Using an addition funnel, add isopropanol dropwise to the cooled solution.[1][9] Isopropanol is less reactive with silanes than water, allowing for a more controlled quench.
-
Monitor Reaction: Observe for any signs of an exotherm or gas evolution. Adjust the addition rate to keep the reaction under control.
-
Addition of Methanol/Water: Once the addition of isopropanol no longer produces a noticeable exotherm, you can switch to a more reactive quenching agent like methanol, followed by a mixture of isopropanol/water, and finally, pure water.[1][9]
-
Final Stir: Once the quenching appears complete, allow the mixture to warm to room temperature and stir for several hours to ensure all reactive material has been consumed.[9]
MTMS Hydrolysis and Condensation Pathway
The reaction of MTMS with water is a primary cause of exotherms. This pathway illustrates the formation of reactive silanols and their subsequent condensation.
References
- 1. epfl.ch [epfl.ch]
- 2. gelest.com [gelest.com]
- 3. cedrec.com [cedrec.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. 甲氧基三甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C4H12OSi | CID 15771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. chemwhat.com [chemwhat.com]
- 9. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Purification of Crude Product After a Methoxytrimethylsilane Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude products from reactions involving Methoxytrimethylsilane (TMSOMe).
Troubleshooting Guide
This guide provides a structured approach to resolving common challenges in the purification of trimethylsilyl (TMS) ethers and other products from reactions utilizing this compound.
| Symptom / Issue | Potential Cause(s) | Recommended Action(s) | Analytical Technique for Diagnosis |
| Low Yield of Silylated Product | Incomplete reaction. | - Ensure anhydrous reaction conditions. - Increase reaction time or temperature. - Use a catalyst if applicable (e.g., a mild acid or base). | TLC, GC-MS, ¹H NMR |
| Hydrolysis of the product during workup or purification. | - Use anhydrous solvents and reagents for workup. - Perform aqueous washes quickly and with cold solutions. - Consider a non-aqueous workup. | TLC, ¹H NMR | |
| Presence of a White Precipitate | Formation of ammonium salts if a catalyst like ammonium chloride was used. | - Filter the reaction mixture before aqueous workup. | - |
| Precipitation of the product or starting material if solubility is low. | - Choose a more suitable solvent for the reaction and workup. | - | |
| Product Contaminated with Hexamethyldisiloxane (HMDSO) | Presence of moisture in the reaction, leading to hydrolysis of TMSOMe or the TMS-protected product.[1] | - Ensure all glassware, solvents, and reagents are rigorously dried. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - HMDSO (b.p. 100-101 °C) can often be removed by careful fractional distillation.[2][3] | GC-MS, ¹H NMR |
| Product Contaminated with Trimethylsilanol (TMSOH) | Incomplete condensation of TMSOH to HMDSO, often due to insufficient acid or base catalyst for the condensation. | - TMSOH (b.p. 99 °C) can be removed by distillation.[4] - An acidic or basic wash during workup can facilitate its removal. | GC-MS, ¹H NMR |
| Difficulty in Removing Non-polar Impurities by Chromatography | The product and impurities have similar polarities. This is common with silyl ethers which are often non-polar. | - Consider using a less polar eluent system in normal-phase chromatography. - Reverse-phase chromatography may be effective. - If the impurities are volatile, high-vacuum distillation or sublimation could be an option. | TLC, HPLC |
| Product Decomposition on Silica Gel Column | TMS ethers can be sensitive to the acidic nature of silica gel, leading to hydrolysis back to the alcohol. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use neutral alumina for chromatography. - Minimize the time the product is on the column. | TLC |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture after using this compound (TMSOMe)?
A1: The most common impurities include:
-
Unreacted this compound: Due to its volatility (boiling point 57-58 °C), it can often be removed easily by evaporation under reduced pressure.[5][6]
-
Methanol: A byproduct of the silylation reaction. It is also highly volatile.
-
Unreacted Starting Material (Alcohol/Amine): If the reaction did not go to completion.
-
Hexamethyldisiloxane (HMDSO): Formed from the hydrolysis of TMSOMe or the silyl ether product in the presence of water.[1]
-
Trimethylsilanol (TMSOH): The initial hydrolysis product, which can condense to form HMDSO.[4]
Q2: How can I effectively remove Hexamethyldisiloxane (HMDSO) from my product?
A2: HMDSO has a boiling point of 100-101 °C.[2][3] If your product has a significantly different boiling point, fractional distillation is a highly effective method. For non-volatile products, a thorough aqueous workup can help, as HMDSO is insoluble in water. If chromatographic separation is necessary, using a non-polar eluent system on silica gel can help to separate the very non-polar HMDSO from a more polar product.
Q3: My TMS-protected product seems to be decomposing on the silica gel column. What can I do?
A3: TMS ethers are known to be labile, especially on acidic stationary phases like silica gel.[7] To prevent decomposition, you can:
-
Neutralize the Silica Gel: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica.
-
Use Alumina: Alumina is a more basic stationary phase and can be a good alternative for purifying acid-sensitive compounds.
-
Flash Chromatography: Run the column quickly to minimize the contact time between your compound and the stationary phase.
Q4: Can I use an aqueous workup for my this compound reaction?
A4: Yes, an aqueous workup is a common procedure. However, since TMS ethers can be sensitive to hydrolysis, especially under acidic or basic conditions, it is advisable to perform the aqueous wash with neutral water or a buffered solution (like saturated aqueous sodium bicarbonate) and to work quickly. For very sensitive products, a non-aqueous workup followed by direct purification might be necessary.
Q5: What is a general purification protocol for a product from a this compound reaction?
A5: A general protocol would be:
-
Quenching: If necessary, quench the reaction with a suitable reagent. For example, if a strong base was used, a mild acid like saturated aqueous ammonium chloride can be added.
-
Solvent Removal: Remove the reaction solvent and any volatile byproducts (like excess TMSOMe and methanol) under reduced pressure.
-
Aqueous Workup: Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash with water or brine to remove any water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Remove the solvent to obtain the crude product.
-
Purification: Purify the crude product by either distillation (if the product is volatile and has a distinct boiling point from impurities) or column chromatography.
Data Presentation
Table 1: Boiling Points of Common Compounds in this compound Reactions
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₁₂OSi | 104.22 | 57-58[5][6] |
| Methanol | CH₄O | 32.04 | 64.7[8][9] |
| Trimethylsilanol | C₃H₁₀OSi | 90.20 | 99-100[4][10][11][12] |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | 100-101[2][3][13][14] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66[8] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.8[8] |
| Toluene | C₇H₈ | 92.14 | 110.6[8] |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with this compound and Subsequent Purification
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
This compound (TMSOMe)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid, if required)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary alcohol and the anhydrous solvent.
-
Silylation: Add this compound (typically 1.1 to 1.5 equivalents) to the solution. If the reaction is slow, a catalytic amount of a mild acid can be added.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: a. Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution to neutralize any acid catalyst. b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether). c. Wash the combined organic layers sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether. b. Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the purification of a crude product after a this compound reaction.
Caption: Decision-making flowchart for selecting a purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Methoxytrimethylsilane (MTMS) Analysis by NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in Methoxytrimethylsilane (MTMS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities I should expect to see in my this compound (MTMS) sample?
A1: Due to its synthesis and reactivity, particularly its sensitivity to moisture, common impurities in MTMS include:
-
Methanol (CH₃OH): Often a reactant in the synthesis of MTMS or a product of its hydrolysis.[1][2]
-
Water (H₂O): Present due to atmospheric moisture or contaminated solvents, leading to the hydrolysis of MTMS.
-
Trimethylsilanol (TMSOH): The initial product of MTMS hydrolysis.
-
Hexamethyldisiloxane (HMDSO): Formed from the condensation of two molecules of trimethylsilanol.[3]
Q2: I see extra peaks in the ¹H NMR spectrum of my MTMS sample. How can I identify them?
A2: Unexpected peaks in your ¹H NMR spectrum often correspond to the common impurities listed above. You can tentatively assign these peaks by comparing their chemical shifts (δ) to the values in the table below. The presence of these impurities can be confirmed by their characteristic signals. For example, methanol will show a quartet for the hydroxyl proton (if not exchanging) and a singlet for the methyl group. Water typically appears as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.
Q3: The chemical shift of the water peak in my spectrum is different from the literature value. Why is that?
A3: The chemical shift of water is highly variable and depends on factors such as the solvent, temperature, and the concentration of other species in the sample that can participate in hydrogen bonding.[4] Therefore, it's common for the water resonance to shift.
Q4: My NMR sample preparation for MTMS seems to be introducing impurities. What can I do to minimize contamination?
A4: this compound is highly sensitive to moisture.[2] Therefore, stringent anhydrous techniques are necessary for sample preparation.[5][6][7]
-
Use Dry Solvents: Employ freshly dried deuterated solvents. Solvents should be dried over molecular sieves and stored under an inert atmosphere.[5]
-
Inert Atmosphere: Prepare your sample in a glove box or under a stream of inert gas (e.g., nitrogen or argon).[5][7]
-
Dry Glassware: Ensure all glassware, including the NMR tube and cap, are thoroughly dried, for instance, by flame-drying under vacuum or oven-drying.
-
Proper Sealing: Use a well-fitting cap or a specialized J. Young NMR tube to prevent atmospheric moisture from entering the sample.
Q5: The peaks in my spectrum are broad. What could be the cause?
A5: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Particulate Matter: The sample may not be fully dissolved or may contain solid impurities. Filtering the sample into the NMR tube can help.
-
Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
-
Chemical Exchange: Protons involved in chemical exchange, such as the hydroxyl protons of methanol and trimethylsilanol, or water, can appear as broad signals.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts (δ) for this compound and its common impurities in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Structure | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| This compound (MTMS) | (CH₃)₃SiOCH₃ | ~0.1 (s, 9H, Si-(CH₃)₃)~3.4 (s, 3H, O-CH₃) | ~-2.0 (Si-(CH₃)₃)~50.0 (O-CH₃) |
| Methanol | CH₃OH | ~3.5 (s, 3H, CH₃)Variable, broad (1H, OH) | ~49.0 (CH₃) |
| Water | H₂O | ~1.6 (broad s, 2H) | Not Applicable |
| Trimethylsilanol | (CH₃)₃SiOH | ~0.1 (s, 9H, Si-(CH₃)₃)Variable, broad (1H, OH) | ~-1.0 (Si-(CH₃)₃) |
| Hexamethyldisiloxane (HMDSO) | ((CH₃)₃Si)₂O | ~0.1 (s, 18H, Si-(CH₃)₃) | ~2.0 (Si-(CH₃)₃) |
Note: Chemical shifts can vary slightly depending on the sample concentration and the specific experimental conditions.
Experimental Protocols
Protocol 1: NMR Sample Preparation of this compound
Objective: To prepare an NMR sample of MTMS while minimizing contamination from atmospheric moisture.
Materials:
-
This compound (MTMS)
-
Deuterated chloroform (CDCl₃), dried over molecular sieves
-
NMR tube (5 mm) and cap, oven-dried
-
Syringes and needles, oven-dried
-
Inert gas supply (Nitrogen or Argon)
-
Septum
Procedure:
-
Place the oven-dried NMR tube in a desiccator to cool to room temperature under an inert atmosphere.
-
In a glovebox or under a positive pressure of inert gas, add approximately 0.5 mL of dried CDCl₃ to the NMR tube.
-
Using a clean, dry syringe, draw a small amount of MTMS (typically 5-20 µL).
-
Carefully add the MTMS to the CDCl₃ in the NMR tube.
-
Cap the NMR tube securely. If not using a J. Young tube, wrap the cap with parafilm for extra protection.
-
Gently invert the tube several times to ensure the sample is thoroughly mixed.
Protocol 2: Acquisition of ¹H NMR Spectrum
Objective: To acquire a standard ¹H NMR spectrum to identify MTMS and any potential impurities.
Procedure:
-
Insert the prepared NMR sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all peaks to determine the relative ratios of the different species present.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or preferably to an internal standard like TMS (δ 0.00 ppm).
Visualizations
Caption: Workflow for identifying impurities in MTMS by NMR spectroscopy.
Caption: Logical relationship between NMR signals and identified species.
References
Common mistakes to avoid when using Methoxytrimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Methoxytrimethylsilane (MTMS) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTMS) and what are its primary applications?
A1: this compound (MTMS) is an organosilicon compound with the chemical formula C4H12OSi.[1] It is primarily used as a silylating agent in organic synthesis.[2][3] Its key applications include:
-
Protection of Functional Groups: MTMS is widely used to protect sensitive functional groups, particularly hydroxyl (-OH) groups in alcohols and phenols, by converting them into trimethylsilyl (TMS) ethers.[2][4] This protection prevents unwanted side reactions during multi-step syntheses.[2]
-
Surface Modification: It is used to create hydrophobic (water-repellent) surfaces on various materials like glass and silica.[3][5] This is achieved by reacting MTMS with surface hydroxyl groups.[3]
-
Synthesis of Silicon-Containing Materials: MTMS serves as a precursor in the production of silicone polymers and other silicon-based materials.[1]
Q2: What are the ideal storage and handling conditions for this compound?
A2: this compound is a flammable liquid and is highly sensitive to moisture.[4] Therefore, stringent storage and handling procedures are crucial:
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents and acids.[4] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent contact with atmospheric moisture.
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Ground and bond containers when transferring material to prevent static discharge.[6]
Q3: What are the common signs of this compound degradation?
A3: The primary degradation pathway for MTMS is hydrolysis, which occurs upon contact with water or moisture.[4] Signs of degradation include:
-
Cloudiness or Precipitate Formation: Hydrolysis of MTMS leads to the formation of trimethylsilanol, which can condense to form insoluble siloxanes, resulting in a cloudy appearance or the formation of a precipitate.[4]
-
Reduced Reactivity: Degraded MTMS will exhibit lower efficiency in silylation reactions, leading to incomplete conversion of the starting material.
-
Presence of Methanol: Hydrolysis of MTMS produces methanol as a byproduct.[4] While not always visually apparent, the presence of significant amounts of methanol can be detected by analytical techniques such as NMR or GC-MS.
Q4: What are the primary hazards associated with this compound?
A4: this compound is a hazardous chemical with the following primary risks:
-
Flammability: It is a highly flammable liquid and vapor.[4]
-
Health Hazards: It can cause irritation to the skin, eyes, and respiratory tract.[4] Upon hydrolysis, it releases methanol, which is toxic and can cause dizziness, nausea, and in severe cases, damage to the nervous system and eyesight.[4]
Troubleshooting Guides
Problem 1: Incomplete or Failed Silylation Reaction
Q: My silylation reaction using MTMS is showing a low yield or is not proceeding to completion. What are the possible causes and how can I troubleshoot this?
A: Incomplete silylation is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Incomplete Silylation
Caption: A decision tree to diagnose and resolve incomplete silylation reactions.
Detailed Troubleshooting Steps:
-
Reagent Quality:
-
This compound: As MTMS is highly moisture-sensitive, it can degrade upon storage. If the reagent is old or has been opened multiple times, consider using a fresh, sealed bottle.
-
Solvent: Ensure that the solvent used is anhydrous. The presence of water will consume the MTMS through hydrolysis. Use freshly dried solvents.
-
Base: If a base (e.g., triethylamine, pyridine, imidazole) is used, ensure it is also anhydrous.
-
-
Reaction Conditions:
-
Temperature: While many silylations with MTMS proceed at room temperature, sterically hindered substrates may require heating.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). If the reaction has stalled, it may require a longer reaction time.
-
-
Substrate Issues:
-
Steric Hindrance: Alcohols that are sterically hindered (secondary, tertiary, or near bulky groups) will react more slowly. In such cases, a more reactive silylating agent might be necessary.
-
Purity: Impurities in the starting material, especially acidic or water-containing impurities, can interfere with the reaction. Ensure the substrate is pure and dry.
-
-
Work-up Procedure:
-
The trimethylsilyl (TMS) ether product can be labile, especially under acidic or aqueous conditions.[7] During the work-up, avoid acidic washes if possible. A quick wash with a saturated sodium bicarbonate solution followed by brine is often sufficient. If the product is particularly sensitive, an anhydrous work-up may be necessary.
-
Problem 2: Formation of Side Products
Q: I am observing unexpected side products in my reaction mixture. What could be the cause?
A: The formation of side products is often related to the reactivity of MTMS and its byproducts.
-
Siloxane Formation: The primary byproduct of MTMS hydrolysis is trimethylsilanol, which can self-condense to form hexamethyldisiloxane. This is often observed as a baseline impurity in GC analysis. To minimize this, ensure all reagents and equipment are scrupulously dry.
-
Reaction with Other Functional Groups: While MTMS is relatively selective for hydroxyl groups, it can react with other acidic protons, such as those in carboxylic acids, primary and secondary amines, and thiols.[4] If your substrate contains multiple reactive functional groups, consider using a different protecting group strategy or optimizing the reaction conditions (e.g., lower temperature) to improve selectivity.
Data Presentation: Silylation Reaction Parameters
| Parameter | Recommendation for Primary Alcohols | Recommendation for Sterically Hindered Alcohols | Troubleshooting Tip |
| MTMS (equivalents) | 1.1 - 1.5 | 1.5 - 3.0 | Use a larger excess for sluggish reactions. |
| Base (equivalents) | 1.1 - 1.5 (e.g., Triethylamine, Pyridine) | 1.5 - 3.0 (e.g., Imidazole, DMAP) | Imidazole can catalyze the reaction with hindered alcohols.[8] |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Anhydrous DMF, Acetonitrile | DMF can sometimes accelerate silylation of hindered alcohols.[8] |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Increase temperature for slow reactions, but monitor for side products. |
| Reaction Time | 1 - 4 hours | 4 - 24 hours | Monitor by TLC or GC to determine completion. |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol using MTMS
This protocol describes the protection of a generic primary alcohol (R-OH) to form its corresponding trimethylsilyl ether (R-OTMS).
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (MTMS) (1.2 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow for Silylation of a Primary Alcohol
Caption: A step-by-step workflow for the protection of a primary alcohol using MTMS.
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM). Stir until the alcohol is fully dissolved. Add triethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
MTMS Addition: Slowly add this compound (1.2 eq) to the cooled, stirring solution via a syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude trimethylsilyl ether.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel. Note that TMS ethers can be sensitive to silica gel, so a rapid purification with a non-polar eluent system is recommended.
References
- 1. CAS 1825-61-2: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound Supplier & Manufacturer | Factory Price [njalchemist.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Silylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing silylation reactions by addressing common issues related to solvent choice.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during silylation experiments, with a focus on the role of the solvent.
Q1: My silylation reaction is sluggish or incomplete, resulting in a low yield. What role could the solvent be playing?
A1: Solvent choice is critical for the efficiency of silylation reactions. A suboptimal solvent can lead to slow reaction rates and poor yields. Here are key solvent-related factors to consider:
-
Polarity and Lewis Basicity: The reaction rates of silylation are significantly influenced by the solvent's properties. Lewis basic solvents such as dimethylformamide (DMF) can accelerate the reaction compared to less polar solvents like dichloromethane (DCM) or chloroform.[1] For instance, in a catalyst-free silylation of benzyl alcohol with hexamethyldisilazane (HMDS), the reaction in nitromethane gave an excellent yield in a very short time, while solvents like methanol, dichloromethane, dioxane, acetonitrile, and hexane yielded no product.[2]
-
Catalyst Compatibility: The effectiveness of common silylation catalysts like 4-(dimethylamino)pyridine (DMAP) and imidazole is highly dependent on the solvent. In apolar solvents, the catalytic effect is much more pronounced.[1] However, in a Lewis basic solvent like DMF, the solvent itself can act as a catalyst, potentially diminishing the impact of an added catalyst.[3]
-
Substrate Solubility: Ensure your starting material is fully dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion. If your substrate is highly polar and insoluble in common nonpolar silylation solvents, consider using a more polar aprotic solvent like DMF or acetonitrile.
Q2: I am observing the formation of side products, such as siloxanes. How can the solvent choice help minimize these?
A2: The formation of siloxanes is typically due to the presence of moisture. Silylating agents are highly sensitive to water. Here's how to address this with respect to your solvent:
-
Use Anhydrous Solvents: It is imperative to use dry, aprotic solvents for silylation reactions.[4] Solvents should be freshly distilled or obtained from a solvent purification system and stored over molecular sieves to ensure they are anhydrous.[2]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contaminating the reaction mixture.[2]
Q3: My desired silylated product is difficult to isolate during the workup. Could the solvent be the issue?
A3: The solvent used in the reaction can complicate the purification process.
-
High-Boiling Point Solvents: Solvents like DMF have high boiling points, which can make their removal under reduced pressure challenging. If your product is sensitive to heat, prolonged exposure to high temperatures during solvent evaporation can lead to degradation. In such cases, consider using a lower-boiling point solvent if the reaction chemistry allows.
-
Solvent-Byproduct Interactions: Some solvents can form azeotropes with byproducts or the remaining starting materials, making separation by distillation difficult.
Q4: Can I perform a silylation reaction without any solvent?
A4: Yes, in some cases, silylation reactions can be carried out "neat" or under solvent-free conditions.[4] This approach can be advantageous as it simplifies the workup procedure and can sometimes lead to faster reaction times and higher yields. For example, the silylation of alcohols and phenols with HMDS can be effectively performed under solvent-free conditions.
Data Presentation: Solvent Effects on Silylation Efficiency
The following tables summarize quantitative data on the effect of solvent choice on silylation reactions.
Table 1: Effect of Solvent on the Silylation of Benzyl Alcohol with HMDS
| Solvent | Reaction Time | Yield (%) |
| Nitromethane | 10 min | 98 |
| Dimethyl sulfoxide (DMSO) | 6 h | 48 |
| Dimethylformamide (DMF) | 6 h | 20 |
| Tetrahydrofuran (THF) | 6 h | 10 |
| Methanol | 6 h | 0 |
| Dichloromethane (CH₂Cl₂) | 6 h | 0 |
| Dioxane | 6 h | 0 |
| Acetonitrile (CH₃CN) | 6 h | 0 |
| Hexane | 6 h | 0 |
Data from a study on the catalyst-free silylation of benzyl alcohol with hexamethyldisilazane (HMDS) at room temperature.[2]
Table 2: Typical Yields for the 6-O-Silylation of a Primary Alcohol in a Carbohydrate
| Protecting Group | Silylating Agent | Typical Yield (%) | Typical Reaction Time |
| TBDMS | TBDMS-Cl | ~70-95 | 2 - 16 hours |
| TIPS | TIPS-Cl | Moderate to High | 12 - 24 hours |
| TBDPS | TBDPS-Cl | ~85-95 | 4 - 18 hours |
This table provides a general comparison of common silyl protecting groups for primary alcohols in carbohydrates, often carried out in solvents like DMF or pyridine.[5]
Experimental Protocols
Below are detailed methodologies for common silylation reactions, with an emphasis on the role of the solvent.
Protocol 1: General Procedure for the Trimethylsilylation of a Primary Alcohol using TMSCl in Pyridine
This protocol describes a common method for the protection of a primary alcohol using trimethylsilyl chloride (TMSCl) with pyridine acting as both the solvent and the base.
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous pyridine
-
Trimethylsilyl chloride (TMSCl) (1.1 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
To a round-bottom flask containing a magnetic stir bar, add the primary alcohol.
-
Dissolve the alcohol in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the substrate and allow for efficient stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCl (1.1 equivalents) to the stirred solution via syringe. A white precipitate of pyridinium hydrochloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude silylated product.
-
Purify the product by flash column chromatography or distillation as required.
Protocol 2: TBDMS Protection of a Primary Alcohol in DMF
This protocol details the protection of a primary alcohol using the sterically hindered tert-butyldimethylsilyl chloride (TBDMS-Cl) in DMF, a polar aprotic solvent that facilitates the reaction.[5]
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Imidazole (2.5 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dry all glassware thoroughly before use.
-
Dissolve the primary alcohol in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Add TBDMS-Cl in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes of the reaction mixture).
-
Combine the organic extracts and wash with brine to remove any remaining DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Visualizations
References
- 1. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst -free silylation of alcohols and phenols by promoting HMDS in CH 3 NO 2 as solvent - Green Chemistry (RSC Publishing) DOI:10.1039/B913398D [pubs.rsc.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Deprotection strategies for trimethylsilyl ethers formed from Methoxytrimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of trimethylsilyl (TMS) ethers, particularly those formed using methoxytrimethylsilane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of TMS ethers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no deprotection | 1. Insufficiently acidic or basic conditions. 2. Reagent decomposition (e.g., old TBAF solution). 3. Steric hindrance around the TMS ether. | 1. Increase the concentration of the acid or base, or switch to a stronger reagent. 2. Use a fresh bottle of the reagent. For TBAF, ensure it is anhydrous if required by the protocol. 3. Increase the reaction temperature or time. Consider using a fluoride-based method, which is generally more effective for hindered ethers. |
| Low yield of the desired alcohol after workup | 1. Product degradation under acidic or basic conditions. 2. Product loss during extraction due to its polarity. 3. The product is volatile. | 1. Use milder deprotection conditions. For acid-sensitive substrates, consider using a buffered system (e.g., HF-pyridine) or a non-acidic method like TBAF. For base-sensitive substrates, mild acidic conditions (e.g., acetic acid) are preferable. 2. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Use a continuous extraction apparatus for highly polar products. 3. Use a cold trap during solvent removal and handle the product at low temperatures. |
| Formation of side products | 1. Presence of other acid- or base-labile functional groups in the molecule. 2. Silyl group migration to other nucleophilic sites. | 1. Choose a deprotection method that is orthogonal to the other protecting groups present. For example, if your molecule contains a t-butyldimethylsilyl (TBS) ether, a mild acidic method that selectively cleaves the TMS ether can be employed.[1] 2. This is less common with TMS than with bulkier silyl ethers. If suspected, consider fluoride-based methods which are less prone to this issue. |
| Incomplete reaction | 1. Insufficient reaction time or temperature. 2. Inadequate mixing of a heterogeneous reaction mixture (e.g., with solid K₂CO₃). | 1. Monitor the reaction by TLC or LC-MS and prolong the reaction time or increase the temperature as needed. 2. Ensure vigorous stirring to maximize the surface area of the solid reagent. |
Frequently Asked Questions (FAQs)
Q1: Are there any specific deprotection strategies for TMS ethers formed from this compound compared to other silylating agents like TMSCl?
A1: No, the deprotection strategy is determined by the stability of the resulting trimethylsilyl (TMS) ether, not the silylating agent used for its formation. This compound is a reagent used to introduce the TMS protecting group.[2][3] Once the TMS ether is formed, its reactivity and the methods for its cleavage are identical to TMS ethers formed from other common reagents like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS).
Q2: How do I choose the best deprotection method for my specific substrate?
A2: The choice of deprotection method depends on the overall stability of your molecule.
-
For robust molecules: Simple acidic (e.g., HCl in methanol) or basic (e.g., K₂CO₃ in methanol) hydrolysis is often sufficient and cost-effective.[4]
-
For acid-sensitive molecules: Fluoride-based reagents like tetra-n-butylammonium fluoride (TBAF) in THF are a good choice. Mildly basic conditions can also be used.
-
For base-sensitive molecules: Mild acidic conditions, such as acetic acid in a THF/water mixture, are recommended.[1]
-
For molecules with multiple silyl ethers: Selective deprotection can be achieved by exploiting the different labilities of the silyl groups. TMS ethers are significantly more labile to acidic hydrolysis than bulkier silyl ethers like TBS, TIPS, or TBDPS.[1]
Q3: My reaction with TBAF is sluggish. What can I do?
A3: The effectiveness of TBAF can be hampered by the presence of water. For sensitive applications, using anhydrous TBAF or adding molecular sieves to the reaction can improve the rate and yield. Also, ensure your TBAF solution is not too old, as it can degrade over time.
Q4: Can I deprotect a TMS ether on a silica gel column during purification?
A4: Yes, TMS ethers are known to be labile and can sometimes be cleaved by the slightly acidic nature of silica gel, especially when using protic eluents like methanol.[4] This can be exploited for a "deprotection on the column" strategy, but it can also lead to unwanted deprotection and purification difficulties if not controlled. If you wish to avoid deprotection on silica, you can neutralize the silica gel with a small amount of triethylamine in the eluent.
Q5: What is the driving force for fluoride-mediated deprotection?
A5: The high affinity of silicon for fluorine is the primary driving force. The formation of the strong silicon-fluorine (Si-F) bond is thermodynamically very favorable and facilitates the cleavage of the silicon-oxygen (Si-O) bond.[4]
Quantitative Data on Deprotection Methods
The following tables summarize typical reaction conditions for the deprotection of TMS ethers. Note that reaction times and yields are substrate-dependent and may require optimization.
Table 1: Acidic Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| 1 M HCl (catalytic) | Methanol | Room Temp. | 5 - 30 min | >90 | Very common and efficient for robust substrates. |
| Acetic Acid/THF/H₂O (2:1:1) | - | Room Temp. | 1 - 12 h | >85 | Mild conditions, suitable for some sensitive substrates.[1] |
| Boric Acid (catalytic) | Water | Room Temp. | 10 - 60 min | >90 | A "green" and mild method. |
| TMSBr (catalytic) | Methanol | Room Temp. | 5 - 20 min | >90 | Fast and efficient.[2] |
Table 2: Basic Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| K₂CO₃ (excess) | Methanol | Room Temp. | 1 - 2 h | >90 | A very mild and common basic method.[5] |
| NaOH or KOH (catalytic) | Methanol/DCM | Room Temp. | 15 - 60 min | Variable | Can be harsh and may not be suitable for base-sensitive substrates. |
Table 3: Fluoride-Based Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| TBAF (1.1 eq) | THF | Room Temp. | 1 - 4 h | >90 | Very common and effective for a wide range of substrates. |
| HF-Pyridine | THF | 0 - Room Temp. | 30 min - 2 h | >85 | Buffered fluoride source, useful for acid-sensitive substrates.[5] |
| Aqueous HF (excess) | Acetonitrile | 0 | 10 - 30 min | >90 | Very fast but requires careful handling of HF.[5] |
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection with HCl in Methanol
-
Dissolve the TMS-protected alcohol (1.0 mmol) in methanol (5 mL).
-
Add a few drops of 1 M hydrochloric acid (HCl) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The deprotection is typically complete within 5-30 minutes.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected alcohol.
Protocol 2: Base-Catalyzed Deprotection with Potassium Carbonate
-
Dissolve the TMS-protected alcohol (1.0 mmol) in methanol (10 mL).
-
Add an excess of solid potassium carbonate (K₂CO₃, approx. 3-5 equivalents).
-
Stir the suspension vigorously at room temperature for 1 to 2 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter off the potassium carbonate and wash the solid with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be further purified by column chromatography if necessary.
Protocol 3: Fluoride-Mediated Deprotection with TBAF
-
Dissolve the TMS-protected alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualized Workflows
The following diagrams illustrate the decision-making process for selecting a deprotection strategy and a general experimental workflow.
Caption: Decision tree for selecting a TMS deprotection strategy.
References
- 1. reddit.com [reddit.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
How to handle moisture-sensitive reagents like Methoxytrimethylsilane
This guide provides researchers, scientists, and drug development professionals with comprehensive information for handling the moisture-sensitive reagent, Methoxytrimethylsilane (TMSOMe).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 1825-61-2) is a volatile, colorless organosilicon liquid.[1] Its primary use is as a silylating agent in organic synthesis.[2] It introduces a trimethylsilyl (TMS) group to molecules, which serves to protect sensitive functional groups like alcohols and amines during chemical reactions.[2][3] This protection prevents unwanted side reactions and can lead to higher product yields.[2] It is also used for surface modification to create water-repellent (hydrophobic) surfaces.[2][4]
Q2: Why is this compound considered moisture-sensitive?
A2: this compound readily reacts with water in a process called hydrolysis.[1][4][5] During hydrolysis, the methoxy group (-OCH3) is replaced by a hydroxyl group (-OH) from water, leading to the formation of trimethylsilanol and methanol.[6] This reaction degrades the reagent and can introduce unwanted byproducts and moisture into a sensitive reaction, compromising the experiment.[3]
Q3: How should this compound be properly stored?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] It should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1][8] Storage should be in a designated flammables area, away from heat, sparks, open flames, and incompatible substances like strong acids, bases, and oxidizing agents.[1][7][9][10]
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is a highly flammable liquid and vapor.[8][9][11] Its vapors can form explosive mixtures with air.[12] It is also a skin and eye irritant, and its vapors may cause respiratory irritation.[1][8] Upon hydrolysis, it releases methanol, which is toxic.[3][6] Therefore, it must be handled with appropriate personal protective equipment in a well-ventilated fume hood.[3]
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. Could the this compound be the issue?
A1: Yes, improper handling or degradation of this compound is a common cause of low reaction yields.
-
Reagent Quality: The reagent may have been compromised by exposure to moisture. If the bottle has been opened multiple times without proper inert atmosphere techniques, it has likely hydrolyzed. Consider using a fresh, unopened bottle of the reagent.
-
Solvent Purity: Ensure all solvents used in the reaction are anhydrous (dry). Any residual water will consume the this compound. Solvents should be properly dried and degassed before use.[13]
-
Glassware Preparation: Glassware must be scrupulously dried to remove adsorbed moisture. Oven-drying overnight or flame-drying under vacuum immediately before use is essential.[13][14] The apparatus should be cooled under a stream of inert gas.[14]
Q2: I noticed a white precipitate forming in my reaction flask after adding this compound. What is it?
A2: A white precipitate is often the result of the hydrolysis of silyl compounds. The this compound may have reacted with trace amounts of water in your reaction setup to form silanols (like trimethylsilanol), which can then self-condense to form solid silicone byproducts (siloxanes).[3] To prevent this, ensure all components of your reaction (glassware, solvents, other reagents) are strictly anhydrous.
Q3: How do I safely quench a reaction containing residual this compound?
A3: Quenching should be performed carefully, typically at a low temperature (e.g., 0 °C) to control the exothermic reaction with the quenching agent. A common method is the slow, dropwise addition of a saturated aqueous solution, such as ammonium chloride.[15] Alternatively, for non-aqueous workups, a protic solvent like methanol can be used to react with the remaining silane. Always perform the quench in a fume hood.
Q4: The cap of my this compound bottle is difficult to open or seems stuck. What should I do?
A4: This can happen if a small amount of the reagent has come into contact with atmospheric moisture around the threads of the cap, forming solid siloxane residues. Do not apply excessive force. If gentle pressure does not work, it may be safer to discard the bottle according to your institution's hazardous waste disposal procedures. To prevent this, always clean the bottle neck and cap threads with a dry cloth before sealing, and consider wrapping the cap with Parafilm for extra protection.
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C4H12OSi | [1][11] |
| Molecular Weight | 104.22 g/mol | [11][16] |
| Boiling Point | 57-58 °C | [16][17] |
| Density | 0.756 g/mL at 25 °C | [16][17] |
| Flash Point | -11 °C to -20 °C (closed cup) | [11][16][17] |
| Refractive Index | n20/D 1.366 - 1.3678 | [11][17] |
| Storage Temperature | Room Temperature (in a flammables area) | [1][10] |
Experimental Protocols
Protocol 1: Transfer of this compound using Inert Atmosphere Technique (Syringe Transfer)
This protocol describes the transfer of this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere of nitrogen or argon.
Materials:
-
Oven-dried or flame-dried reaction flask with a rubber septum
-
Syringe and needle (oven-dried)
-
Source of dry inert gas (Nitrogen or Argon) with a bubbler
-
Sure/Seal™ bottle of this compound
-
Needle for inert gas inlet
Procedure:
-
Prepare Glassware: Ensure your reaction flask, equipped with a magnetic stir bar, is thoroughly dried in an oven (e.g., 125 °C overnight) and assembled while hot, or flame-dried under vacuum.[14]
-
Establish Inert Atmosphere: After cooling, flush the reaction flask with dry nitrogen or argon. This is done by inserting a needle connected to the inert gas line through the septum and a second "exit" needle to vent the air.[18][19] Maintain a slight positive pressure of the inert gas, indicated by the bubbler.[14]
-
Prepare Syringe: Dry the syringe and needle in an oven.[14] After cooling in a desiccator, flush the syringe with the inert gas at least 10 times to remove any residual air and moisture.[14]
-
Withdraw Reagent: Puncture the rubber septum on the this compound bottle with the inert gas inlet needle to slightly pressurize the bottle. Puncture the septum with the transfer syringe needle and insert the tip below the liquid surface.
-
Perform Transfer: Slowly withdraw the desired volume of this compound into the syringe. It's good practice to pull a small amount of inert gas from the headspace of the bottle into the syringe after the liquid to act as a buffer.[19]
-
Inject into Flask: Transfer the syringe to your reaction flask, pierce the septum, and first inject the inert gas buffer, followed by the liquid reagent into the reaction mixture.[19]
-
Clean Up: Immediately quench the residual reagent in the syringe by drawing up and expelling a suitable solvent (e.g., isopropanol), followed by water and acetone, in a separate beaker within the fume hood.[18]
Visualizations
Caption: A typical experimental workflow for the safe transfer of this compound.
Caption: A decision tree for troubleshooting experiments involving this compound.
Caption: The chemical reaction showing the hydrolysis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Supplier & Manufacturer | Factory Price [njalchemist.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C4H12OSi | CID 15771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1825-61-2: this compound | CymitQuimica [cymitquimica.com]
- 7. gelest.com [gelest.com]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. 甲氧基三甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 17. chemwhat.com [chemwhat.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Scaling up reactions involving Methoxytrimethylsilane from lab to pilot plant
Welcome to the technical support center for scaling up reactions involving Methoxytrimethylsilane (MTMS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise when transitioning MTMS reactions from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: Scaling up reactions with this compound (MTMS) introduces several critical safety considerations that must be addressed. MTMS is a flammable liquid with a low boiling point of approximately 57°C, making it volatile even at room temperature.[1] Its high vapor pressure necessitates excellent ventilation and stringent measures to prevent contact with ignition sources.[1][2]
One of the most significant hazards is its reactivity with moisture. MTMS readily hydrolyzes upon contact with water to produce methanol and trimethylsilanol.[1][3] Methanol is toxic and flammable, and its generation in large quantities during a scaled-up process can pose serious health and fire risks.[1] Inhalation or contact with methanol can cause dizziness, nausea, and more severe health effects.[1]
Furthermore, the hydrolysis reaction can be exothermic, and on a large scale, the heat generated can be more difficult to dissipate, potentially leading to a dangerous increase in temperature and pressure within the reactor.[4] Therefore, strict moisture control in all reagents, solvents, and equipment is paramount.[5]
Key safety precautions include:
-
Working in a well-ventilated area.[2]
-
Grounding all handling equipment to prevent static discharge.[2]
-
Using anti-static protective clothing.[2]
-
Storing MTMS in tightly closed containers in a cool, dry, and well-ventilated place away from heat and ignition sources.[2]
-
Avoiding contact with incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[2]
Q2: How does the hydrolysis of this compound affect the main reaction at a larger scale?
A2: The hydrolysis of this compound is a critical factor to control during scale-up as it can significantly impact the reaction's outcome. The intended role of MTMS is often as a silylating agent to protect sensitive functional groups like alcohols and amines.[1] Uncontrolled hydrolysis competes with the desired silylation reaction, consuming the MTMS and reducing the yield of the protected product.
The silanol (trimethylsilanol) generated from hydrolysis can undergo self-condensation to form hexamethyldisiloxane and water. This side reaction can be problematic at a larger scale for several reasons:
-
Stoichiometry Imbalance: The consumption of MTMS through hydrolysis alters the stoichiometry of the main reaction, potentially leaving starting material unreacted.
-
Byproduct Formation: The formation of hexamethyldisiloxane and other siloxane oligomers introduces impurities that can complicate the purification of the desired product, which is a significant challenge in large-scale production where chromatography is often avoided.[6]
-
Exotherm and Pressure Buildup: As mentioned, the hydrolysis and subsequent condensation reactions can be exothermic, posing a thermal runaway risk in a large reactor where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.[4]
To mitigate these effects, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Q3: What are the key process parameters to monitor and control during the scale-up of a silylation reaction with MTMS?
A3: Several key parameters must be carefully monitored and controlled to ensure a successful and safe scale-up of silylation reactions with MTMS:
-
Temperature: Temperature control is critical for reaction kinetics and safety.[7] Many silylation reactions are exothermic, and the heat of reaction needs to be managed effectively to prevent thermal runaway.[4] A reaction calorimetry study during the lab phase can help predict the thermal behavior at a larger scale.
-
Addition Rate: The rate of addition of MTMS or other reagents can significantly influence the local concentration and the rate of heat generation. A slow and controlled addition is often necessary at the pilot scale to maintain a stable temperature.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, especially in larger reactors where concentration and temperature gradients can occur.[8] Poor mixing can lead to localized "hot spots" and the formation of unwanted byproducts. The type of stirrer and its speed may need to be adjusted from the lab to the pilot plant.[6]
-
Moisture Content: As discussed, moisture must be rigorously excluded. In-line moisture sensors or regular sampling and analysis (e.g., Karl Fischer titration) of the reaction mixture can be implemented.
-
Reaction Progress: Real-time monitoring of the reaction is essential to determine the endpoint and avoid unnecessarily long reaction times, which can lead to side reactions. Techniques like in-situ FT-IR or NMR spectroscopy can be invaluable for tracking the consumption of starting materials and the formation of products.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Silylated Product | 1. Incomplete reaction: The reaction may not have reached completion. 2. Hydrolysis of MTMS: Presence of moisture in the reaction. 3. Suboptimal temperature: The reaction temperature may be too low. | 1. Monitor reaction progress: Use techniques like TLC, GC, or in-situ spectroscopy to confirm the reaction endpoint before work-up. 2. Ensure anhydrous conditions: Dry all solvents and reagents. Purge the reactor with an inert gas. 3. Optimize temperature: Conduct small-scale experiments to determine the optimal temperature for the reaction. |
| Formation of Significant Byproducts (e.g., Siloxanes) | 1. Excessive moisture: Leading to hydrolysis and condensation of MTMS.[1] 2. Prolonged reaction time or high temperature: Can promote side reactions. | 1. Strict moisture control: Implement rigorous drying procedures for all materials and equipment. 2. Optimize reaction conditions: Determine the minimum reaction time and temperature required for complete conversion. |
| Difficulty in Product Purification | 1. Presence of siloxane byproducts: These can be difficult to separate from the desired product. 2. Unreacted starting materials: Due to incomplete reaction or incorrect stoichiometry. | 1. Optimize reaction to minimize byproducts: Focus on moisture control and optimized reaction conditions. 2. Explore alternative purification methods: Consider crystallization or distillation as alternatives to chromatography for large-scale purification.[6] |
| Exotherm and Poor Temperature Control | 1. Reaction is more exothermic than anticipated at scale: Heat dissipation is less efficient in larger vessels.[4] 2. Addition of reagents is too fast: Leading to a rapid release of heat. | 1. Perform reaction calorimetry: Understand the thermal profile of the reaction before scaling up. 2. Control addition rate: Use a dosing pump for slow and controlled addition of reagents. Ensure the reactor's cooling system is adequate. |
| Inconsistent Results Between Batches | 1. Variability in raw material quality: E.g., moisture content in solvents or reagents. 2. Inadequate process control: Poor control over temperature, mixing, or addition rates. | 1. Establish raw material specifications: Test incoming materials for critical parameters like water content. 2. Develop a detailed standard operating procedure (SOP): Ensure all process parameters are well-defined and consistently followed. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant for scale-up.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂OSi | [12] |
| Molecular Weight | 104.22 g/mol | [12][13] |
| Boiling Point | 57 °C | [1] |
| Appearance | Clear, colorless liquid | [3][14] |
| Purity (Typical) | ≥ 98% | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water. | [3] |
The rate of hydrolysis of alkoxysilanes like MTMS is highly dependent on pH and temperature. The reaction is slowest at a neutral pH of 7 and is catalyzed by both acids and bases.[15][16] For instance, a methoxysilane hydrolyzes approximately 6 to 10 times faster than a comparable ethoxysilane under the same conditions due to the smaller steric bulk of the methoxy group.[15] Increasing the reaction temperature accelerates the hydrolysis rate according to the Arrhenius law.[15]
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol with MTMS at Lab Scale
Objective: To protect a primary alcohol functional group as a trimethylsilyl (TMS) ether using this compound.
Materials:
-
Alcohol (1 equivalent)
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve the alcohol in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add this compound to the stirred solution via a syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by slowly adding the quenching solution.
-
Separate the organic layer, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude TMS-protected alcohol.
-
Purify the product by distillation or column chromatography as required.
Protocol 2: In-situ FT-IR Monitoring of a Silylation Reaction
Objective: To monitor the real-time progress of a silylation reaction by tracking the disappearance of the alcohol O-H stretch and the appearance of the Si-O-C stretch.
Methodology:
-
Set up the reaction vessel with an in-situ FT-IR probe inserted directly into the reaction mixture.
-
Collect a background spectrum of the solvent and starting alcohol before adding MTMS.
-
Initiate the reaction by adding MTMS.
-
Acquire spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the intensity of the alcohol's O-H stretching band (typically around 3200-3600 cm⁻¹) and the increase in the intensity of the Si-O-C stretching band of the TMS ether product.
Visualizations
Caption: Experimental workflow for a typical silylation reaction.
Caption: Troubleshooting logic for low yield in silylation reactions.
References
- 1. This compound Supplier & Manufacturer | Factory Price [njalchemist.com]
- 2. This compound MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 3. Page loading... [wap.guidechem.com]
- 4. helgroup.com [helgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. catsci.com [catsci.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.jku.at [epub.jku.at]
- 11. Reaction Monitoring | Bruker [bruker.com]
- 12. scbt.com [scbt.com]
- 13. This compound | C4H12OSi | CID 15771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 1825-61-2 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. brinkerlab.unm.edu [brinkerlab.unm.edu]
Validation & Comparative
A Comparative Guide to Silylating Agents for Alcohol Protection: Methoxytrimethylsilane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic protection of functional groups is a critical element for success. Among the myriad of protecting groups available for alcohols, silyl ethers stand out for their versatility, ease of formation, and tunable stability. This guide provides a comprehensive comparison of Methoxytrimethylsilane (MTMS) with other commonly employed silylating agents for alcohol protection. The following sections present a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
Introduction to Silylating Agents
Silylating agents are organosilicon compounds that react with alcohols to form silyl ethers, effectively masking the hydroxyl group's reactivity. The choice of a silylating agent is dictated by several factors, including the steric and electronic properties of the alcohol, the desired stability of the silyl ether under various reaction conditions, and the ease of its subsequent removal (deprotection). The most common silylating agents introduce the trimethylsilyl (TMS) group or bulkier substituents to modulate stability and selectivity.
Performance Comparison of Silylating Agents
The efficacy of a silylating agent is determined by its reactivity, selectivity, and the stability of the resulting silyl ether. While this compound (MTMS) is a potential reagent for trimethylsilylation, literature providing direct, quantitative comparisons with other common agents is limited. However, based on the general principles of silylation chemistry, we can infer its likely performance relative to well-established reagents.
Table 1: Comparison of Common Silylating Agents for the Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
| Silylating Agent | Abbreviation | Typical Reagent | Catalyst/Base | Solvent | Time | Yield (%) | Byproduct |
| This compound | MTMS | MeO-SiMe₃ | (Not specified in literature) | (Not specified in literature) | (Not specified in literature) | (Not specified in literature) | Methanol |
| Trimethylsilyl chloride | TMSCl | Cl-SiMe₃ | Pyridine or Et₃N | CH₂Cl₂ | 1-2 hours | >90 | HCl (neutralized by base) |
| Hexamethyldisilazane | HMDS | (Me₃Si)₂NH | Iodine (catalytic) | CH₂Cl₂ | < 5 min | >95[1] | Ammonia |
| N,O-Bis(trimethylsilyl)acetamide | BSA | MeC(OSiMe₃)=NSiMe₃ | None or TMSCl (cat.) | Neat or CH₂Cl₂ | 0.5-2 hours | >95 | N-(trimethylsilyl)acetamide |
| tert-Butyldimethylsilyl chloride | TBSCl | Cl-SiMe₂tBu | Imidazole | DMF | 2 hours | >95[2] | HCl (neutralized by base) |
Reactivity and Selectivity
The reactivity of silylating agents generally follows the order: TMSOTf > TMSI > TMSBr > TMSCl > BSA > HMDS. The reactivity of MTMS is expected to be lower than that of TMSCl due to the less electrophilic silicon atom. This lower reactivity might necessitate the use of a catalyst or more forcing conditions.
For the selective protection of primary alcohols in the presence of secondary alcohols, sterically hindered silylating agents are preferred. The general order of selectivity is: TIPSCl > TBDPSCl > TBSCl > TMSCl. Due to its small size, MTMS, like other TMS-donating agents, is expected to show low selectivity between primary and secondary alcohols.
Experimental Protocols
Detailed methodologies for the silylation of a primary alcohol using common silylating agents are provided below. While a specific protocol for MTMS is not available in the literature reviewed, a general procedure for trimethylsilylation can be adapted.
General Protocol for Trimethylsilylation of a Primary Alcohol (Adaptable for MTMS)
-
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (MTMS) (1.1 - 1.5 equiv)
-
Catalyst (if required, e.g., a Lewis acid or a protic acid, to be determined empirically)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a stirred solution of the primary alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (if used).
-
Add this compound dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 1: Silylation of Benzyl Alcohol with Trimethylsilyl Chloride (TMSCl)
-
Materials:
-
Benzyl alcohol (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.1 equiv)
-
Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of benzyl alcohol in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add pyridine.
-
Slowly add TMSCl to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold water, saturated aqueous copper sulfate solution (to remove pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the benzyl trimethylsilyl ether.
-
Protocol 2: Silylation of a Primary Alcohol with Hexamethyldisilazane (HMDS) and Catalytic Iodine [1]
-
Materials:
-
Primary alcohol (1.0 mmol)
-
Hexamethyldisilazane (HMDS) (0.8 mmol)
-
Iodine (I₂) (0.01 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (4 mL)
-
-
Procedure:
-
To a stirred solution of the alcohol and iodine in CH₂Cl₂, add HMDS dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 5 minutes for primary alcohols.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding finely powdered sodium thiosulfate and stir for an additional 30 minutes.
-
Filter the mixture through a short pad of silica gel and concentrate the filtrate under reduced pressure to obtain the silylated product.[1]
-
Deprotection of Trimethylsilyl Ethers
The removal of the TMS group is typically straightforward and can be achieved under mild acidic conditions or with fluoride ion sources. The lability of the TMS ether is one of its key features, allowing for deprotection without affecting more robust protecting groups.
Table 2: Common Deprotection Methods for Trimethylsilyl Ethers
| Reagent | Conditions | Comments |
| Acetic Acid | Acetic acid/THF/H₂O (3:1:1), rt | Mild acidic conditions. |
| Hydrochloric Acid | Dilute HCl in MeOH or THF, rt | Common and effective method. |
| Tetrabutylammonium fluoride (TBAF) | 1M TBAF in THF, rt | Very mild and highly selective for silicon-oxygen bonds. |
| Potassium Carbonate | K₂CO₃ in MeOH, rt | Mild basic conditions. |
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanism for alcohol silylation and a decision-making workflow for selecting a suitable silylating agent.
Conclusion
The selection of an appropriate silylating agent is a critical decision in the design of a synthetic route. While established reagents like TMSCl, HMDS, and BSA offer reliable and well-documented methods for the introduction of the trimethylsilyl protecting group, this compound (MTMS) represents a potentially milder alternative, generating methanol as a benign byproduct. However, the lack of comprehensive experimental data for MTMS in the scientific literature necessitates further investigation to fully characterize its reactivity, selectivity, and optimal reaction conditions. For applications requiring high stability or selectivity, bulkier silylating agents such as TBSCl or TIPSCl remain the reagents of choice. Researchers are encouraged to consider the specific requirements of their synthesis, including substrate sensitivity and desired orthogonality, when selecting a silylating agent.
References
Methoxytrimethylsilane vs. Chlorotrimethylsilane: A Comparative Guide for Silylation in Research and Development
In the realm of organic synthesis, particularly within pharmaceutical and drug development, the protection of functional groups is a critical step to ensure reaction specificity and maximize yields. Silyl ethers are a cornerstone of protecting group chemistry for hydroxyl and amine functionalities, prized for their ease of installation and removal. Among the various silylating agents, chlorotrimethylsilane (TMSCl) has long been a workhorse. However, an alternative, methoxytrimethylsilane (MTMS), offers distinct advantages, primarily centered on its milder reaction profile. This guide provides an objective, data-supported comparison of these two reagents to aid researchers in selecting the optimal silylating agent for their specific synthetic needs.
Executive Summary
The primary advantage of this compound over chlorotrimethylsilane lies in the nature of its reaction byproduct. The silylation of an alcohol with MTMS yields methanol, a relatively benign and neutral molecule. In contrast, TMSCl produces stoichiometric amounts of hydrochloric acid (HCl), a corrosive and highly acidic byproduct that can lead to unwanted side reactions, degradation of acid-sensitive substrates, and more complex workup procedures. This fundamental difference makes MTMS a superior choice for reactions involving delicate molecules and when aiming for cleaner reaction profiles and simplified purification.
Performance Comparison: Reactivity and Byproducts
While direct, side-by-side kinetic studies are not extensively published, the reactivity of both reagents is generally high for the protection of primary and secondary alcohols. The choice between them often hinges less on reaction rate and more on the compatibility of the reaction conditions with the substrate.
Table 1: General Reaction Parameters for the Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)
| Parameter | This compound (MTMS) | Chlorotrimethylsilane (TMSCl) |
| Typical Reagent Equivalents | 1.1 - 1.5 | 1.1 - 1.5 |
| Base Required | None (or catalytic amount of a non-nucleophilic base) | 1.1 - 1.5 equivalents of a base (e.g., triethylamine, pyridine, imidazole) |
| Byproduct | Methanol (CH₃OH) | Hydrochloric Acid (HCl) |
| Typical Solvent | Aprotic solvents (e.g., THF, DCM, Acetonitrile) | Aprotic solvents (e.g., THF, DCM, DMF) |
| Reaction Temperature | Room Temperature to mild heating (e.g., 40-50 °C) | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 16 hours | 1 - 16 hours |
| Workup Complexity | Simple evaporation or aqueous wash | Aqueous wash to remove amine hydrochloride salts, potentially requiring multiple extractions |
The Critical Difference: Byproduct Impact
The choice between MTMS and TMSCl often comes down to the effect of the byproduct on the reaction.
-
Chlorotrimethylsilane (TMSCl): The generation of HCl necessitates the use of a base to neutralize it.[1] This results in the formation of ammonium salts (e.g., triethylammonium chloride), which can complicate purification by requiring aqueous extractions. More critically, the localized acidity before neutralization, or the presence of a strong acid, can be detrimental to substrates containing acid-labile functional groups, such as acetals, ketals, or some protecting groups, potentially leading to undesired side reactions and lower yields of the desired product.[1]
-
This compound (MTMS): The production of methanol as the sole byproduct is a significant advantage. Methanol is a neutral and volatile organic solvent that is often compatible with the reaction conditions and easily removed during workup. This eliminates the need for a stoichiometric amount of base, leading to a cleaner reaction mixture and simplifying the purification process. This makes MTMS particularly well-suited for the silylation of acid-sensitive molecules.
Experimental Protocols
Below are representative protocols for the silylation of a primary alcohol using both MTMS and TMSCl.
Experimental Protocol 1: Silylation of Benzyl Alcohol using this compound (MTMS)
Materials:
-
Benzyl alcohol (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol.
-
Dissolve the benzyl alcohol in anhydrous THF.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude trimethylsilyl ether.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Silylation of Benzyl Alcohol using Chlorotrimethylsilane (TMSCl)
Materials:
-
Benzyl alcohol (1.0 equiv.)
-
Chlorotrimethylsilane (1.2 equiv.)
-
Triethylamine (1.3 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol in anhydrous DCM.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Add chlorotrimethylsilane dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[2]
Visualizing the Silylation Workflow
The following diagrams illustrate the key steps and differences in the silylation process using MTMS and TMSCl.
References
Performance of Methoxytrimethylsilane in comparison to Methylsilatrane for surface modification
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of material surfaces is a cornerstone of advanced material science, with profound implications for biocompatibility, drug delivery, and diagnostics. Among the diverse chemical tools available for surface functionalization, organosilanes are paramount. This guide provides a detailed comparison of two such agents: Methoxytrimethylsilane and Methylsilatrane. While both are utilized to alter surface properties, their distinct molecular structures give rise to significant differences in performance, stability, and handling.
Executive Summary
This compound is a widely used, simpler monofunctional silane primarily employed to create hydrophobic surfaces by introducing a trimethylsilyl group. In contrast, Methylsilatrane, a member of the silatrane family, possesses a unique cage-like structure with a transannular dative bond between the nitrogen and silicon atoms. This structural feature imparts enhanced hydrolytic stability and a more controlled reaction on surfaces compared to conventional alkoxysilanes like this compound. While direct comparative quantitative data is limited in publicly available literature, the inherent chemical differences suggest Methylsilatrane offers a more robust and uniform surface modification.
Performance Comparison: this compound vs. Methylsilatrane
The choice between this compound and Methylsilatrane will depend on the specific requirements of the application, such as the desired surface energy, the importance of long-term stability in aqueous environments, and the need for a highly uniform monolayer.
| Performance Metric | This compound (or analogous Trimethoxymethylsilane) | Methylsilatrane (Expected Performance) | Key Advantages of Methylsilatrane |
| Water Contact Angle | Can achieve high water contact angles, leading to hydrophobic surfaces.[1][2] | Expected to be similar or higher than this compound due to the potential for more uniform monolayer formation.[3] | Enhanced uniformity of the self-assembled monolayer.[3] |
| Surface Energy | Significantly reduces surface energy, imparting hydrophobicity.[2] | Expected to effectively reduce surface energy. | More controlled and reproducible surface modification.[3] |
| Hydrolytic Stability | Susceptible to hydrolysis and self-condensation in the presence of moisture, which can lead to inconsistent film formation.[4][5][6] | Remarkably high hydrolytic stability due to its caged structure, leading to more stable surface modifications.[3][7] | Greater stability in aqueous environments and longer shelf-life of the modified surface.[3][7] |
| Reaction Control | Prone to rapid hydrolysis and self-condensation, which can be difficult to control and may result in thicker, less homogeneous coatings.[3] | The unique structure reduces the tendency for self-condensation, allowing for more controlled, water-independent formation of a self-assembled monolayer.[3][7] | Enables the formation of thin, uniform, and well-organized molecular nanolayers.[3] |
| Biocompatibility | Silane coatings, in general, are considered biocompatible. | Silatranes are also being explored for biomedical applications and are expected to exhibit good biocompatibility. | The enhanced stability may lead to a more durable and reliable biocompatible surface. |
Experimental Protocols
Detailed methodologies for surface modification are crucial for reproducibility. The following are representative protocols for this compound and Methylsilatrane.
Protocol 1: Surface Modification with this compound (Vapor Deposition)
Objective: To create a hydrophobic surface on a hydroxylated substrate.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous toluene or hexane
-
Detergent solution
-
Acetone, Isopropanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Vacuum desiccator
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonicate the substrate in a detergent solution for 15 minutes, followed by thorough rinsing with DI water.
-
Sonicate sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
To generate a high density of hydroxyl groups, immerse the cleaned substrate in Piranha solution for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Rinse the substrate extensively with DI water and dry under a nitrogen stream.
-
-
Vapor-Phase Silanization:
-
Place the cleaned, hydroxylated substrate in a vacuum desiccator.
-
Place a small, open vial containing this compound inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator to create a vacuum.
-
Allow the silanization to proceed for 2-12 hours at room temperature.
-
-
Post-Silanization Treatment:
-
Vent the desiccator with nitrogen or argon gas.
-
Remove the substrate and rinse it thoroughly with anhydrous toluene or hexane to remove any physisorbed silane.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
Store the modified substrate in a desiccator.
-
Protocol 2: Surface Modification with Methylsilatrane (Solution Deposition)
Objective: To form a stable and uniform methyl-terminated monolayer on a hydroxylated substrate.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Methylsilatrane
-
Anhydrous Toluene
-
Detergent solution
-
Acetone, Isopropanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., sealed glass container)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1.
-
-
Solution-Phase Silanization:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-2% (v/v) solution of Methylsilatrane in anhydrous toluene.
-
Immerse the cleaned, hydroxylated substrate in the Methylsilatrane solution.
-
Seal the vessel and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Post-Silanization Treatment:
-
Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous toluene to remove unbound silatrane.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
Cure the substrate in an oven at 110-120°C for 30-60 minutes.
-
Store the modified substrate in a desiccator.
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical pathways and experimental workflows for surface modification with this compound and Methylsilatrane.
Conclusion
This compound provides a straightforward method for rendering surfaces hydrophobic. However, its reactivity with ambient moisture necessitates careful handling to achieve consistent results. Methylsilatrane, with its inherent hydrolytic stability, offers a more controlled and robust alternative for creating uniform and durable surface modifications. For applications demanding high reproducibility and long-term performance, particularly in aqueous environments, Methylsilatrane presents a compelling advantage over its conventional alkoxysilane counterpart. The choice of silane should be guided by a thorough evaluation of the specific performance requirements and environmental conditions of the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Methylsilatrane | 2288-13-3 | Benchchem [benchchem.com]
- 4. A Chemical Stability Study of Trimethylsilane Plasma Nanocoatings for Coronary Stents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Silatranization": Surface modification with silatrane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxytrimethylsilane in Silylation: A Quantitative Comparison for Analytical Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the analytical workflow for gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for the analysis of polar, non-volatile compounds. Silylation, the process of replacing an active hydrogen atom with a trimethylsilyl (TMS) group, is a widely employed technique to enhance the volatility and thermal stability of analytes. While reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are well-established, Methoxytrimethylsilane (MTMS) presents an alternative. This guide provides a quantitative comparison of MTMS's silylation efficiency with other common silylating agents, supported by experimental data to inform reagent selection.
Comparative Analysis of Silylating Agents
The choice of silylating agent significantly impacts derivatization efficiency, reaction kinetics, and ultimately, the quality of analytical results. A direct comparison of this compound with other commonly used reagents is essential for method development and optimization.
Table 1: Quantitative Comparison of Silylation Efficiency
| Silylating Agent | Analyte Class | Derivatization Yield (%) | Reaction Time | Reaction Temperature (°C) | Reference |
| MTMS | Organic Acids | Data not available | Data not available | Data not available | |
| Amino Acids | Data not available | Data not available | Data not available | ||
| Sugars | Data not available | Data not available | Data not available | ||
| MSTFA | Amino Acids | >95% | 30 min | 37 | [1][2] |
| Organic Acids | High | 30 min | 37 | [1][2] | |
| Steroids | High | 30 min | 60 | [3] | |
| BSTFA (+1% TMCS) | Amino Acids | High | 30 min | 60 | [3] |
| Organic Acids | High | 10 min | 50 | [4] | |
| Steroids | High | 30 min | 60 | [3] | |
| MTBSTFA | Amino Acids | >96% | 4 hours | 100 | [5] |
Note: Derivatization yields and optimal conditions are analyte and matrix-dependent. The data presented is based on available literature for comparison.
Experimental Protocols
General Two-Step Derivatization Protocol (Methoximation followed by Silylation)
This protocol is widely used for the analysis of polar metabolites in biological samples.[1][2][6]
1. Methoximation:
-
To the dried sample extract, add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex the mixture and incubate at 30°C for 90 minutes. This step is crucial for derivatizing carbonyl groups and preventing the formation of multiple isomers.
2. Silylation:
-
Add 90 µL of the silylating agent (e.g., MSTFA or BSTFA with 1% TMCS).
-
Vortex the mixture and incubate at 37°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol for Silylation of Amino Acids using MTBSTFA
This protocol is suitable for the derivatization of amino acids where increased derivative stability is desired.[5]
-
Dry a 50 µL aliquot of the amino acid standard solution.
-
Add 100 µL of neat N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) followed by 100 µL of acetonitrile.
-
Heat the mixture at 100°C for 4 hours.
-
After cooling, the sample can be directly analyzed by GC-MS.
Visualizing the Derivatization Workflow
Understanding the experimental workflow is crucial for successful implementation. The following diagrams illustrate the key steps in the silylation process for GC-MS analysis.
The chemical reaction underlying silylation involves the nucleophilic attack of an active hydrogen-containing functional group on the silicon atom of the silylating agent.
References
- 1. youtube.com [youtube.com]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thescipub.com [thescipub.com]
Methoxytrimethylsilane: A Comparative Guide to Cross-Reactivity with Diverse Functional Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and analysis, the strategic modification of functional groups is paramount for achieving desired reactivity, stability, and analytical performance. Methoxytrimethylsilane (MTMS) has emerged as a versatile and efficient silylating agent, offering a unique profile of reactivity and selectivity. This guide provides an objective comparison of the cross-reactivity of this compound with a range of functional groups, supported by experimental data and detailed protocols to aid in its effective application.
Performance Comparison: this compound vs. Other Silylating Agents
The choice of a silylating agent is critical and is dictated by the nature of the analyte, the desired stability of the silylated product, and the analytical technique employed. This compound offers a compelling alternative to more common reagents such as Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Table 1: Comparative Reactivity of this compound with Various Functional Groups
| Functional Group | Substrate Example | This compound (MTMS) | BSTFA | MSTFA |
| Primary Alcohol | 1-Butanol | High | Very High | Very High |
| Secondary Alcohol | 2-Butanol | Moderate to High | High | Very High |
| Tertiary Alcohol | tert-Butanol | Low to Moderate | Moderate | High |
| Phenol | Phenol | High | Very High | Very High |
| Primary Amine | Aniline | Moderate to High | High | High |
| Secondary Amine | Diethylamine | Moderate | High | High |
| Carboxylic Acid | Benzoic Acid | High (forms silyl ester) | Very High | Very High |
| Thiol | Thiophenol | Moderate | High | High |
Note: Reactivity is generalized as High, Moderate, or Low based on typical reaction conditions and yields reported in the literature. Specific reaction rates are highly dependent on the substrate, solvent, and catalyst.
Key Insights into this compound Reactivity
This compound is a potent silylating agent for introducing a trimethylsilyl (TMS) group onto molecules with active hydrogens, such as those found in hydroxyls, amines, and carboxylic acids.[1] This derivatization enhances volatility and thermal stability, making the analytes more amenable to gas chromatography (GC) analysis.[2][3]
The general order of reactivity for silylation is typically: alcohols > phenols > carboxylic acids > amines > amides.[3] The steric hindrance around the active hydrogen plays a significant role in the reaction rate. Consequently, primary alcohols are more readily silylated than secondary, which are in turn more reactive than tertiary alcohols.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for evaluating the cross-reactivity of this compound.
Experimental Workflow for Silylation and GC-MS Analysis
Caption: A typical workflow for sample derivatization with MTMS followed by GC-MS analysis.
Protocol 1: Competitive Silylation of Alcohols with this compound followed by GC-MS Analysis
Objective: To determine the relative reactivity of primary, secondary, and tertiary alcohols with this compound.
Materials:
-
This compound (MTMS)
-
Pyridine (anhydrous)
-
1-Butanol (primary alcohol)
-
2-Butanol (secondary alcohol)
-
tert-Butanol (tertiary alcohol)
-
Internal Standard (e.g., Dodecane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of 1-butanol, 2-butanol, tert-butanol, and the internal standard in anhydrous pyridine.
-
In a clean, dry vial, add 100 µL of the stock solution.
-
Add a defined molar excess of this compound (e.g., 2 equivalents relative to the total alcohol concentration).
-
Seal the vial tightly and incubate at 60°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Inject 1 µL of the sample into the GC-MS system.
-
Analyze the resulting chromatogram to determine the relative peak areas of the silylated and unsilylated alcohols. The conversion percentage for each alcohol can be calculated relative to the internal standard.
Protocol 2: Monitoring the Silylation of a Carboxylic Acid with this compound by ¹H NMR Spectroscopy
Objective: To observe the formation of the silyl ester from the reaction of a carboxylic acid with this compound.
Materials:
-
This compound (MTMS)
-
Benzoic Acid
-
Deuterated Chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of benzoic acid in CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add a stoichiometric amount of this compound to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Monitor the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the silyl ester and methanol byproduct. The integration of these signals over time can be used to determine the reaction kinetics.
Reaction Mechanisms and Signaling Pathways
The silylation reaction with this compound proceeds through a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of MTMS. The methoxy group acts as a leaving group, forming methanol as a byproduct.
Caption: General mechanism for the silylation of an alcohol with this compound.
Logical Relationship for Silylating Agent Selection
The choice of an appropriate silylating agent depends on a careful consideration of several factors.
Caption: Decision-making flowchart for selecting a suitable silylating agent.
References
A Researcher's Guide to Validating the Purity of Commercial Methoxytrimethylsilane
For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In applications utilizing Methoxytrimethylsilane (MTMS), such as in organic synthesis as a silylating agent, the presence of impurities can lead to unwanted side reactions, reduced yields, and compromised final products. This guide provides a comparative framework for validating the purity of commercial MTMS, offering detailed experimental protocols and data interpretation guidelines.
The quality of commercially available this compound can vary, with purities typically ranging from 97% to over 99%.[1][2] Potential impurities may arise from the manufacturing process, which often involves the reaction of chlorotrimethylsilane with methanol or sodium methoxide, or from degradation due to improper handling and storage, leading to hydrolysis.[3] To ensure the integrity of experimental results, independent verification of purity is crucial. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Purity Analysis of Commercial MTMS Lots
To illustrate the potential variability between different commercial sources or batches, the following table summarizes hypothetical purity data for three distinct lots of this compound.
| Parameter | Lot A | Lot B | Lot C |
| Stated Purity | >99% | >98% | >97% |
| Experimentally Determined Purity (GC-MS Area %) | 99.5% | 98.2% | 97.1% |
| Experimentally Determined Purity (¹H NMR) | 99.6% | 98.5% | 97.3% |
| Major Impurity 1 (Identity) | Hexamethyldisiloxane | Methanol | Chlorotrimethylsilane |
| Major Impurity 1 (GC-MS Area %) | 0.3% | 1.1% | 1.8% |
| Major Impurity 2 (Identity) | Methanol | Chlorotrimethylsilane | Hexamethyldisiloxane |
| Major Impurity 2 (GC-MS Area %) | 0.1% | 0.5% | 0.9% |
| Water Content (Karl Fischer) | <0.01% | 0.05% | 0.1% |
Experimental Protocols for Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for quantifying the purity of MTMS and identifying volatile impurities.[4][5]
Methodology:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a dry, aprotic solvent such as hexane or dichloromethane.
-
Transfer the solution to a GC vial for analysis.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Electron Ionization Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Analysis:
-
The purity of this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).
-
Identify impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST).[6][7] Common impurities to look for include unreacted starting materials and byproducts from side reactions or hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis. ¹H NMR is particularly useful for detecting proton-containing impurities.[8][9][10]
Methodology:
-
Sample Preparation:
-
In a dry NMR tube, dissolve approximately 10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds.
-
Acquisition Time: 4 seconds.
-
Spectral Width: 20 ppm.
-
-
-
Data Analysis:
-
¹H NMR of this compound: Expect a singlet at approximately 3.4 ppm corresponding to the methoxy protons (OCH₃) and a singlet at approximately 0.1 ppm for the trimethylsilyl protons (Si(CH₃)₃).
-
Purity Calculation: Integrate the signals corresponding to this compound and the internal standard. The purity can be calculated based on the known amount of the internal standard and the molar ratio of the protons.
-
Impurity Identification: Look for unexpected signals that may indicate the presence of impurities. For example, a broad singlet could indicate the presence of methanol or water.
-
Workflow and Pathway Visualizations
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in purity assessment.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 3. This compound Supplier & Manufacturer | Factory Price [njalchemist.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C4H12OSi | CID 15771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Silane, trimethoxymethyl- [webbook.nist.gov]
- 8. (METHOXYMETHYL)TRIMETHYLSILANE(14704-14-4) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(1825-61-2) 1H NMR [m.chemicalbook.com]
Methoxytrimethylsilane in the Pursuit of Hydrophobicity: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals navigating the landscape of surface modification, the creation of hydrophobic surfaces is a critical endeavor. Methoxytrimethylsilane (MTMS) presents a viable option among a plethora of silanizing agents. This guide provides an objective comparison of MTMS performance against other common alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable agent for specific research and development applications.
The ability to control surface wettability is paramount in fields ranging from microfluidics and medical devices to self-cleaning coatings and corrosion prevention. Silanization, a process that covalently bonds silane molecules to a substrate, is a widely adopted and effective method for imparting hydrophobicity. This compound, a member of the alkylsilane family, offers a cost-effective and straightforward approach to reducing surface energy. However, its performance, particularly in achieving superhydrophobicity, is often compared to longer-chain alkylsilanes and fluorinated silanes. This guide delves into a data-driven comparison to elucidate the relative merits of these options.
Performance Comparison of Hydrophobic Agents
The primary metric for evaluating the hydrophobicity of a surface is the static water contact angle (WCA), where a higher angle indicates greater water repellency. Surfaces are generally considered hydrophobic if the WCA is above 90° and superhydrophobic if it exceeds 150°. The selection of a silanizing agent is a balance between the desired level of hydrophobicity, durability, and the specific constraints of the application.
Below is a summary of the performance of this compound compared to other common alkylsilanes and a fluorosilane alternative.
| Silanizing Agent | Chemical Family | Alkyl Chain Length | Typical Water Contact Angle (WCA) on Glass | Key Characteristics |
| This compound (MTMS) | Alkylsilane | C1 | 100° - 120° | Baseline hydrophobicity, often requires surface roughening for higher WCA. |
| Octyltrimethoxysilane (OTMS) | Alkylsilane | C8 | 130° - 140° | Increased hydrophobicity due to longer alkyl chain.[1] |
| Hexadecyltrimethoxysilane (HDTMS) | Alkylsilane | C16 | ~140° | Further increase in hydrophobicity with even longer alkyl chain. |
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Fluorosilane | C8 (Fluorinated) | >150° (Superhydrophobic) | Exceptionally low surface energy leading to superhydrophobicity.[2] |
The Chemical Mechanism of Hydrophobicity
The creation of a hydrophobic surface via silanization is a two-step chemical process. First, the methoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups present on the substrate surface (e.g., glass, silicon wafers), forming stable covalent siloxane bonds (Si-O-Si). The non-polar organic tails of the silane molecules are oriented away from the surface, creating a low-energy interface that repels water.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following protocols outline the steps for creating hydrophobic surfaces using MTMS and a fluorosilane.
General Substrate Preparation (for Glass Slides)
A thorough cleaning of the substrate is critical for uniform silanization.
-
Sonication: Sonicate the glass slides in a sequence of acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Activation: To generate a high density of hydroxyl groups, immerse the cleaned slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing and Drying: Thoroughly rinse the slides with deionized water and dry them under a stream of nitrogen gas.
This compound (MTMS) Coating via Dip-Coating
This protocol describes a common method for applying an MTMS coating.
Methodology:
-
Solution Preparation: Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Immerse the cleaned and activated glass slides in the MTMS solution for 1 hour at room temperature.
-
Rinsing: Remove the slides from the solution and rinse them thoroughly with anhydrous toluene to remove any unbound silane.
-
Curing: Cure the coated slides in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network.
-
Final Cleaning: Gently sonicate the slides in toluene for 5 minutes to remove any physisorbed molecules and dry with nitrogen.
Fluorosilane Coating via Vapor Deposition
Vapor deposition is often used for fluorosilanes to create a uniform monolayer.
Methodology:
-
Setup: Place the cleaned and activated glass slides in a vacuum desiccator.
-
Silane Introduction: Place a small vial containing 1-2 mL of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane inside the desiccator, ensuring it is not in direct contact with the slides.
-
Vapor Deposition: Evacuate the desiccator to create a vacuum. The fluorosilane will vaporize and deposit onto the substrate surface. Leave the slides in the desiccator under vacuum overnight.
-
Curing: Remove the slides from the desiccator and cure them in an oven at 120°C for 1 hour.
-
Final Cleaning: Rinse the slides with ethanol and dry with nitrogen.
Durability and Stability Considerations
While fluorosilane coatings often exhibit superior initial hydrophobicity, the long-term stability and durability of any hydrophobic coating are critical for practical applications.
-
Mechanical Abrasion: Alkylsilane coatings, including those from MTMS, can be susceptible to mechanical wear. The durability can be enhanced by creating a more robust underlying surface structure or by incorporating nanoparticles into the coating formulation.
-
Chemical Resistance: Fluorosilane coatings generally offer excellent chemical stability due to the strength of the carbon-fluorine bond. However, prolonged exposure to harsh chemical environments can degrade any silane-based coating.
-
UV Stability: The intrinsic photoactivity of some substrates can be a factor in the long-term stability of the hydrophobic coating under UV radiation. The choice of silane and the potential inclusion of UV-protective additives can mitigate these effects.
Conclusion
This compound is a valuable and accessible tool for creating hydrophobic surfaces. For applications where moderate hydrophobicity is sufficient, MTMS provides a reliable and cost-effective solution. However, for achieving superhydrophobicity with high water contact angles and low sliding angles, longer-chain alkylsilanes or fluorosilanes are demonstrably superior. The choice of the optimal agent will ultimately depend on the specific performance requirements, durability needs, and cost considerations of the intended application. The experimental protocols provided herein offer a foundation for researchers to systematically evaluate and compare these materials in their own laboratories.
References
Methoxytrimethylsilane: A Comparative Guide to its Applications and Limitations in Research and Development
For researchers, scientists, and drug development professionals, Methoxytrimethylsilane (MTMS) presents itself as a versatile and cost-effective silylating agent. However, a thorough understanding of its comparative performance against other common silyl ethers, alongside its inherent limitations, is crucial for its effective implementation in complex synthetic pathways.
This guide provides a comprehensive literature review of this compound, objectively comparing its applications and limitations with alternative silylating agents. The information is supported by experimental data to aid in the selection of the most appropriate reagent for specific research and development needs.
Core Applications in Organic Synthesis and Material Science
This compound is a clear, liquid organosilicon compound primarily utilized for the introduction of the trimethylsilyl (TMS) group into various organic molecules.[1] Its key applications include:
-
Protection of Functional Groups: MTMS is frequently employed to protect sensitive functional groups, such as hydroxyl and amine groups, during multi-step organic syntheses. This protection strategy prevents unwanted side reactions, thereby enabling precise control over the synthetic pathway and leading to higher yields and purer products.[1]
-
Preparation of Organometallic Reagents: It serves as a reagent in the preparation of α-lithioalkoxysilanes through treatment with tert-butyllithium. These intermediates are valuable in carbon-carbon bond-forming reactions.[1]
-
Surface Modification: In material science, MTMS is used to create hydrophobic surfaces. By reacting with surface hydroxyl groups, it forms a stable trimethylsilyl ether layer, imparting water repellency and resistance to moisture.[1]
Comparison with Alternative Silylating Agents
The primary function of MTMS as a protecting group for alcohols places it in direct comparison with a range of other silylating agents, most notably silyl halides like Trimethylsilyl chloride (TMSCl), and more sterically hindered reagents such as tert-Butyldimethylsilyl chloride (TBDMSCl), tert-Butyldiphenylsilyl chloride (TBDPSCl), and Triisopropylsilyl chloride (TIPSCl).
The choice of silylating agent is dictated by the desired stability of the resulting silyl ether under various reaction conditions. The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom. Greater steric hindrance around the silicon atom increases the stability of the protecting group.
Relative Stability of Common Silyl Ethers
A critical factor in selecting a silyl protecting group is its stability towards acidic and basic conditions. The following tables summarize the relative rates of hydrolysis for common silyl ethers, providing a quantitative basis for comparison.
Table 1: Relative Stability of Silyl Ethers in Acidic Media
| Silyl Ether | Relative Rate of Acidic Hydrolysis |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
Table 2: Relative Stability of Silyl Ethers in Basic Media
| Silyl Ether | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | ~20,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |
| Triisopropylsilyl (TIPS) | 100,000 |
Note: Data is compiled from various sources and represents relative rates. Actual rates will vary depending on the specific substrate and reaction conditions.
As MTMS also forms a trimethylsilyl (TMS) ether, its stability is comparable to that of TMS ethers generated from TMSCl. This makes it one of the more labile silyl protecting groups, readily cleaved under mild acidic conditions. This can be an advantage for facile deprotection but a limitation in multi-step syntheses requiring more robust protecting groups.
Limitations of this compound
Despite its utility, this compound possesses several limitations that must be considered:
-
Moisture Sensitivity: MTMS is sensitive to moisture and hydrolyzes to form methanol and trimethylsilanol. Methanol is both toxic and flammable, necessitating careful handling and storage under anhydrous conditions.
-
Reactivity with Strong Acids and Oxidizing Agents: It can react with strong oxidizing agents and strong acids, leading to decomposition.[2]
-
Limited Steric Hindrance: As a TMS-donating reagent, the resulting silyl ether offers minimal steric protection and is susceptible to cleavage under conditions where bulkier silyl ethers like TBDMS or TIPS would remain intact. This limits its application in complex syntheses where orthogonality of protecting groups is required.
Experimental Protocols
Detailed experimental procedures are essential for the successful application of protecting group strategies. Below are representative protocols for the protection of a primary alcohol using a common silylating agent and for the deprotection of a trimethylsilyl ether.
Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl)
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, TBDMSCl, and imidazole in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Trimethylsilyl (TMS) Ether
Materials:
-
TMS-protected alcohol
-
Methanol
-
Potassium carbonate
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add an excess of potassium carbonate to the solution.
-
Stir the mixture at room temperature for 1 to 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Visualizing the Workflow and Decision-Making Process
To aid in the practical application of this information, the following diagrams illustrate the general workflow for using silyl protecting groups and a decision-making process for selecting an appropriate silyl ether.
Conclusion
This compound is a valuable reagent for the introduction of the trimethylsilyl protecting group, particularly in applications where mild deprotection is desired and cost is a consideration. Its utility in material science for creating hydrophobic surfaces further broadens its applicability. However, for complex multi-step syntheses requiring robust protecting groups with orthogonal stability, more sterically hindered silylating agents such as TBDMSCl, TBDPSCl, or TIPSCl are generally preferred. The choice of silylating agent should be guided by a careful consideration of the reaction conditions that the protected molecule will need to endure throughout the synthetic sequence.
References
A Comparative Guide to the Thermal Stability of Silyl Ethers Derived from Methoxytrimethylsilane and Other Common Silylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Silyl ethers are a cornerstone of hydroxyl group protection due to their ease of formation, general stability, and predictable cleavage under specific conditions. While much attention has been paid to their hydrolytic stability, thermal stability is a critical parameter in processes involving elevated temperatures, such as distillation, gas chromatography, and high-temperature reactions. This guide provides a comparative assessment of the thermal stability of silyl ethers, with a particular focus on those derived from Methoxytrimethylsilane (MTMS), and contrasts them with ethers formed from other common silylating agents.
Executive Summary
This guide indicates that the thermal stability of silyl ethers is significantly influenced by the steric bulk of the substituents on the silicon atom. While specific thermogravimetric analysis (TGA) data for simple silyl ethers is not abundant in readily available literature, evidence from related fields such as polymer chemistry and pyrolysis studies suggests a general trend. Silyl ethers with larger, more sterically hindering groups, such as tert-butyldimethylsilyl (TBDMS), exhibit greater thermal stability compared to the less hindered trimethylsilyl (TMS) ethers. Silyl ethers derived from this compound (MTMS) are expected to have thermal stability comparable to those from other TMS-generating reagents.
Comparative Thermal Stability
The thermal stability of a silyl ether is primarily determined by the strength of the silicon-oxygen bond and the steric hindrance around the silicon atom, which protects the bond from cleavage. While quantitative, head-to-head comparative TGA data for a series of simple silyl ethers is scarce, the following table summarizes the expected trend in thermal stability based on the structure of the silylating agent and data from related studies on polymeric materials and pyrolysis.
| Silylating Agent | Silyl Ether Group | Expected Relative Thermal Stability | Factors Influencing Stability |
| This compound (MTMS) | Trimethylsilyl (TMS) | Good | Minimal steric hindrance. |
| Trimethylsilyl Chloride (TMS-Cl) | Trimethylsilyl (TMS) | Good | Minimal steric hindrance. |
| tert-Butyldimethylsilyl Chloride (TBDMS-Cl) | tert-Butyldimethylsilyl (TBDMS) | Excellent | Significant steric hindrance from the tert-butyl group.[1] |
| Triethylsilyl Chloride (TES-Cl) | Triethylsilyl (TES) | Very Good | Moderate steric hindrance from the ethyl groups. |
| Triisopropylsilyl Chloride (TIPS-Cl) | Triisopropylsilyl (TIPS) | Excellent | High degree of steric hindrance from the isopropyl groups. |
| tert-Butyldiphenylsilyl Chloride (TBDPS-Cl) | tert-Butyldiphenylsilyl (TBDPS) | Excellent | Significant steric bulk from both tert-butyl and phenyl groups. |
Note: This table reflects a qualitative assessment based on established principles of chemical stability.
Factors Influencing Thermal Stability of Silyl Ethers
The decision to use a particular silyl ether in a high-temperature application should be guided by an understanding of the factors that govern its stability. The following diagram illustrates the key relationships influencing the thermal robustness of silyl ethers.
Caption: Logical relationship of factors affecting silyl ether thermal stability.
Experimental Protocols
Synthesis of a Trimethylsilyl Ether using this compound (MTMS)
Objective: To protect a primary alcohol using this compound.
Materials:
-
Primary alcohol (e.g., 1-octanol) (1.0 eq)
-
This compound (MTMS) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Triethylamine (Et₃N) (1.5 eq)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the combined organic layers with water and then brine to remove DMF and triethylamine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl ether.
-
Purify the product by distillation or flash column chromatography if necessary.
Thermogravimetric Analysis (TGA) of a Silyl Ether
Objective: To determine the thermal decomposition temperature of a synthesized silyl ether.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the purified silyl ether into a tared TGA pan (e.g., alumina or platinum).
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon at a flow rate of 50 mL/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is typically determined from the temperature at which a significant weight loss begins.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and thermal analysis of silyl ethers.
Caption: Workflow for assessing silyl ether thermal stability.
Conclusion
The selection of a silylating agent for applications requiring thermal stability should be guided by the principle of maximizing steric hindrance around the silicon-oxygen bond. While this compound provides a convenient and effective method for the formation of trimethylsilyl ethers, the resulting TMS ethers are expected to be less thermally robust than their bulkier counterparts, such as TBDMS or TIPS ethers. For processes where high temperatures are unavoidable, the use of silylating agents that introduce sterically demanding groups is recommended. Further experimental studies involving systematic TGA of a wide range of simple silyl ethers are needed to provide a more quantitative and comprehensive understanding of their relative thermal stabilities.
References
Economic comparison of different silylating agents for large-scale synthesis
For researchers, scientists, and drug development professionals embarking on large-scale synthesis, the choice of a silylating agent extends beyond mere chemical reactivity. Economic viability, process efficiency, and environmental impact become paramount considerations. This guide provides an objective comparison of common silylating agents, focusing on the economic realities of their use in industrial-scale applications, supported by experimental data and detailed methodologies.
In the realm of multi-step organic synthesis, the temporary protection of functional groups is a frequently employed strategy to achieve chemoselectivity.[1][2] Silyl ethers are a popular choice for protecting alcohols due to their ease of formation and cleavage. However, the introduction of protection and deprotection steps invariably adds to the overall cost and complexity of a synthesis.[1][3] Therefore, a thorough economic analysis of the silylating agent and the associated process is critical for sustainable and cost-effective large-scale production.
This guide focuses on four commonly used silylating agents: Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). We will delve into a comparative analysis of their cost, reactivity, by-product profiles, and overall process economics.
Economic Comparison of Silylating Agents
The selection of a silylating agent in an industrial setting is a multi-faceted decision where the upfront cost of the reagent is just one piece of the puzzle. Factors such as reaction efficiency, the nature and disposal cost of by-products, and the required reaction conditions all contribute to the total process cost.[4]
| Silylating Agent | Bulk Price (USD/kg, est.) | Key Economic Considerations |
| TMSCl | $3 - $10[5] | Pros: Lowest purchase price.[6] Cons: Generates corrosive HCl as a by-product, requiring the use of a base and specialized equipment, increasing overall cost.[6] Potential for side reactions. |
| HMDS | $5 - $15[7][8][9] | Pros: Relatively low cost, produces neutral and volatile ammonia as a by-product, simplifying work-up and reducing waste treatment costs.[7] Cons: Lower silylating power than acetamide-based reagents, may require harsher reaction conditions. |
| BSA | $400 - $1,150[10][11] | Pros: Good balance of reactivity and cost, by-products are generally neutral and volatile. Cons: Significantly more expensive than TMSCl and HMDS. |
| BSTFA | >$100 (Price on request for bulk)[12] | Pros: High reactivity, produces highly volatile and neutral by-products, ideal for sensitive substrates and trace analysis.[13][14] Cons: Highest reagent cost, may not be economically viable for large-scale synthesis of less complex molecules.[6] |
Performance and Reactivity Insights
The reactivity of a silylating agent dictates the necessary reaction conditions, which in turn affects energy consumption and equipment requirements.
| Silylating Agent | Reactivity | Typical Reaction Conditions | By-products |
| TMSCl | Moderate | Requires a base (e.g., triethylamine, pyridine) to neutralize HCl.[4] Room temperature to moderate heating. | HCl (corrosive), amine hydrochloride salt (solid waste). |
| HMDS | Moderate | Often requires a catalyst (e.g., TMSCl, iodine) and/or heating.[15] | Ammonia (volatile, neutral). |
| BSA | High | Generally reacts under mild conditions, often at room temperature.[4] | N-(trimethylsilyl)acetamide (volatile, neutral). |
| BSTFA | Very High | Reacts rapidly under mild conditions, often at room temperature.[13] | Mono(trimethylsilyl)trifluoroacetamide, trifluoroacetamide (highly volatile, neutral).[14] |
Experimental Protocols for Large-Scale Silylation
The following are representative methodologies for the silylation of a primary alcohol on a molar scale, illustrating the practical differences in handling these reagents.
Protocol 1: Silylation of Benzyl Alcohol with TMSCl
Materials:
-
Benzyl alcohol (1 mol, 108.14 g)
-
Trimethylsilyl chloride (1.2 mol, 130.37 g, 152 mL)
-
Triethylamine (1.3 mol, 131.5 g, 181 mL)
-
Anhydrous dichloromethane (2 L)
Procedure:
-
To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add benzyl alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add trimethylsilyl chloride via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl trimethylsilyl ether.
-
Purify the crude product by distillation.
Protocol 2: Silylation of Benzyl Alcohol with HMDS
Materials:
-
Benzyl alcohol (1 mol, 108.14 g)
-
Hexamethyldisilazane (0.6 mol, 96.83 g, 125 mL)
-
Iodine (catalytic amount, e.g., 0.01 mol, 2.54 g)
-
Anhydrous toluene (1 L)
Procedure:
-
To a dry 3 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add benzyl alcohol, hexamethyldisilazane, and anhydrous toluene.
-
Add the catalytic amount of iodine to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by the evolution of ammonia gas and by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess HMDS under reduced pressure.
-
The resulting crude benzyl trimethylsilyl ether can be purified by distillation.
Decision-Making Workflow for Silylating Agent Selection
The selection of the most economical silylating agent is a trade-off between reagent cost, process complexity, and waste management. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a silylating agent based on economic and process considerations.
Conclusion
The economic comparison of silylating agents for large-scale synthesis reveals that there is no one-size-fits-all solution.
-
TMSCl remains a viable option for cost-driven projects where the infrastructure to handle corrosive by-products is in place.[6]
-
HMDS presents an economically attractive alternative with a more benign by-product profile, making it suitable for processes where simplified work-up and waste disposal are priorities.[7]
-
BSA offers a middle ground, providing high reactivity under mild conditions at a moderate cost, making it a versatile choice for a range of applications.
-
BSTFA , despite its high cost, is the agent of choice for high-value products or when dealing with particularly sensitive substrates where reaction efficiency and purity are paramount.[6]
Ultimately, the most economical choice will depend on a holistic assessment of the entire manufacturing process, including raw material costs, reaction efficiency, work-up procedures, and waste management. By carefully considering these factors, researchers and drug development professionals can select the optimal silylating agent that aligns with both their chemical and economic objectives for large-scale synthesis.
References
- 1. Illustrated Glossary of Organic Chemistry - Protecting group [chem.ucla.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. trimethylchlorosilane Price - Buy Cheap trimethylchlorosilane At Low Price On Made-in-China.com [made-in-china.com]
- 6. benchchem.com [benchchem.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. echemi.com [echemi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. BSTFA (with 1% TMCS), High-Purity Analytical Standard, Best Price in Mumbai [nacchemical.com]
- 13. benchchem.com [benchchem.com]
- 14. Thermo Scientific BSTFA Silylation Reagent 25 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 15. benchchem.com [benchchem.com]
Bridging the Gap: Validating Methoxytrimethylsilane Reaction Kinetics with Computational Chemistry
A comparative guide for researchers, scientists, and drug development professionals on the synergy between experimental results and computational studies in understanding the reactivity of Methoxytrimethylsilane (MTMS).
In the realm of materials science and drug development, a precise understanding of reaction mechanisms and kinetics is paramount. This compound (CH₃OSi(CH₃)₃), a versatile organosilicon compound, is utilized in a variety of applications, from a blocking agent in organic synthesis to a precursor in the formation of silica-based materials. Accurately predicting its reactivity is crucial for process optimization and the development of novel applications. This guide provides a comparative overview of experimental findings and computational predictions for the reactions of this compound, highlighting the importance of a synergistic approach to validate and interpret reaction data.
Hydrolysis of this compound: A Comparative Analysis
The hydrolysis of this compound is a fundamental reaction that initiates the formation of siloxane bonds, a key step in the sol-gel process. This section compares experimental kinetic data with computational predictions for this crucial reaction.
Table 1: Experimental vs. Computational Rate Constants for the Hydrolysis of Alkoxysilanes
| Compound | Reaction Conditions | Experimental Rate Constant (k) | Computational Rate Constant (k) | Reference (Experimental) | Reference (Computational) |
| Phenyltrimethoxysilane (PTMS) | THF, K₂CO₃ catalyst, excess water | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | Not Available | [1] | N/A |
| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃ catalyst, excess water | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | Not Available | [1] | N/A |
| Methacryloxypropyltrimethoxysilane (MPTMS) | THF, K₂CO₃ catalyst, excess water | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | Not Available | [1] | N/A |
| γ-Methacryloxypropyltrimethoxy silane (γ-MPS) | Aqueous solution, pH dependent | Rate is lowest at pH 7 | Not Available | [2] | N/A |
Experimental Insights
Experimental studies on the hydrolysis of alkoxysilanes, including those structurally similar to this compound, have revealed that the reaction rate is highly dependent on factors such as pH, catalyst, and the nature of the substituent on the silicon atom. For instance, the hydrolysis rate of γ-methacryloxypropyltrimethoxy silane is at its minimum at a neutral pH of 7 and increases in both acidic and basic conditions[2]. The complexity of the reaction, which involves multiple steps of hydrolysis and subsequent condensation, makes the experimental determination of individual rate constants challenging. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the disappearance of reactants and the formation of products over time.
Computational Approaches
Computational chemistry offers a powerful tool to dissect the intricate mechanisms of this compound reactions at a molecular level. Methods like Density Functional Theory (DFT) are commonly used to calculate the energies of reactants, transition states, and products, thereby elucidating the reaction pathway. Transition State Theory (TST) can then be applied to these calculated energies to predict reaction rate constants. While direct computational values for this compound hydrolysis under specific experimental conditions are not widely published, theoretical studies on analogous organoalkoxysilanes have provided valuable insights into the multi-step hydrolysis process[2]. These studies often focus on the thermodynamics and activation energies of each hydrolysis step.
Thermal Decomposition of this compound: Experimental Observations
The thermal stability and decomposition pathways of this compound are critical parameters for its application in high-temperature processes such as chemical vapor deposition. Experimental studies on the thermal decomposition of silica-methyltrimethoxysilane hybrid glasses have shown that the removal of methyl groups occurs at around 600°C. More detailed kinetic studies on the gas-phase thermal decomposition of the similar compound tetramethoxysilane (TMOS) have identified a four-center elimination to form methanol as the initial reaction, with an overall decomposition rate constant of k = 2.9 × 10¹¹ exp(-225 kJ mol⁻¹/RT) s⁻¹ in the temperature range of 1131-1610 K[3].
Methodologies: A Closer Look
Experimental Protocols
Kinetic Studies of Hydrolysis: A typical experimental setup for studying the hydrolysis kinetics of an alkoxysilane like this compound involves the following steps:
-
Reactant Preparation: A solution of this compound in a suitable solvent (e.g., an organic solvent like THF or an aqueous buffer of a specific pH) is prepared.
-
Initiation of Reaction: The hydrolysis reaction is initiated by the addition of water and, if applicable, a catalyst (acid or base).
-
Monitoring the Reaction: The progress of the reaction is monitored over time using a suitable analytical technique. 29Si NMR spectroscopy is a powerful tool for this purpose, as it can distinguish between the silicon atoms in the reactant, partially hydrolyzed intermediates, and fully hydrolyzed silanetriol.
-
Data Analysis: The concentration of the reactant is plotted against time, and the data is fitted to a rate law to determine the reaction order and the rate constant.
Computational Methodologies
Calculation of Reaction Pathways and Rate Constants: A common computational workflow for predicting the kinetics of a this compound reaction is as follows:
-
Model Building: The 3D structures of the reactant (this compound), water, and any catalysts are built using molecular modeling software.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a quantum mechanical method, typically DFT with a suitable basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to obtain the zero-point vibrational energies and thermal corrections.
-
Energy Profile: The energies of all stationary points along the reaction coordinate are calculated to construct the potential energy surface of the reaction.
-
Rate Constant Calculation: Transition State Theory is employed to calculate the rate constant (k) using the calculated activation energy and partition functions of the reactants and the transition state.
Visualizing the Validation Workflow
To effectively validate experimental results with computational studies, a structured workflow is essential. The following diagram illustrates a logical sequence for this process.
Caption: Workflow for validating experimental data with computational studies.
Conclusion
The validation of experimental results with computational studies provides a more comprehensive and robust understanding of this compound reactions. While experimental data provides real-world reaction rates under specific conditions, computational chemistry offers a detailed, molecular-level picture of the reaction mechanism that is often inaccessible through experiments alone. The synergy between these two approaches allows for the refinement of both experimental designs and computational models, leading to more accurate predictions and a deeper understanding of the underlying chemistry. For researchers, scientists, and drug development professionals, embracing this integrated approach is key to accelerating innovation and optimizing processes involving this compound and other reactive compounds.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methoxytrimethylsilane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Methoxytrimethylsilane, a common silylating agent, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is a highly flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also sensitive to moisture and can react with water.[2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are required.[4]
-
Skin Protection: Wear appropriate protective gloves, such as nitrile rubber, and a lab coat or other protective clothing to prevent skin exposure.[2][4]
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a respirator with an appropriate vapor cartridge.
Safe Handling Practices:
-
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials like strong oxidizing agents and strong acids.[2][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][4]
-
Use only non-sparking tools and explosion-proof equipment when handling.[2][5][6]
Quantitative Hazard Data
A summary of key quantitative data for this compound is provided below for quick reference and risk assessment.
| Property | Value | Citations |
| UN Number | UN 1993 | [2][7] |
| Hazard Class | 3 (Flammable liquid) | [2][7] |
| Packing Group | II | [2][7] |
| Flash Point | -11 °C / 12.2 °F (closed cup) | [2] |
| Boiling Point | 55 - 57 °C / 131 - 134.6 °F @ 760 mmHg | [2] |
| Vapor Pressure | 76 mmHg @ 25 °C | [2][5] |
| Specific Gravity | 0.756 g/mL at 25 °C | [5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or disposed of with regular laboratory trash.[2][7]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, pipette tips), in a designated and compatible hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents and strong acids.[2]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by local and national regulations.
-
-
Storage:
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[2][5]
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert absorbent such as sand, silica gel, or universal binder.[2][5] Do not use combustible materials like sawdust.
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2]
-
For large spills, contact your institution's emergency response team immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound Supplier & Manufacturer | Factory Price [njalchemist.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.dk [fishersci.dk]
- 6. gelest.com [gelest.com]
- 7. This compound MSDS/SDS | Supplier & Distributor [njalchemist.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methoxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring laboratory safety and operational excellence.
This guide provides essential, immediate safety and logistical information for the handling and disposal of Methoxytrimethylsilane. By following these procedural, step-by-step instructions, you can mitigate risks and ensure a safe laboratory environment.
Key Physical and Chemical Properties of this compound
Understanding the properties of this compound is the first step toward safe handling. The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C4H12OSi | [1][2] |
| Molecular Weight | 104.22 g/mol | [2] |
| Boiling Point | 55 - 58 °C (131 - 136.4 °F) | [3][4] |
| Flash Point | -11 °C (12.2 °F) to -20 °C (-4 °F) (closed cup) | [3][5] |
| Density | 0.756 g/mL at 25 °C | [2][4] |
| Vapor Pressure | 76 mmHg at 25 °C | [2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount when working with this compound to prevent exposure and accidents.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[3][6]
-
Ignition Sources: Before handling, ensure that all potential ignition sources, such as heat, sparks, and open flames, are eliminated from the area.[3][7] Use of spark-proof tools and explosion-proof equipment is mandatory.[3][6]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and transfer equipment are properly grounded and bonded.[3][6]
Personal Protective Equipment (PPE)
Appropriate PPE is your last line of defense against chemical exposure. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Wear chemical splash goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3][6]
-
Skin Protection:
-
Respiratory Protection: In situations where workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6]
Handling and Transfer
-
Container Handling: Keep the container tightly closed when not in use.[2][3] Handle empty containers with care as they may retain product residue (liquid and/or vapor) and can be dangerous.[6]
-
Transfer: When transferring this compound, use only non-sparking tools.[8][9] Avoid contact with eyes, skin, and clothing.[6] Avoid breathing vapor or mist.[6]
Storage
-
Location: Store this compound in a cool, dry, well-ventilated area designated for flammable liquids.[3][6]
-
Conditions: Keep the container tightly closed and store it under an inert atmosphere.[2][3] The substance is moisture-sensitive.[3]
-
Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents and strong acids.[3]
Emergency and Disposal Plan
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[6]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures (Spill Response)
A prompt and proper response to a spill is crucial to prevent a larger incident.
-
Evacuate and Isolate: Immediately evacuate all personnel from the spill area and remove all sources of ignition.[7][10]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[6][10]
-
Collection: Use a spark-proof tool to collect the absorbed material and place it into a suitable, closed container for disposal.[2][6]
-
Decontamination: Clean the spill area thoroughly.
Below is a workflow diagram for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility to protect the environment and public health.
-
Waste Identification: this compound is considered a hazardous waste due to its flammability.[2]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a suitable, closed, and properly labeled container.[2][11] The label should clearly indicate "Hazardous Waste" and the contents.
-
Storage: Store the hazardous waste container in a designated, well-ventilated area, away from ignition sources and incompatible materials, pending disposal.[11]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed waste disposal company.[2][9] Do not dispose of this compound down the drain or in the regular trash.[11] All disposal activities must be in accordance with local, state, and federal regulations.[8][9]
References
- 1. This compound Supplier & Manufacturer | Factory Price [njalchemist.com]
- 2. fishersci.dk [fishersci.dk]
- 3. fishersci.com [fishersci.com]
- 4. 甲氧基三甲基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 99 1825-61-2 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. This compound MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
